Product packaging for (S)-Lisofylline(Cat. No.:CAS No. 100324-80-9)

(S)-Lisofylline

Cat. No.: B173364
CAS No.: 100324-80-9
M. Wt: 280.32 g/mol
InChI Key: NSMXQKNUPPXBRG-VIFPVBQESA-N
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Description

(S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline.
P is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N4O3 B173364 (S)-Lisofylline CAS No. 100324-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100324-80-9
Record name (S)-Lisophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISOFYLLINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Lisofylline: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lisofylline (LSF) is a synthetic methylxanthine derivative with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. The primary mechanism of action is the inhibition of lysophosphatidic acid acyltransferase (LPAAT), leading to a reduction in phosphatidic acid (PA) generation. This interruption of a key lipid signaling molecule has downstream consequences on pro-inflammatory cytokine production and intracellular signaling cascades. This document details the effects of this compound on key inflammatory pathways, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited.

Core Mechanism of Action: Inhibition of Phosphatidic Acid Synthesis

This compound's principal anti-inflammatory effect stems from its ability to inhibit the enzyme lysophosphatidic acid acyltransferase (LPAAT). LPAAT is crucial for the de novo synthesis of phosphatidic acid (PA), a lipid second messenger involved in various cellular processes, including inflammation. By inhibiting LPAAT, this compound effectively reduces the intracellular pool of PA, thereby dampening downstream inflammatory signaling.

The biologically active enantiomer, (R)-Lisofylline, has been shown to be a potent inhibitor of LPAAT with a half-maximal inhibitory concentration (IC50) of 0.6 µM[1][2]. This inhibition disrupts the signaling cascades that are reliant on PA as a cofactor.

Modulation of Pro-Inflammatory Cytokine Production

A significant consequence of reduced phosphatidic acid levels is the decreased production and release of key pro-inflammatory cytokines. This compound has been demonstrated to suppress the production of several critical mediators of inflammation:

  • Tumor Necrosis Factor-alpha (TNF-α): this compound inhibits the release of TNF-α, a pivotal cytokine in systemic inflammation[3][4][5].

  • Interferon-gamma (IFN-γ): Production of the pro-inflammatory cytokine IFN-γ is also suppressed by this compound.

  • Interleukin-12 (IL-12): this compound blocks IL-12 signaling, a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are central to cell-mediated inflammation.

While the inhibitory effects are well-documented, specific IC50 values for the dose-dependent inhibition of TNF-α and IFN-γ by this compound require further elucidation from targeted studies.

Impact on Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are further mediated through its influence on key intracellular signaling pathways that are activated during an inflammatory response.

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in the production of inflammatory cytokines and cellular stress responses. This compound has been shown to reduce the phosphorylation and activation of p38 MAPK. This inhibition contributes to the overall reduction in the inflammatory response.

Attenuation of STAT4 Activation

Signal Transducer and Activator of Transcription 4 (STAT4) is a key transcription factor activated by IL-12. Upon activation, STAT4 translocates to the nucleus and promotes the expression of genes involved in Th1 cell differentiation and IFN-γ production. This compound inhibits the IL-12-mediated activation of STAT4, thereby disrupting this critical pro-inflammatory signaling axis.

Modulation of CREB Phosphorylation

Cyclic AMP response element-binding protein (CREB) is a transcription factor involved in a wide range of cellular processes, including inflammation. This compound has been observed to modulate the phosphorylation of CREB, although the precise mechanisms and downstream consequences in the context of its anti-inflammatory action are still under investigation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.

ParameterModel SystemLSF Concentration/DoseObserved EffectReference
Enzyme Inhibition
LPAAT Inhibition (IC50)In vitro0.6 µM50% inhibition of lysophosphatidic acid acyltransferase activity.
In Vivo Efficacy
Diabetes IncidenceMultiple low-dose streptozotocin-treated miceNot specifiedSignificant reduction in diabetes incidence (25% in LSF-treated vs. 91.6% in control).
Glucose ToleranceStreptozotocin-induced diabetic rats25 mg/kg, twice dailyImproved oral glucose tolerance.
Cardiac InflammationHigh-fat diet-fed miceNot specifiedMitigated cardiac inflammation.
Xenograft SurvivalGuinea pig to rat cardiac xenotransplant125 mg/kg pre-treatment, 60 mg/kg post-revascularizationProlonged graft survival.
Cellular Effects
Insulin Secretion (Basal)INS-1 cells20 µMPrevention of cytokine-induced inhibition of insulin release.
Insulin Secretion (Glucose-Stimulated)INS-1 cells20 µMPrevention of cytokine-induced inhibition of insulin release.
Cell Viability (vs. Cytokine-induced apoptosis)INS-1 cellsNot specifiedOver 40% of cytokine-treated cells exhibited DNA breakage, which was prevented by LSF.

Signaling Pathways and Experimental Workflows

G cluster_0 Inflammatory Stimuli (e.g., Cytokines, LPS) cluster_1 S-Lisofylline Intervention cluster_2 Cellular Signaling Cascades cluster_3 Downstream Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli LSF This compound LPAAT Lysophosphatidic Acid Acyltransferase (LPAAT) LSF->LPAAT Inhibits (IC50 = 0.6 µM) PA Phosphatidic Acid (PA) p38 p38 MAPK STAT4 STAT4 CREB CREB p_p38 p-p38 MAPK (Active) p_STAT4 p-STAT4 (Active) p_CREB p-CREB (Active) Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-12) Inflammation Inflammation

G cluster_0 Sample Preparation cluster_1 Protein Quantification cluster_2 Electrophoresis cluster_3 Transfer cluster_4 Immunoblotting cluster_5 Detection & Analysis Cell/Tissue Lysate Cell/Tissue Lysate BCA BCA Assay Cell/Tissue Lysate->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA or non-fat milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-p38, anti-p-STAT4) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb ECL Chemiluminescence Detection (ECL) SecondaryAb->ECL Analysis Densitometry Analysis ECL->Analysis

Detailed Experimental Protocols

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is adapted from a general method for measuring LPAAT activity and can be used to assess the inhibitory effect of this compound.

Materials:

  • Cell or tissue microsome preparations (source of LPAAT)

  • Lysophosphatidic acid (LPA) substrate

  • Acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA)

  • This compound stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate microsomes from cells or tissues of interest using standard differential centrifugation methods.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, LPA, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidic acid from other lipids.

  • Quantification: Visualize the radiolabeled phosphatidic acid spot (e.g., by autoradiography), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of LPAAT inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Western Blot Analysis of p38 MAPK, STAT4, and CREB Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Inflammatory stimulus (e.g., LPS, IL-12)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total p38 MAPK, STAT4, and CREB)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound for a specified duration, followed by stimulation with an appropriate inflammatory agent.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the levels of the phosphorylated protein relative to the total protein or a loading control (e.g., β-actin).

Conclusion

This compound exerts its anti-inflammatory effects through a well-defined mechanism centered on the inhibition of phosphatidic acid synthesis. This leads to a reduction in pro-inflammatory cytokine production and the attenuation of key inflammatory signaling pathways, including p38 MAPK and STAT4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in inflammatory diseases. Further research to delineate the precise dose-dependent effects on cytokine inhibition and to fully elucidate the modulation of the CREB pathway will provide a more complete understanding of its anti-inflammatory profile.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of (S)-Lisofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline is a synthetic, chiral small molecule derived from the methylation of xanthine. It is the (S)-enantiomer of Lisofylline (LSF), a metabolite of the drug Pentoxifylline (PTX). Lisofylline has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is multifaceted, targeting key signaling pathways involved in the inflammatory cascade, which makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, including type 1 diabetes, sepsis, and acute respiratory distress syndrome.

This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and its detailed mechanism of action. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in research and drug development.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is most effectively achieved through a chemoenzymatic approach. This process involves two primary stages: the chemical synthesis of the precursor molecule, 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline), followed by a highly stereoselective enzymatic reduction of the ketone group.

Synthetic Pathway Overview

The overall synthetic route begins with the alkylation of theobromine (3,7-dimethylxanthine) to introduce the 5-oxohexyl side chain at the N-1 position, yielding Pentoxifylline. Subsequently, a stereoselective bioreduction of the ketone in Pentoxifylline using a specific alcohol dehydrogenase (ADH) produces the desired (S)-enantiomer of Lisofylline with high enantiomeric excess.

Synthesis_Workflow Theobromine Theobromine (3,7-dimethylxanthine) Pentoxifylline Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) Theobromine->Pentoxifylline Step 1: N-Alkylation Reagent1 Alkylation Reagent (e.g., 6-chloro-2-hexanone) Reagent1->Pentoxifylline SLisofylline This compound Pentoxifylline->SLisofylline Step 2: Stereoselective Bioreduction Reagent2 Alcohol Dehydrogenase (ADH) from Rhodococcus ruber + Cofactor (NADPH) Reagent2->SLisofylline

Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Synthesis of 1-(5-oxohexyl)-3,7-dimethylxanthine (Pentoxifylline)

This procedure is adapted from the general principles of N-alkylation of xanthines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theobromine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 6-chloro-2-hexanone (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain under vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude Pentoxifylline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Stereoselective Bioreduction to this compound

This protocol is based on the published chemoenzymatic method for producing Lisofylline enantiomers[1].

  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution containing recombinant E. coli expressing the alcohol dehydrogenase from Rhodococcus ruber (ADH-A). Alternatively, use the purified enzyme.

  • Reaction Buffer: Prepare a phosphate buffer (100 mM, pH 7.0) containing NADP⁺ (1 mM) and a co-substrate for cofactor regeneration, such as glucose (100 mM) and glucose dehydrogenase.

  • Reaction Setup: In a temperature-controlled bioreactor or shaker flask at 30°C, dissolve the synthesized Pentoxifylline (1 equivalent, e.g., 10 mM final concentration) in the reaction buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the ADH-A biocatalyst. Ensure gentle agitation to keep the substrate and cells suspended.

  • Monitoring: Monitor the conversion of Pentoxifylline to this compound using chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion rate and the enantiomeric excess (% ee). The reaction typically reaches high conversion (>95%) and enantiomeric excess (>99%) within 24 hours.

  • Extraction: Once the reaction is complete, terminate it by centrifuging to remove the cells. Extract the supernatant three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude this compound can be further purified by silica gel chromatography if necessary to yield the final product as a crystalline solid.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-[(5S)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Other Names (+)-Lisofylline, (S)-LSF
CAS Number 100324-80-9[2]
Molecular Formula C₁₃H₂₀N₄O₃[2][3]
Molecular Weight 280.328 g/mol [3]
Appearance Crystalline solid
Purity Typically ≥98% when synthesized for research
Solubility (R-LSF) DMF: 15 mg/mL; DMSO: 20 mg/mL; Ethanol: 25 mg/mL; PBS (pH 7.2): 25 mg/mL

Note on Biological Activity: There is conflicting information in the literature regarding the primary biologically active enantiomer. While pentoxifylline is metabolized to (S)-LSF in human liver cells, several preclinical studies identify the (R)-enantiomer as the more potent isomer in specific anti-inflammatory assays. This guide focuses on the synthesis and properties of the (S)-enantiomer as specified.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. It does not act on a single receptor but rather influences a network of interactions that collectively suppress the inflammatory response.

Inhibition of Pro-inflammatory Cytokines and Lipid Peroxidation

At a cellular level, Lisofylline's primary mechanism involves the inhibition of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits lipid peroxidation, a process that contributes to cellular damage during oxidative stress. This dual action reduces both the signaling molecules that drive inflammation and the resulting tissue damage.

Inhibition of IL-12 / STAT4 Signaling Pathway

Lisofylline blocks the signaling of Interleukin-12 (IL-12), a key cytokine in the differentiation of T-helper 1 (Th1) cells, which are critical drivers of autoimmune responses. It achieves this by inhibiting the activation (phosphorylation) of STAT4 (Signal Transducer and Activator of Transcription 4), a transcription factor downstream of the IL-12 receptor.

IL12_STAT4_Pathway cluster_membrane Cell Membrane IL12R IL-12 Receptor JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates IL12 IL-12 IL12->IL12R STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerizes Nucleus Nucleus pSTAT4_dimer->Nucleus Translocates to Th1_Genes Th1 Pro-inflammatory Gene Transcription Nucleus->Th1_Genes Activates Lisofylline This compound Lisofylline->STAT4 Inhibits Activation

Caption: this compound inhibits the IL-12 signaling pathway.
Modulation of p38 MAPK Pathway

Lisofylline has been shown to protect human mesangial cells from damage induced by high glucose and angiotensin II, which are implicated in diabetic nephropathy. It achieves this by reducing the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), a key enzyme in a signaling cascade that leads to inflammation and extracellular matrix deposition.

p38_MAPK_Pathway Stress Cellular Stress (e.g., High Glucose, Angiotensin II) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates CREB CREB p38->CREB Phosphorylates TGF_beta TGF-β Production p38->TGF_beta CREB->TGF_beta ECM Extracellular Matrix Deposition TGF_beta->ECM Lisofylline This compound Lisofylline->p38 Reduces Phosphorylation

Caption: this compound modulates the p38 MAPK pathway.
Activation of AMPK Signaling Pathway

In models of obesity-induced cardiac inflammation, Lisofylline has been found to alleviate cardiac injury by directly upregulating the expression of cardiac AMPK (AMP-activated protein kinase). AMPK is a master regulator of cellular energy homeostasis, and its activation has protective effects against inflammation and apoptosis.

AMPK_Pathway Lisofylline This compound AMPK AMPK Lisofylline->AMPK Upregulates Expression Inflammation Cardiac Inflammation (TNF-α, IL-6) AMPK->Inflammation Downregulates Apoptosis Cardiac Apoptosis AMPK->Apoptosis Downregulates Cell_Survival Improved Cell Survival & Function AMPK->Cell_Survival

Caption: this compound activates the cardiac AMPK signaling pathway.

Key Experimental Protocol: Cytokine Quantification

To assess the anti-inflammatory activity of this compound, a common method is to measure its effect on cytokine production in immune cells. The following is a representative protocol for quantifying TNF-α in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: TNF-α Sandwich ELISA

Materials:

  • 96-well high-binding ELISA plates

  • Purified anti-TNF-α capture antibody

  • Biotinylated anti-TNF-α detection antibody

  • Recombinant TNF-α standard

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 10% Fetal Bovine Serum)

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • This compound stock solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO). c. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours to induce TNF-α production. Include an unstimulated control group. d. After incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until the assay.

  • ELISA Plate Coating: a. Dilute the capture antibody in coating buffer (e.g., PBS) to the recommended concentration (e.g., 2 µg/mL). b. Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.

  • Blocking and Sample Incubation: a. Aspirate the coating solution and wash the plate 3 times with Wash Buffer. b. Block non-specific binding by adding 200 µL of Assay Diluent to each well. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times. d. Prepare a standard curve by performing serial dilutions of the recombinant TNF-α standard in Assay Diluent (e.g., from 2000 pg/mL down to 31.2 pg/mL). e. Add 100 µL of the standards and collected cell supernatants to the appropriate wells. Run samples in duplicate or triplicate. f. Seal the plate and incubate for 2 hours at room temperature.

  • Detection: a. Wash the plate 5 times. b. Add 100 µL of the diluted biotinylated detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature. d. Wash the plate 5 times. e. Add 100 µL of diluted Strep-HRP conjugate to each well. f. Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

  • Development and Reading: a. Wash the plate 7 times. b. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes, monitoring for color development. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm on a plate reader within 30 minutes.

  • Data Analysis: a. Subtract the mean absorbance of the blank from all readings. b. Plot a standard curve of absorbance versus the known concentrations of the TNF-α standards. c. Use the standard curve to interpolate the concentration of TNF-α in the unknown samples. d. Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Lisofylline from various studies.

Table 1: In Vitro Biological Activity

Target/AssayCompoundIC₅₀ / Effective ConcentrationCell Type / SystemReference
Phosphatidic Acid Generation(R)-Lisofylline0.6 µMCytokine-activated LPAAT
Glucose-Stimulated Insulin SecretionLisofylline20-40 µmol/L (enhancement)Isolated Perfused Rat Pancreas
Pro-inflammatory Cytokine DamageLisofylline~50-100 µM (protective effect)INS-1 Beta-Cells
Extracellular Matrix DepositionLisofylline~50 µM (protective effect)Human Mesangial Cells

Table 2: In Vivo and Clinical Study Dosages

Study TypeConditionCompoundDosageSpeciesReference
PreclinicalDiabetes PreventionLisofylline25 mg/kg (twice daily, IP)Prediabetic Rats
PreclinicalDiabetes PreventionLisofylline50 mg/kg (daily, IP)STZ-treated Mice
Clinical TrialAcute Lung Injury / ARDSLisofylline3 mg/kg (max 300mg, IV, q6h)Human

Conclusion

This compound is a promising immunomodulatory agent with a well-defined chemoenzymatic synthesis route that allows for the production of high-purity enantiomers. Its chemical properties are characteristic of a stable, crystalline xanthine derivative. The therapeutic potential of Lisofylline stems from its ability to inhibit multiple, convergent pro-inflammatory signaling pathways, including the IL-12/STAT4 and p38 MAPK pathways, while also promoting cell survival mechanisms through AMPK activation. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to further explore the synthesis, biological activity, and potential clinical applications of this versatile molecule.

References

The In Vivo Journey of (S)-Lisofylline: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), the (R)-enantiomer of the pentoxifylline metabolite M1, is a synthetic small molecule with notable anti-inflammatory and immunomodulatory properties.[1] Its potential therapeutic applications, particularly in the context of type 1 diabetes and other inflammatory conditions, have prompted significant research into its in vivo behavior.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical settings. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for determining appropriate dosing regimens and understanding its therapeutic window.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different species and under various administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose 50 mg/kg6 mg/kg
Cmax -572.12 ng/mL (simulated)
Tmax -10.6 min (simulated)
AUC Increased with co-administration of verapamil and ketoconazole-
Bioavailability (F) -16%
Intrinsic Hepatic Clearance (CLint) 5.427 mL/min-
Hepatic Clearance 1.22 mL/min-
Renal Clearance (CLR) ~0-
Model Two-compartment model with Michaelis-Menten elimination-

Data compiled from Świerczek et al., 2014 and Wyska et al., 2007 as cited in Świerczek et al., 2014.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)Subcutaneous (SC)
Dose 25 mg/kg--
Bioavailability (F) -LowHigh
Absorption --Fast

Data compiled from Świerczek et al., 2018 and Mittal et al., 2017. Note: Specific quantitative values for all parameters were not available in the searched literature.

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterIntravenous (IV)Oral (PO)
Dose 1, 2, or 3 mg/kg6 mg/kg
Cmax -226 ± 99.10 ng/mL
Tmax -0.53 ± 0.26 h
Half-life (t1/2) 0.75 h-
Bioavailability (F) -5.9%
Fraction unbound in plasma (fu) 0.54-
Blood to plasma concentration ratio (CB/Cp) 0.77-
Pharmacokinetics Linear-

Data compiled from Bursten et al., 1998 and Nicklasson et al., 2002 as cited in Świerczek et al., 2014, and from a study by an unspecified author.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and clearance from the body. In vitro studies using human liver preparations have shed light on its primary metabolic pathways.

In human liver microsomes, the metabolism of this compound is primarily oxidative. Approximately 45% of its oxidation leads to the formation of pentoxifylline. The remaining balance is converted to aliphatic diols. In human liver cytosol, pentoxifylline is exclusively reduced to the (S)-enantiomer of M-1, which is the optical antipode of Lisofylline.

Metabolic Pathway of this compound

G cluster_0 Metabolism in Human Liver Microsomes cluster_1 Metabolism in Human Liver Cytosol S_Lisofylline This compound Pentoxifylline Pentoxifylline (~45%) S_Lisofylline->Pentoxifylline Oxidation Diols Aliphatic Diols (~55%) S_Lisofylline->Diols Oxidation Pentoxifylline_cyto Pentoxifylline S_M1 (S)-M-1 (antipode of Lisofylline) Pentoxifylline_cyto->S_M1 Reduction

Metabolic conversion of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Mice

A representative experimental workflow for determining the pharmacokinetic profile of this compound in mice is outlined below.

G start Start: Male CD-1 Mice dosing Administer this compound (e.g., 50 mg/kg IV or PO) start->dosing sampling Collect Blood Samples at Various Time Points dosing->sampling processing Centrifuge Blood to Obtain Serum/Plasma sampling->processing extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) processing->extraction analysis Quantify this compound Concentration via HPLC-UV or LC-MS/MS extraction->analysis pk_analysis Pharmacokinetic Modeling (e.g., One- or Two-Compartment Model) analysis->pk_analysis end End: Determine PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_analysis->end

Workflow for in vivo pharmacokinetic analysis.

Protocol Details:

  • Animal Model: Male CD-1 mice are commonly used.

  • Dosing: this compound is administered intravenously (IV) or orally (PO) at specified doses.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Blood is processed to separate serum or plasma.

  • Analytical Method: The concentration of this compound in the biological matrix is quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common approach involves liquid-liquid extraction of the analyte from plasma using a solvent like dichloromethane. The chromatographic separation is often achieved on a reverse-phase column (e.g., C8 or C18).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the metabolic fate of this compound in the human liver.

Materials:

  • Pooled human liver microsomes

  • This compound

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Incubator/shaker

Procedure:

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and this compound at a specified concentration.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Incubation: The reaction is allowed to proceed at 37°C with gentle shaking. Aliquots are taken at various time points.

  • Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and identify and quantify its metabolites.

  • Data Analysis: The rate of disappearance of this compound is used to calculate metabolic stability parameters such as intrinsic clearance.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways. A key target is the IL-12/STAT4 pathway, which plays a crucial role in the differentiation of T-helper 1 (Th1) cells, a key driver of autoimmune responses.

Inhibition of the IL-12/STAT4 Signaling Pathway

G IL12 Interleukin-12 (IL-12) IL12R IL-12 Receptor IL12->IL12R JAK2 JAK2 IL12R->JAK2 TYK2 TYK2 IL12R->TYK2 STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 Phosphorylated STAT4 (pSTAT4) STAT4->pSTAT4 dimer pSTAT4 Dimer pSTAT4->dimer nucleus Nucleus dimer->nucleus transcription Gene Transcription (e.g., IFN-γ) nucleus->transcription inflammation Pro-inflammatory Response transcription->inflammation S_Lisofylline This compound S_Lisofylline->STAT4 inhibits activation

Modulation of the IL-12/STAT4 pathway by this compound.

This compound has been shown to block the activation of STAT4, a critical step in the IL-12 signaling cascade. By inhibiting the phosphorylation and subsequent dimerization and nuclear translocation of STAT4, this compound can suppress the transcription of pro-inflammatory genes, such as interferon-gamma (IFN-γ), thereby mitigating the inflammatory response.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. The compiled quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. A thorough understanding of the ADME properties and mechanisms of action of this compound is paramount for its continued investigation and potential translation into a clinically effective therapeutic agent for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationships and to optimize dosing strategies for various potential indications.

References

(S)-Lisofylline: A Deep Dive into its Immunomodulatory Mechanisms and Biological Targets in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), the (S)-enantiomer of lisofylline, is a synthetic methylxanthine derivative with potent anti-inflammatory and immunomodulatory properties. Initially investigated for its potential to mitigate toxicities associated with chemotherapy and radiation, its mechanism of action has revealed a nuanced interaction with key signaling pathways within immune cells. This technical guide provides an in-depth exploration of the known biological targets of this compound in immune cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks it modulates.

Core Biological Targets and Mechanisms of Action

This compound exerts its immunomodulatory effects primarily through two interconnected mechanisms: the inhibition of phosphatidic acid generation and the suppression of the Interleukin-12 (IL-12) signaling pathway. These actions collectively lead to a dampening of pro-inflammatory responses, particularly those mediated by T helper 1 (Th1) cells.

Inhibition of Phosphatidic Acid Generation

This compound is a known inhibitor of the de novo synthesis of phosphatidic acid (PA), a critical second messenger in inflammatory signaling cascades.[1][2] It is believed to target lysophosphatidic acid acyltransferase (LPAAT), an enzyme responsible for the conversion of lysophosphatidic acid (LPA) to PA.[3] By inhibiting LPAAT, this compound reduces the intracellular pool of PA, thereby attenuating downstream signaling events that contribute to inflammation.

Suppression of the IL-12/STAT4 Signaling Pathway

A pivotal mechanism of this compound's immunomodulatory activity is its ability to block IL-12 signaling.[4][5] IL-12 is a key cytokine that drives the differentiation of naive T helper cells into the pro-inflammatory Th1 lineage. This compound has been shown to inhibit the IL-12-mediated phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4). This inhibition prevents the translocation of STAT4 to the nucleus and the subsequent transcription of Th1-associated genes, most notably Interferon-gamma (IFN-γ).

Modulation of p38 MAPK Signaling

Evidence also suggests that this compound can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. While the direct interaction with p38 MAPK is not fully elucidated, the downstream effects of this compound on cytokine production point towards an influence on this pathway.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative and semi-quantitative data on the biological effects of this compound in immune cells. It is important to note that direct IC50 or Ki values for the primary targets are not widely reported in the public literature; the data largely reflects the downstream consequences of target engagement.

Target/ProcessImmune Cell Type(s)EffectConcentration/DoseReference(s)
Phosphatidic Acid (PA) Generation GeneralInhibitionNot specified
IL-12-induced STAT4 Phosphorylation T cellsInhibitionNot specified
TNF-α Production Human LeucocytesInhibitionNot specified
IL-1β Production Human LeucocytesInhibitionNot specified
IFN-γ Production T cellsInhibitionNot specified
IL-10 Production (LPS/Hib stimulated) Human LeucocytesInhibition (at 48hr)Not specified
IL-10 Production (S. pneumoniae stimulated) Human LeucocytesStimulation (4-fold at 24hr, 2-fold at 48hr)Not specified
Th1 Cell Differentiation CD4+ T cellsInhibitionNot specified

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Lisofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor JAK2_TYK2 JAK2/TYK2 IL12R->JAK2_TYK2 IL12 IL-12 IL12->IL12R STAT4 STAT4 JAK2_TYK2->STAT4 P pSTAT4 p-STAT4 STAT4->pSTAT4 Th1_Genes Th1 Gene Transcription (e.g., IFN-γ) pSTAT4->Th1_Genes LSF This compound LSF->JAK2_TYK2 Inhibits LPAAT LPAAT LSF->LPAAT Inhibits p38_MAPK p38 MAPK LSF->p38_MAPK Modulates PA Phosphatidic Acid LPAAT->PA LPA LPA LPA->LPAAT p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-1β) p_p38_MAPK->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->p38_MAPK

Caption: this compound's multifaceted mechanism of action in immune cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to studying the biological targets of this compound.

Protocol 1: Inhibition of STAT4 Phosphorylation in T cells

Objective: To determine the dose-dependent effect of this compound on IL-12-induced STAT4 phosphorylation in primary T cells or a T cell line (e.g., Jurkat).

Methodology:

  • Cell Culture and Stimulation:

    • Culture T cells in appropriate media.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with recombinant human or murine IL-12 (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT4 signal to the total STAT4 signal for each sample.

    • Plot the normalized p-STAT4 levels against the concentration of this compound to determine the inhibitory effect.

Western_Blot_Workflow A T Cell Culture B Pre-incubation with This compound A->B C IL-12 Stimulation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Transfer F->G H Blocking G->H I Primary Antibody (p-STAT4) H->I J Secondary Antibody (HRP) I->J K ECL Detection J->K L Densitometry Analysis K->L T_Cell_Differentiation_Workflow A Isolate Naive CD4+ T Cells B Activate with anti-CD3/CD28 A->B C Add Th1 or Th2 polarizing cytokines and this compound B->C D Culture for 5-7 days C->D E Restimulate with PMA/Ionomycin + Protein Transport Inhibitor D->E F Surface and Intracellular Staining (CD4, IFN-γ, IL-4) E->F G Flow Cytometry Analysis F->G

References

In vitro effects of (S)-Lisofylline on cytokine production

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Effects of (S)-Lisofylline on Cytokine Production

Introduction

This compound (LSF), the biologically active levorotatory enantiomer of lisofylline, is a synthetic modified methylxanthine with potent anti-inflammatory properties.[1] Originally investigated for its potential to reduce mortality in serious infections associated with cancer chemotherapy, LSF has been the subject of extensive research for its therapeutic potential in conditions characterized by excessive inflammation and oxidative stress, such as sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[2][3] Unlike conventional anti-inflammatory drugs, LSF operates through unique biological pathways, primarily by modulating the production of inflammatory cytokines and inhibiting specific lipid-mediated signaling pathways.[2][3] This document provides a comprehensive technical overview of the documented in vitro effects of this compound on cytokine production, detailing its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanisms of Action

At the cellular level, this compound exerts its anti-inflammatory effects through several key mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production : LSF has been shown to disrupt the signaling pathways that lead to the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

  • Inhibition of Phosphatidic Acid (PA) Generation : A primary molecular target of LSF is the inhibition of lysophosphatidic acid acyl transferase, an enzyme activated by cytokines. This action prevents the generation of phosphatidic acid, a critical lipid second messenger involved in inflammatory signaling.

  • Modulation of IL-12 Signaling : LSF can inhibit Interleukin-12 (IL-12) mediated signaling pathways, including the activation of the STAT4 transcription factor, which is crucial for the differentiation of T helper 1 (Th1) cells that produce IFN-γ.

  • Protection of Mitochondrial Function : In cells under inflammatory stress, LSF helps preserve mitochondrial metabolism and membrane potential, thereby protecting cells from cytokine-induced dysfunction and apoptosis.

Data Presentation: Quantitative Effects on Cytokine Production

The in vitro effects of this compound have been quantified in various cell systems. The following tables summarize key findings from published studies.

Table 1: Effect of this compound on Cytokine Production by Stimulated Human Leukocytes

StimulusCytokineLSF EffectTimepointReference
Lipopolysaccharide (LPS)TNF-α, IL-1βInhibition-
Haemophilus influenzae type b (Hib)TNF-α, IL-1βInhibition-
Streptococcus pneumoniaeTNF-α, IL-1βInhibition-
LPS, HibIL-10Inhibition48 hr
Streptococcus pneumoniaeIL-10~4-fold Stimulation24 hr
Streptococcus pneumoniaeIL-10~2-fold Stimulation48 hr

Summary: In human leukocytes, LSF consistently inhibits the production of pro-inflammatory cytokines TNF-α and IL-1β. Its effect on the anti-inflammatory cytokine IL-10 is stimulus-dependent, showing inhibition in response to Gram-negative bacterial components but enhancement in response to Gram-positive bacteria.

Table 2: Protective Effects of this compound on Cytokine-Treated Pancreatic INS-1 β-Cells

Parameter AssessedCytokine Treatment (18 hr)This compound (20 µM)OutcomeReference
Basal Insulin SecretionIL-1β, TNF-α, IFN-γAddedRestored to control levels
Glucose-Stimulated Insulin SecretionIL-1β, TNF-α, IFN-γAddedRestored to control levels
Mitochondrial Metabolism (MTT Assay)IL-1β, TNF-α, IFN-γAddedRestored to control levels
Cell Viability / ApoptosisIL-1β, TNF-α, IFN-γAddedPrevented cytokine-induced cell death (>40% reduction)
Mitochondrial Membrane PotentialIL-1β, TNF-α, IFN-γAddedRestored to control levels

Summary: LSF protects pancreatic β-cells from a multi-cytokine challenge by preserving mitochondrial health, preventing apoptosis, and restoring normal insulin secretion function.

Table 3: Effect of this compound on IL-1β-Treated Cultured Rat Islets

Parameter AssessedIL-1β Treatment (0.1 ng/mL)This compound (100 µM)OutcomeReference
Glucose-Stimulated Insulin SecretionAddedAddedCompletely reversed the 44% decrease caused by IL-1β
Phosphatidic Acid (PA-1α) LevelsAddedAddedBlocked the ~15-fold increase caused by IL-1β
iNOS Protein ExpressionAddedAddedNo change in IL-1β-induced iNOS expression

Summary: In cultured rat islets, LSF ameliorates IL-1β-induced dysfunction by inhibiting the generation of the lipid mediator phosphatidic acid. This protective effect occurs via a mechanism that is independent of inducible nitric oxide synthase (iNOS) expression.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor1 IL-1R / TNFR lpat Lysophosphatidic Acid Acyl Transferase receptor1->lpat Activates receptor2 IL-12R jak_stat JAK-STAT Pathway receptor2->jak_stat stimulus1 IL-1β / TNF-α stimulus1->receptor1 stimulus2 IL-12 stimulus2->receptor2 lsf This compound lsf->lpat Inhibits lsf->jak_stat Inhibits pa Phosphatidic Acid (PA) Generation lpat->pa transcription1 Pro-inflammatory Gene Transcription pa->transcription1 stat4 STAT4 Activation jak_stat->stat4 transcription2 IFN-γ Gene Transcription stat4->transcription2 cytokine_prod TNF-α, IL-1β Production transcription1->cytokine_prod ifng_prod IFN-γ Production transcription2->ifng_prod

Proposed signaling pathways modulated by this compound.

G cluster_0 Sample Collection cluster_1 Analysis start Cell Isolation & Culture (e.g., Leukocytes, INS-1 Cells) stim Stimulation (e.g., LPS, Cytokine Cocktail) start->stim treat Treatment (Vehicle vs. This compound) stim->treat incubate Incubation (e.g., 18-48 hours) treat->incubate sup Collect Supernatant incubate->sup cells Harvest Cells incubate->cells elisa Cytokine Quantification (ELISA / CBA) sup->elisa viability Cell Viability & Function (MTT, TUNEL, RIA) cells->viability pathway Pathway Analysis (Western Blot, HPLC) cells->pathway data Data Analysis & Interpretation elisa->data viability->data pathway->data

General experimental workflow for in vitro analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are composite protocols based on the cited literature.

Protocol 1: Assessment of Cytokine Production from Human Leukocytes

This protocol is based on the methodology for studying the effects of LSF on stimulated primary immune cells.

  • Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) or total leukocytes from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture : Resuspend cells in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Plate cells in 96-well plates at a density of 1-2 x 10⁶ cells/mL.

  • Treatment : Pre-incubate cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation : Add the inflammatory stimulus. This can include:

    • LPS : 10-100 ng/mL for modeling Gram-negative bacterial infection.

    • Heat-killed Bacteria : H. influenzae or S. pneumoniae at a specific bacteria-to-cell ratio to model infection.

  • Incubation : Culture the cells for a specified time course, typically ranging from 4 to 48 hours, at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement :

    • Centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatants.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.

Protocol 2: Evaluation of LSF on Cytokine-Induced Pancreatic β-Cell Dysfunction

This protocol is adapted from studies investigating the protective effects of LSF in the context of type 1 diabetes.

  • Cell Culture : Culture insulin-secreting cells (e.g., rat INS-1 cell line or isolated primary rat islets) under standard conditions (e.g., RPMI 1640 with 10% FBS, 11 mM glucose).

  • Treatment and Stimulation : Treat cells simultaneously with a vehicle control or this compound (e.g., 20-100 µM) and a pro-inflammatory cytokine cocktail. A typical cocktail consists of:

    • IL-1β (5 ng/mL)

    • TNF-α (10 ng/mL)

    • IFN-γ (100 ng/mL)

  • Incubation : Incubate cells for 18-24 hours.

  • Functional and Viability Assays :

    • Insulin Secretion : Wash cells and incubate in Krebs-Ringer buffer with basal (0-2.8 mM) and then stimulating (15-25 mM) glucose concentrations. Collect the buffer after each step and measure insulin content by Radioimmunoassay (RIA).

    • Mitochondrial Activity (MTT Assay) : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells. After incubation, solubilize the formazan product and measure absorbance to quantify metabolic activity, which reflects cell viability.

    • Apoptosis (TUNEL Assay) : Fix cells and perform terminal deoxynucleotidyltransferase-mediated dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation characteristic of apoptosis. Visualize using fluorescence microscopy.

  • Mechanistic Assays :

    • Phosphatidic Acid Measurement : After treatment, extract lipids from the cells. Identify and quantify PA subspecies using thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC).

    • Protein Expression (Western Blot) : Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., iNOS, phosphorylated STAT4) to assess their expression levels.

Conclusion

The in vitro evidence demonstrates that this compound is a potent and selective modulator of cytokine production and inflammatory signaling. It consistently inhibits key pro-inflammatory cytokines such as TNF-α and IL-1β across different cell types and stimuli. Its mechanism of action is multifaceted, involving the direct inhibition of the lipid second messenger phosphatidic acid and the modulation of critical cytokine signaling pathways like IL-12/STAT4. Furthermore, LSF exhibits significant cytoprotective effects, particularly in pancreatic β-cells, by preserving mitochondrial function in the face of inflammatory assault. The stimulus-dependent effect of LSF on IL-10 production suggests a nuanced immunomodulatory role rather than broad immunosuppression. These findings underscore the therapeutic potential of this compound for inflammatory and autoimmune diseases and provide a strong rationale for its continued investigation.

References

The Structure-Activity Relationship of Lisofylline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Lisofylline Derivatives as Modulators of Pancreatic Beta-Cell Survival and Function

Lisofylline (LSF), a methylxanthine derivative, has demonstrated significant anti-inflammatory properties and a protective role for pancreatic beta-cells against cytokine-mediated damage. These characteristics have spurred interest in developing more potent and pharmacokinetically favorable analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lisofylline analogs, focusing on their efficacy in preventing beta-cell apoptosis and modulating insulin secretion. Detailed experimental protocols for key biological assays and visualizations of the core signaling pathways are included to support further research and development in this area.

Core Structure and Analogs

Lisofylline's chemical structure is 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine. The primary focus of analog development has been the modification of the xanthine heterocyclic core while maintaining the (5R)-hydroxyhexyl side chain, which is understood to be crucial for its biological activity. A study by Cui et al. explored a library of analogs where the xanthine moiety was replaced with various nitrogen-containing heterocycles. While specific quantitative data for a broad range of analogs remains limited in publicly available literature, the study qualitatively assessed the protective effects of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative and qualitative data for lisofylline and its analogs.

CompoundStructure/ModificationBiological ActivityQuantitative Data (EC50/IC50)Reference
Lisofylline 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthineProtects pancreatic beta-cells from cytokine-induced apoptosis.EC50 = 9.2 μM (for restoring cell viability)[1]
Analog c42 1-(5R)-hydroxyhexyl aryl analog (specific structure not disclosed)Preserves beta-cell function and survival, equipotent to lisofylline.Not provided[1]
Various Analogs Substitution of the xanthine moiety with other nitrogen-containing heterocycles.Varied protection against apoptosis and effects on insulin release.Not provided[2]

Signaling Pathways Modulated by Lisofylline

Lisofylline and its analogs exert their protective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Interleukin-12 (IL-12)/STAT4 Signaling Pathway

Lisofylline is known to inhibit the IL-12 signaling pathway, which plays a critical role in the inflammatory cascade leading to beta-cell destruction in type 1 diabetes. By inhibiting the phosphorylation and activation of STAT4 (Signal Transducer and Activator of Transcription 4), lisofylline blocks the downstream inflammatory response.

IL12_STAT4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12 Receptor IL-12->IL-12R JAK2 JAK2 IL-12R->JAK2 activates TYK2 TYK2 IL-12R->TYK2 activates STAT4 STAT4 JAK2->STAT4 phosphorylates TYK2->STAT4 phosphorylates pSTAT4 p-STAT4 STAT4->pSTAT4 phosphorylation Gene Transcription Pro-inflammatory Gene Transcription pSTAT4->Gene Transcription translocates to nucleus and initiates Lisofylline Lisofylline Lisofylline->STAT4 inhibits phosphorylation

Figure 1. Inhibition of the IL-12/STAT4 signaling pathway by lisofylline.
AMP-activated Protein Kinase (AMPK) Signaling Pathway

Lisofylline has also been shown to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, promotes cellular survival and restores energy balance.

AMPK_Pathway cluster_stimuli Cellular Stress cluster_core AMPK Activation cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 activates Lisofylline Lisofylline AMPK AMPK Lisofylline->AMPK activates Energy Production Increased ATP Production (e.g., Fatty Acid Oxidation) AMPK->Energy Production Energy Consumption Decreased ATP Consumption (e.g., Protein Synthesis) AMPK->Energy Consumption Cell Survival Promotion of Cell Survival AMPK->Cell Survival LKB1->AMPK phosphorylates (activates)

Figure 2. Activation of the AMPK signaling pathway by lisofylline.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lisofylline and its analogs.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A1 Culture pancreatic beta-cells (e.g., INS-1) A2 Induce apoptosis with a cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ) A1->A2 A3 Treat cells with Lisofylline or analogs at various concentrations A2->A3 B1 Apoptosis Assay (TUNEL) A3->B1 B2 Insulin Secretion Assay (ELISA/RIA) A3->B2 B3 Signaling Pathway Analysis (Western Blot) A3->B3 C1 Quantify apoptosis and determine EC50 values B1->C1 C2 Measure insulin levels and assess beta-cell function B2->C2 C3 Analyze protein phosphorylation (e.g., p-STAT4) B3->C3

Figure 3. General experimental workflow for evaluating lisofylline analogs.
Cytokine-Induced Beta-Cell Apoptosis Assay (TUNEL Assay)

This protocol is adapted for the assessment of apoptosis in pancreatic beta-cells treated with cytokines and lisofylline analogs.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Cytokine cocktail: Recombinant IL-1β, TNF-α, and IFN-γ

  • Lisofylline or analogs

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed INS-1 cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cytokine and Compound Treatment:

    • The following day, replace the medium with fresh complete medium.

    • Prepare a cytokine cocktail (e.g., 1 ng/mL IL-1β, 10 ng/mL TNF-α, 100 ng/mL IFN-γ).

    • Prepare serial dilutions of lisofylline or its analogs.

    • Treat the cells with the cytokine cocktail in the presence or absence of varying concentrations of the test compounds. Include a vehicle control (no cytokines, no compound) and a cytokine-only control.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 25 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells twice with PBS.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in multiple random fields.

    • Calculate the percentage of apoptotic cells for each treatment condition.

    • Plot the percentage of apoptosis against the compound concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the procedure for measuring insulin secretion from pancreatic beta-cells in response to glucose, following treatment with lisofylline analogs.

Materials:

  • INS-1 cells

  • Complete cell culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • Lisofylline or analogs

  • ELISA or RIA kit for insulin quantification

Procedure:

  • Cell Seeding and Treatment:

    • Seed INS-1 cells in 24-well plates and grow to 80-90% confluency.

    • Treat the cells with lisofylline or its analogs for a predetermined period (e.g., 18-24 hours) in complete culture medium.

  • Pre-incubation:

    • Gently wash the cells twice with KRBB containing low glucose.

    • Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Basal and Stimulated Insulin Secretion:

    • Remove the pre-incubation buffer.

    • For basal secretion, add fresh KRBB with low glucose and incubate for 1 hour at 37°C.

    • For stimulated secretion, add fresh KRBB with high glucose and incubate for 1 hour at 37°C.

    • At the end of the incubation periods, collect the supernatants for insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or cell number in each well.

    • Compare the basal and glucose-stimulated insulin secretion between different treatment groups.

Conclusion

The development of lisofylline analogs presents a promising therapeutic avenue for diseases characterized by inflammation-mediated beta-cell dysfunction, such as type 1 diabetes. While the currently available public data on the quantitative structure-activity relationship of these analogs is limited, the established protective effects of lisofylline provide a strong foundation for further investigation. The methodologies and pathway visualizations provided in this guide are intended to facilitate and standardize future research efforts aimed at identifying and optimizing novel lisofylline-based therapeutics. A systematic approach to analog synthesis and a more detailed, quantitative evaluation of their biological activities will be crucial for advancing this class of compounds toward clinical application.

References

(S)-Lisofylline: A Technical Guide for Research in Autoimmune Diseases and Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Lisofylline (LSF), a synthetic methylxanthine derivative with potent anti-inflammatory properties, for research in autoimmune diseases, with a particular focus on type 1 diabetes (T1D). LSF has demonstrated significant potential in preclinical studies by protecting pancreatic β-cells, modulating immune responses, and preventing the onset of autoimmune diabetes. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways to facilitate further research and development.

Core Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged approach, primarily by mitigating inflammation and protecting target cells from autoimmune destruction. Its key mechanisms include the inhibition of pro-inflammatory cytokine production and signaling, particularly the IL-12/STAT4 pathway, which is crucial for the differentiation of Th1 lymphocytes that mediate β-cell destruction in T1D.[1][2][3][4] Furthermore, LSF has been shown to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in models of type 1 diabetes.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models

Animal ModelLSF DosageTreatment DurationKey FindingsReference
Multiple Low-Dose Streptozotocin (C57BL/6J mice)Not Specified2 weeks (starting 5 days before STZ)Significant reduction in diabetes incidence (25% in LSF group vs. 91.6% in control).
Non-obese diabetic (NOD) miceNot Specified3 weeks (starting at 4, 7, and 17 weeks of age)Reduced onset of insulitis and diabetes.
NOD mice (islet transplantation)50 mg/kg daily3 weeksMaintained euglycemia significantly longer than controls (>65 days vs. 6 days).

Table 2: In Vitro Effects of this compound on Pancreatic β-Cells

Cell ModelLSF ConcentrationTreatment ConditionsKey FindingsReference
INS-1 cells20 μM18-hour co-treatment with IL-1β, TNFα, and IFNγRestored insulin secretion, mitochondrial membrane potential, and cell viability to control levels.
Isolated NOD isletsNot SpecifiedCo-treatment with IL-1βPreserved β-cell insulin secretion and inhibited DNA damage.

Key Signaling Pathways

This compound's mechanism of action involves the modulation of critical signaling pathways implicated in the pathogenesis of autoimmune diabetes.

IL-12/STAT4 Signaling Pathway

The Interleukin-12 (IL-12) signaling pathway plays a pivotal role in the differentiation of naive T-helper cells into pro-inflammatory Th1 cells. This process is mediated by the Signal Transducer and Activator of Transcription 4 (STAT4). LSF has been shown to inhibit the activation of STAT4, thereby disrupting the Th1 differentiation cascade.

IL12_STAT4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R JAK2 JAK2 IL12R->JAK2 TYK2 TYK2 IL12R->TYK2 STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive phosphorylates TYK2->STAT4_inactive phosphorylates STAT4_active p-STAT4 (active) STAT4_inactive->STAT4_active Th1_diff Th1 Differentiation (IFN-γ production) STAT4_active->Th1_diff promotes LSF This compound LSF->STAT4_inactive inhibits activation Beta_Cell_Protection Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα, IFNγ) Beta_Cell Pancreatic β-Cell Cytokines->Beta_Cell Mitochondria Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Insulin_Secretion Decreased Insulin Secretion Mitochondria->Insulin_Secretion Beta_Cell->Mitochondria LSF This compound Mito_Metabolism Promotes Mitochondrial Metabolism LSF->Mito_Metabolism Mito_Metabolism->Mitochondria counteracts INS1_Protocol start Start culture Culture INS-1 Cells start->culture treatment Treat with Cytokines ± LSF (e.g., 18 hours) culture->treatment assays Perform Assays treatment->assays insulin Insulin Secretion (RIA) assays->insulin viability Cell Viability (MTT, TUNEL) assays->viability mito Mitochondrial Potential assays->mito end End insulin->end viability->end mito->end STZ_Protocol start Start acclimatize Acclimatize Mice (e.g., C57BL/6J) start->acclimatize lsf_treatment LSF Treatment (pre-STZ) acclimatize->lsf_treatment stz_injection Multiple Low-Dose STZ Injections lsf_treatment->stz_injection monitoring Monitor Blood Glucose stz_injection->monitoring analysis Endpoint Analysis monitoring->analysis histology Pancreatic Histology analysis->histology cytokines Serum Cytokine Levels analysis->cytokines end End histology->end cytokines->end

References

Methodological & Application

Application Notes and Protocols for (S)-Lisofylline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisofylline (LSF) is a synthetic, small-molecule compound with potent anti-inflammatory and cytoprotective properties. As the biologically active enantiomer of Lisofylline, it has garnered significant interest in research for its potential therapeutic applications in conditions marked by inflammation and cellular stress, such as diabetes and autoimmune disorders.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various cell culture-based assays.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism of action. It is known to inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][3][4] A key aspect of its function is the modulation of intracellular signaling pathways, including the inhibition of STAT4 activation, which is crucial for T helper 1 (Th1) cell differentiation. Furthermore, LSF has been shown to protect cells from cytokine-induced damage by promoting mitochondrial metabolism and function. It also plays a role in reducing oxidative stress and lipid peroxidation.

Data Presentation: Efficacy of this compound in Various Cell Models

The following tables summarize the effective concentrations and observed effects of this compound in different in vitro systems.

Table 1: Effects of this compound on Pancreatic β-Cells

Cell LineTreatment ConditionsThis compound ConcentrationObserved EffectsReference
INS-1 (rat insulinoma)Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours20 µMPrevented cytokine-induced inhibition of insulin secretion.
INS-1 (rat insulinoma)Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours20 µMPrevented cytokine-induced reduction of mitochondrial (MTT) metabolism.
INS-1 (rat insulinoma)Co-treatment with IL-1β, TNF-α, and IFN-γ for 18 hours30 µMRestored intracellular ATP concentrations to near-control levels.
Rat IsletsCo-treatment with IL-1β (0.1 ng/mL) for 24 hours100 µMCompletely reversed the IL-1β-induced decrease in glucose-stimulated insulin secretion.
Rat IsletsCo-treatment with IL-1β (0.1 ng/mL) for 48 hours400 µMMaintained 50% of medium insulin content compared to control islets.

Table 2: Anti-inflammatory Effects of this compound

Cell TypeStimulantTreatment DurationThis compound ConcentrationObserved EffectsReference
Human LeucocytesLipopolysaccharide (LPS)48 hoursNot specifiedInhibited the production of TNF-α and IL-1β.
Human LeucocytesHaemophilus influenzae type b (Hib)48 hoursNot specifiedInhibited the production of TNF-α and IL-1β.
Human LeucocytesStreptococcus pneumoniae24 hoursNot specifiedStimulated the production of IL-10.
Human Mesangial CellsHigh Glucose (25 mM)7 daysNot specifiedDecreased high glucose-induced fibronectin and TGF-β production to control levels.
Human Mesangial CellsAngiotensin II (10⁻⁷ M)4 hoursNot specifiedProtected against Angiotensin II-induced expression of collagen type IV and laminin.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of this compound's Protective Effect on Pancreatic β-Cells Against Cytokine-Induced Dysfunction

This protocol is adapted from studies on INS-1 cells and primary islets.

1. Cell Culture and Plating:

  • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
  • Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

2. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).
  • Prepare a cytokine cocktail containing recombinant IL-1β, TNF-α, and IFN-γ at the desired final concentrations (e.g., IL-1β: 5 ng/mL, TNF-α: 10 ng/mL, IFN-γ: 100 ng/mL).

3. Treatment:

  • Treat the cells with the cytokine cocktail in the presence or absence of various concentrations of this compound (e.g., 10-100 µM).
  • Include control groups: untreated cells and cells treated with this compound alone.
  • Incubate the cells for a specified period (e.g., 18-24 hours).

4. Assessment of Cell Viability and Metabolism (MTT Assay):

  • Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
  • Measure the absorbance at 570 nm using a microplate reader.

5. Measurement of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay):

  • After treatment, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).
  • Pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRBH for 1-2 hours.
  • Replace the buffer with low-glucose KRBH (basal secretion) and high-glucose (e.g., 16.7 mM) KRBH (stimulated secretion) and incubate for 1-2 hours.
  • Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.

Protocol 2: Evaluation of the Anti-inflammatory Effects of this compound on Cytokine Production

This protocol is a general guideline based on studies with human leucocytes.

1. Isolation and Culture of Human Leucocytes:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).

2. Stimulation and Treatment:

  • Plate the cells in a 24-well or 48-well plate.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or heat-killed bacteria.
  • Include appropriate controls (unstimulated cells, stimulated cells without LSF).
  • Incubate for a designated time period (e.g., 24 or 48 hours).

3. Measurement of Cytokine Levels:

  • Collect the cell culture supernatants.
  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using specific ELISA kits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Figure 1: this compound Mechanism of Action cluster_0 Inflammatory Stimuli (e.g., Cytokines, LPS) cluster_1 Cellular Response Stimuli IL-1β, TNF-α, LPS STAT4 STAT4 Activation Stimuli->STAT4 Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Stimuli->Pro_inflammatory_Cytokines Mitochondrial_Dysfunction Mitochondrial Dysfunction Stimuli->Mitochondrial_Dysfunction LSF This compound LSF->STAT4 Inhibits LSF->Pro_inflammatory_Cytokines Inhibits LSF->Mitochondrial_Dysfunction Prevents

Caption: this compound's inhibitory effects on key inflammatory pathways.

G Figure 2: General Experimental Workflow cluster_assays Endpoint Assays start Start: Cell Seeding treatment Treatment with this compound +/- Inflammatory Stimulus start->treatment incubation Incubation (e.g., 18-48 hours) treatment->incubation data_collection Data Collection incubation->data_collection viability Cell Viability (e.g., MTT Assay) data_collection->viability secretion Protein Secretion (e.g., ELISA for Insulin/Cytokines) data_collection->secretion gene_expression Gene Expression (e.g., qPCR) data_collection->gene_expression end End: Data Analysis viability->end secretion->end gene_expression->end

Caption: A generalized workflow for in vitro studies using this compound.

References

Dissolving and Preparing (S)-Lisofylline for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisofylline, an enantiomer of a metabolite of pentoxifylline, is a promising anti-inflammatory agent with potential therapeutic applications in autoimmune disorders such as type 1 diabetes. [1][2][3] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to effectively prepare this compound for animal studies.

Data Presentation: Solubility and Dosage

Successful in vivo experiments begin with the correct preparation of the therapeutic agent. The following tables summarize the key quantitative data for the dissolution and administration of Lisofylline. Note that specific solubility data for the (S)-enantiomer is not widely available; therefore, the data for the racemate ((±)-Lisofylline) and the (R)-enantiomer are provided as a reference. Researchers should perform their own solubility tests to confirm the optimal solvent for their specific batch of this compound.

CompoundSolventSolubilitySource
(±)-LisofyllineEthanol≤2 mg/mL[4]
DMSO10 mg/mL[4]
Dimethyl formamide10 mg/mL
(R)-LisofyllineDMF15 mg/mL
DMSO20 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)25 mg/mL

Table 1: Solubility of Lisofylline Enantiomers. This table provides the reported solubility of (±)-Lisofylline and (R)-Lisofylline in various solvents. This information can be used as a starting point for the dissolution of this compound.

Animal ModelRoute of AdministrationDosageStudy ContextSource
RatsIntravenous, Oral, SubcutaneousNot specifiedPharmacokinetic studies
RatsNot specified25 mg/kg body weight, twice dailyDiabetes study
MiceDaily treatmentNot specifiedDiabetes prevention

Table 2: Examples of Lisofylline Dosage in In Vivo Studies. This table outlines dosages and administration routes of Lisofylline used in previous animal studies. These examples can serve as a guide for designing new in vivo experiments.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound for in vivo administration.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted to the final working concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10-20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Injection

This protocol details the dilution of the stock solution to the final working concentration for administration to animals.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free vehicle (e.g., saline, corn oil)

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration and total volume of the working solution.

  • In a sterile tube, add the required volume of the vehicle (e.g., PBS or saline).

  • Add the calculated volume of the this compound stock solution to the vehicle.

  • Mix thoroughly by gentle inversion or vortexing.

  • For some administration routes (e.g., intravenous), it may be necessary to further dilute the solution to a lower concentration of the organic solvent. For example, a formulation of DMSO and corn oil (10:90) can be used for subcutaneous injections.

  • The final working solution should be clear and free of precipitation. If precipitation occurs, reformulation with a different vehicle or a lower concentration may be necessary.

  • Use the freshly prepared working solution for in vivo administration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the known signaling pathway of Lisofylline.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Use as needed dilute Dilute with Vehicle (e.g., PBS, Saline) thaw->dilute administer Administer to Animal dilute->administer

Caption: Experimental workflow for preparing this compound.

signaling_pathway cluster_cell Target Cell cytokine Pro-inflammatory Cytokines (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor stat4 STAT4 receptor->stat4 activates inflammation Inflammation stat4->inflammation promotes pa Phosphatidic Acid (PA) pa->inflammation contributes to lisofylline This compound lisofylline->stat4 inhibits activation lpaat Lysophosphatidic Acid Acyltransferase (LPAAT) lisofylline->lpaat inhibits lpaat->pa produces

Caption: this compound signaling pathway.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the dissolution and preparation of this compound for in vivo research. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. As with any compound, it is recommended that researchers perform small-scale solubility and stability tests before preparing large batches for extensive in vivo studies. The anti-inflammatory properties of Lisofylline, which include the inhibition of pro-inflammatory cytokine signaling and phosphatidic acid generation, make it a compound of significant interest for further investigation.

References

Application Notes and Protocols: Determination of Optimal Dosage of (S)-Lisofylline for Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a detailed framework and experimental protocols for determining the optimal dosage of (S)-Lisofylline in mouse models of sepsis. As of the date of this document, a definitive optimal dosage has not been established in publicly available literature. The protocols described herein are based on established methodologies for sepsis modeling and dose-finding studies and should be adapted and optimized by researchers based on their specific experimental context and in adherence with institutional animal care and use guidelines.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory pathways, leading to widespread cellular and organ damage. This compound, the (S)-enantiomer of Lisofylline, is an anti-inflammatory compound that has shown therapeutic potential in various inflammatory conditions. Its proposed mechanism of action involves the inhibition of phosphatidic acid generation and the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

These application notes provide a comprehensive guide for researchers to systematically determine the optimal dosage of this compound in two standard murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) induced endotoxemia.

Mechanism of Action of Lisofylline in Sepsis

Lisofylline is thought to exert its anti-inflammatory effects by targeting key signaling pathways involved in the septic response. A simplified representation of its proposed mechanism is depicted below.

G LPS LPS / Bacteria TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates PA Phosphatidic Acid Generation TLR4->PA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Sepsis Systemic Inflammation Organ Dysfunction Cytokines->Sepsis PA->NFkB potentiates LSF This compound LSF->NFkB inhibits LSF->PA inhibits

Caption: Proposed mechanism of this compound in modulating the septic inflammatory cascade.

Experimental Protocols for Optimal Dosage Determination

The determination of an optimal dosage requires a systematic approach involving dose-ranging studies and the evaluation of multiple endpoints. The following protocols for CLP and LPS models are designed to identify a dose of this compound that provides maximal therapeutic benefit with minimal toxicity.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.[1]

3.1.1. Experimental Workflow

CLP_Workflow cluster_setup Phase 1: Model Setup & Dose Ranging cluster_monitoring Phase 2: Monitoring & Endpoint Collection cluster_analysis Phase 3: Data Analysis acclimatize Acclimatization (1 week) randomize Randomization into Treatment Groups acclimatize->randomize clp CLP Surgery (e.g., 21G needle, 1cm ligation) randomize->clp dose_range This compound Administration (e.g., 1, 5, 10, 25, 50 mg/kg, IP) + Vehicle Control clp->dose_range survival Survival Monitoring (7-10 days) dose_range->survival blood Blood Collection (e.g., 6, 24, 48h post-CLP) dose_range->blood tissue Tissue Harvest (endpoint or at 48h) dose_range->tissue optimal_dose Determination of Optimal Dose survival->optimal_dose cytokine_analysis Cytokine Analysis (ELISA) blood->cytokine_analysis organ_damage Organ Damage Markers (e.g., ALT, AST, Creatinine) blood->organ_damage histology Histopathology of Lungs, Liver, Kidneys tissue->histology cytokine_analysis->optimal_dose organ_damage->optimal_dose histology->optimal_dose

Caption: Experimental workflow for determining the optimal dosage of this compound in a CLP mouse model.

3.1.2. Detailed Methodology

  • Animals: Male C57BL/6 mice, 8-10 weeks old, will be used. Animals should be acclimatized for at least one week before the experiment.

  • CLP Procedure:

    • Anesthetize the mouse (e.g., isoflurane).

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum 1 cm from the distal end with a 3-0 silk suture.

    • Puncture the cecum once with a 21-gauge needle.[2] The severity can be adjusted by altering the ligation length and needle gauge.[1]

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

    • Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).

  • Treatment Groups and Drug Administration:

    • Mice will be randomly assigned to treatment groups (n=10-15 per group for survival studies; n=6-8 for mechanistic studies).

    • This compound Dosing: Based on pharmacokinetic data from a study on the (R)-enantiomer, a starting dose range could be 1, 5, 10, 25, and 50 mg/kg.[3] this compound should be dissolved in a sterile vehicle (e.g., saline).

    • Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection 1-2 hours post-CLP.

  • Monitoring and Sample Collection:

    • Survival: Monitor survival at least twice daily for up to 10 days.

    • Blood Collection: Collect blood via tail vein or retro-orbital sinus at 6, 24, and 48 hours post-CLP for cytokine and organ damage marker analysis.

    • Tissue Collection: At the experimental endpoint (or a predetermined time like 48 hours), euthanize mice and harvest lungs, liver, and kidneys for histopathological analysis.

Lipopolysaccharide (LPS) Induced Endotoxemia Model

The LPS model induces a rapid and potent systemic inflammatory response, which is useful for studying the acute effects of anti-inflammatory agents.[1]

3.2.1. Experimental Workflow

LPS_Workflow cluster_setup Phase 1: Model Setup & Dosing cluster_monitoring Phase 2: Endpoint Collection cluster_analysis Phase 3: Data Analysis acclimatize Acclimatization (1 week) randomize Randomization into Treatment Groups acclimatize->randomize drug_admin This compound Pre-treatment (e.g., 1, 5, 10, 25, 50 mg/kg, IP) 30 min prior to LPS randomize->drug_admin lps_admin LPS Administration (e.g., 10 mg/kg, IP) blood Blood Collection (e.g., 2, 6, 24h post-LPS) lps_admin->blood tissue Tissue Harvest (e.g., 24h post-LPS) lps_admin->tissue drug_admin->lps_admin cytokine_analysis Cytokine Analysis (ELISA) blood->cytokine_analysis organ_damage Organ Damage Markers blood->organ_damage optimal_dose Identification of Effective Dose Range cytokine_analysis->optimal_dose organ_damage->optimal_dose

References

Application Notes and Protocols for the Quantification of (S)-Lisofylline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Lisofylline (LSF) is the (S)-enantiomer of a metabolite of pentoxifylline. It is an anti-inflammatory agent with potential therapeutic applications in conditions such as type 1 diabetes.[1] LSF modulates immune responses by inhibiting the generation of phosphatidic acid and interfering with pro-inflammatory cytokine signaling.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods have been established for the quantification of Lisofylline in biological samples: a chiral HPLC-UV method for the simultaneous determination of pentoxifylline and its metabolites, including this compound, and a more sensitive LC-MS/MS method for the quantification of pentoxifylline and lisofylline.

Quantitative Data Summary

The performance characteristics of the HPLC-UV and a general LC-MS/MS method are summarized below.

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte(s) Pentoxifylline (PTX), (-)-(R)-M1, (+)-(S)-M1 (Lisofylline)Pentoxifylline, Lisofylline
Biological Matrix Rat Serum and TissuesPlasma
Linearity Range 0.01 - 100 µg/mL[4]1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 µg/mLNot explicitly stated
Lower Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Accuracy Not explicitly statedNot explicitly stated
Precision Not explicitly statedNot explicitly stated
Recovery Not explicitly statedNot explicitly stated

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of phosphatidic acid (PA) generation, which is a critical second messenger in inflammatory signaling cascades. Additionally, LSF has been shown to inhibit IL-12 signaling, a key pathway in the differentiation of T-helper 1 (Th1) cells, and to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis and has anti-inflammatory effects.

lisofylline_pathway LSF This compound LPAAT Lysophosphatidic Acid Acyltransferase (LPAAT) LSF->LPAAT Inhibits IL12 IL-12 Signaling LSF->IL12 Inhibits AMPK AMPK Activation LSF->AMPK Activates PA Phosphatidic Acid (PA) LPAAT->PA Produces Inflammation Pro-inflammatory Response PA->Inflammation Th1 Th1 Cell Differentiation IL12->Th1 Promotes Th1->Inflammation AntiInflammatory Anti-inflammatory Effects AMPK->AntiInflammatory

This compound Signaling Pathway

Experimental Protocols

The following sections provide detailed protocols for the quantification of this compound using HPLC-UV and an overview of an LC-MS/MS method.

General Experimental Workflow

The overall workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

analytical_workflow start Biological Sample (Serum/Plasma) prep Sample Preparation (LLE or Protein Precipitation) start->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms data Data Acquisition and Analysis hplc->data lcms->data quant Quantification of This compound data->quant

General Analytical Workflow

Protocol 1: Chiral HPLC-UV Method

This protocol is adapted from a validated method for the simultaneous determination of pentoxifylline and its active metabolites in rat serum and tissues.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., temazepam)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethylamine

  • Hydrochloric acid (1 M)

  • Dichloromethane

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.2 mL of serum or 1 mL of tissue homogenate, add the internal standard.

  • Acidify the sample with 40 µL of 1 M HCl.

  • Add 5 mL of dichloromethane and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 15 minutes.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Conditions

  • Column: ChiralPak AD (250 mm x 4.6 mm i.d., 5 µm)

  • Mobile Phase: Hexane:2-Propanol (84:16, v/v) containing 0.01% diethylamine

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol provides a general framework based on a published method for the analysis of pentoxifylline and lisofylline in plasma.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 3-isobutyl-1-methylxanthine)

  • Dichloromethane

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the internal standard.

  • Add dichloromethane as the extraction solvent.

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions

  • Column: A reverse-phase C8 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transition: Multiple reaction monitoring (MRM) for Lisofylline (e.g., m/z 281.2 -> 181.1).

4. Data Analysis

  • Similar to the HPLC-UV method, use a calibration curve based on the peak area ratios of the analyte to the internal standard to quantify this compound in the samples.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent. For regulated bioanalysis, full method validation according to regulatory guidelines is required.

References

Application Notes and Protocols for Assessing (S)-Lisofylline Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline is the biologically active enantiomer of lisofylline, a synthetic methylxanthine derivative with demonstrated anti-inflammatory properties.[1][2] It is a metabolite of pentoxifylline, a known phosphodiesterase (PDE) inhibitor.[2][3] this compound has shown potential in preclinical models for the treatment of conditions involving inflammation, such as type 1 diabetes, by protecting pancreatic β-cells from cytokine-induced damage.[4] Its mechanism of action is multifaceted and includes the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12). Furthermore, evidence suggests that this compound may modulate cellular signaling pathways by inhibiting the generation of phosphatidic acid and the activation of STAT4.

These application notes provide a detailed framework for an in vitro assay to characterize the efficacy of this compound. The described protocols will enable researchers to assess its anti-inflammatory effects on a cellular level, investigate its potential mechanism of action through phosphodiesterase inhibition, and evaluate its impact on key signaling molecules. The human monocytic cell line, THP-1, is utilized as a model system, as it can be differentiated into macrophage-like cells that produce inflammatory cytokines in response to stimuli like bacterial lipopolysaccharide (LPS).

Data Presentation

All quantitative data should be summarized in clearly structured tables for straightforward comparison of results.

Table 1: Effect of this compound on LPS-Induced Cytokine Production in THP-1 Cells

This compound (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-1β (pg/mL) ± SD% Inhibition of IL-1β
0 (LPS only)00
1
10
50
100
Untreated ControlN/AN/A

Table 2: Effect of this compound on Phosphodiesterase (PDE) Activity

This compound (µM)PDE Activity (RFU) ± SD% Inhibition of PDE Activity
0 (Enzyme only)0
1
10
50
100
Positive Control (e.g., IBMX)

Table 3: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)100
1
10
50
100
Positive Control (e.g., Doxorubicin)

Table 4: Effect of this compound on STAT4 Phosphorylation

Treatmentp-STAT4 (Tyr693) Signal (RFU) ± SD% Inhibition of p-STAT4
Untreated ControlN/A
IL-12 Stimulation0
IL-12 + this compound (10 µM)
IL-12 + this compound (50 µM)
IL-12 + this compound (100 µM)

Table 5: Effect of this compound on Phosphatidic Acid Generation

TreatmentPhosphatidic Acid (nmol) ± SD% Inhibition of PA Generation
Untreated ControlN/A
LPS Stimulation0
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)

Experimental Protocols

Cell Culture and Differentiation of THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well cell culture plates

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates at a density of 1 x 10^6 cells/mL.

  • Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubate the cells with PMA for 24-48 hours. Differentiated cells will become adherent.

  • After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium.

  • Allow the cells to rest for 24 hours before proceeding with experiments.

In Vitro Model of Inflammation and this compound Treatment

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound stock solution (in DMSO or PBS)

  • Cell culture medium

Protocol:

  • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO or PBS) should be prepared at the same dilution as the highest concentration of this compound.

  • Remove the medium from the rested, differentiated THP-1 cells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Prepare a working solution of LPS in cell culture medium.

  • Add a specific volume of the LPS solution to the wells to achieve a final concentration of 1 µg/mL. For the untreated control wells, add the same volume of medium without LPS.

  • Incubate the plate for 4-24 hours at 37°C to stimulate cytokine production. The optimal incubation time may need to be determined empirically.

Measurement of TNF-α and IL-1β Production by ELISA

Materials:

  • Human TNF-α ELISA Kit

  • Human IL-1β ELISA Kit

  • Cell culture supernatants from the inflammation model

  • Microplate reader

Protocol:

  • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • Carefully collect the cell culture supernatants without disturbing the cell layer.

  • Perform the TNF-α and IL-1β ELISA assays according to the manufacturer's instructions provided with the kits.

  • Briefly, this will involve adding the supernatants and standards to antibody-pre-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.

  • Calculate the percentage inhibition of each cytokine by this compound relative to the LPS-only treated cells.

Phosphodiesterase (PDE) Activity Assay

Materials:

  • Phosphodiesterase Assay Kit (e.g., PDE-Glo™ Phosphodiesterase Assay)

  • This compound

  • Purified phosphodiesterase enzyme (e.g., PDE4)

  • Assay buffer

  • Luminometer or fluorometer

Protocol:

  • Perform the PDE activity assay according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a suitable microplate, add the purified PDE enzyme, the assay substrate (cAMP or cGMP), and the different concentrations of this compound or a known PDE inhibitor (e.g., IBMX) as a positive control.

  • Incubate the reaction for the time specified in the kit protocol.

  • Add the detection reagents to stop the reaction and generate a luminescent or fluorescent signal.

  • Measure the signal using a luminometer or fluorometer.

  • The signal will be inversely proportional to the PDE activity. Calculate the percentage inhibition of PDE activity by this compound.

Cell Viability Assay (MTT Assay)

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Protocol:

  • Culture and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.

  • Treat the cells with the same concentrations of this compound as used in the inflammation assay for the same duration (e.g., 24 hours).

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

STAT4 Phosphorylation Assay

Materials:

  • THP-1 cells

  • Recombinant human IL-12

  • This compound

  • Phospho-STAT4 (Tyr693) assay kit (e.g., AlphaLISA SureFire Ultra or MSD)

  • Lysis buffer

  • Microplate reader compatible with the assay format

Protocol:

  • Culture THP-1 cells in a suitable format (e.g., 96-well plate).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an optimal concentration of IL-12 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT4 phosphorylation.

  • Lyse the cells using the lysis buffer provided in the assay kit.

  • Perform the phospho-STAT4 assay according to the manufacturer's instructions. This will typically involve the addition of specific antibodies and detection reagents.

  • Measure the signal (e.g., fluorescence or electrochemiluminescence) using a compatible microplate reader.

  • Determine the effect of this compound on IL-12-induced STAT4 phosphorylation.

Phosphatidic Acid Generation Assay

Materials:

  • Differentiated THP-1 cells

  • LPS

  • This compound

  • Phosphatidic Acid Assay Kit (Fluorometric)

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Fluorometric microplate reader

Protocol:

  • Culture and differentiate THP-1 cells in a suitable format (e.g., 6-well plate).

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for an appropriate time to induce phosphatidic acid generation (e.g., 30-60 minutes).

  • Following stimulation, perform lipid extraction from the cells according to the assay kit's protocol, which typically involves the use of chloroform and methanol.

  • Dry the lipid extract and resuspend it in the assay buffer.

  • Perform the phosphatidic acid assay according to the manufacturer's instructions. This enzymatic assay will generate a fluorescent product.

  • Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

  • Quantify the amount of phosphatidic acid and determine the inhibitory effect of this compound.

Mandatory Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds S_Lisofylline This compound MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_Cytokines Upregulates Inflammation Inflammation Pro_Cytokines->Inflammation S_Lisofylline->Pro_Cytokines Inhibits PDE Phosphodiesterase (PDE) S_Lisofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP AMP PDE->AMP Degrades to PKA PKA cAMP->PKA Activates PKA->NFkB Inhibits

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

G start Start culture Culture & Differentiate THP-1 Cells with PMA start->culture treat Pre-treat with this compound culture->treat stat4 Measure p-STAT4 culture->stat4 Parallel Assay pa Measure Phosphatidic Acid culture->pa Parallel Assay stimulate Stimulate with LPS treat->stimulate pde Measure PDE Activity treat->pde Parallel Assay collect Collect Supernatants stimulate->collect viability Assess Cell Viability (MTT Assay) stimulate->viability elisa Measure TNF-α & IL-1β (ELISA) collect->elisa end End elisa->end viability->end pde->end stat4->end pa->end

Caption: Experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Studying Beta-Cell Protection by (S)-Lisofylline in Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical factor in the pathophysiology of both type 1 and type 2 diabetes, contributing to pancreatic beta-cell dysfunction and death.[1][2] Proinflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), are key mediators of this inflammatory damage.[1][3] (S)-Lisofylline (LSF), a synthetic modified methylxanthine, has emerged as a promising agent for protecting beta-cells from this inflammatory onslaught.[4] LSF is an anti-inflammatory compound that has been shown to inhibit the production and action of proinflammatory cytokines, thereby preserving beta-cell function and preventing the onset of autoimmune diabetes in preclinical models.

The protective effects of LSF are attributed to several mechanisms, including the inhibition of IL-12 signaling and STAT4 activation, which are crucial for the differentiation of Th1 cells involved in autoimmune responses. Furthermore, LSF promotes mitochondrial metabolism in beta-cells, enhancing their viability and insulin secretory capacity in the face of inflammatory stress. These properties make this compound a valuable tool for researchers studying beta-cell biology and developing novel therapeutic strategies for diabetes.

These application notes provide an overview of the use of this compound in diabetes research, along with detailed protocols for in vivo and in vitro studies to assess its beta-cell protective effects.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on beta-cell protection in diabetes models.

Table 1: In Vivo Efficacy of this compound in a Multiple Low-Dose Streptozotocin (MLDS) Mouse Model of Type 1 Diabetes

ParameterControl Group (STZ only)LSF-Treated Group (STZ + LSF)Reference
Diabetes Incidence91.6%25%
Serum IFN-γMarkedly elevatedSuppressed
Serum TNF-αMarkedly elevatedSuppressed
Macrophage Infiltration in IsletsSignificant infiltrationInhibited
Islet Insulin SecretionImpairedRestored
Beta-Cell ApoptosisIncreasedReduced

Table 2: In Vitro Effects of this compound on INS-1 Beta-Cell Line Exposed to Proinflammatory Cytokines (IL-1β, TNF-α, IFN-γ)

ParameterControlCytokine-TreatedCytokine + LSF-TreatedReference
Basal Insulin Secretion (ng/ml/h)10.0 ± 0.467.8 ± 0.30Restored to control levels
Glucose-Stimulated Insulin Secretion (ng/ml/h)17.4 ± 1.8611.6 ± 0.86Restored to control levels
Cell Viability (Nuclear DNA Breakage)1-2%>40%Restored to control levels
Mitochondrial Metabolism (MTT Assay)NormalReducedRestored to control levels
Mitochondrial Membrane PotentialNormalReducedRestored to control levels

Table 3: In Vitro Effects of this compound on Cultured Rat Islets Exposed to IL-1β

ParameterControlIL-1β-TreatedIL-1β + LSF-TreatedReference
Glucose-Stimulated Insulin SecretionNormal44% decreaseCompletely reversed
Medium Insulin Content (at 48h)Normal86% decreaseMaintained at 50% of control

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Mice using Multiple Low-Dose Streptozotocin (MLDS) and this compound Treatment

This protocol is adapted from methodologies used to create animal models for type 1 diabetes.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Sodium citrate buffer (0.1 M, pH 4.5), sterile

  • This compound

  • Vehicle for LSF (e.g., sterile saline)

  • Blood glucose monitoring system

  • Insulin syringes (28G or smaller)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into experimental groups (e.g., Control, STZ + Vehicle, STZ + LSF).

  • For the LSF-treated group, begin daily intraperitoneal (IP) injections of this compound (dose to be optimized, e.g., 25 mg/kg body weight) five days prior to the first STZ injection and continue for the duration of the study. Administer the vehicle to the control and STZ-only groups on the same schedule.

  • To induce diabetes, prepare a fresh solution of STZ in cold sodium citrate buffer (pH 4.5) immediately before use. A common dosage is 40 mg/kg body weight.

  • Administer STZ via IP injection to the STZ and STZ + LSF groups for five consecutive days.

  • Monitor blood glucose levels from tail vein blood starting 72 hours after the final STZ injection and then weekly. Mice with blood glucose levels ≥ 250 mg/dL (or 16.7 mmol/L) on two consecutive measurements are considered diabetic.

  • At the end of the study, collect blood for cytokine analysis and harvest pancreata for histological examination (e.g., H&E staining for insulitis, immunohistochemistry for insulin and immune cell markers) and islet isolation for functional studies.

Protocol 2: Isolation and Culture of Mouse Pancreatic Islets

This protocol is based on established methods for islet isolation.

Materials:

  • Collagenase P solution (e.g., 1 mg/mL in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Histopaque-1077 or other density gradient medium

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

Procedure:

  • Euthanize the mouse using a humane, approved method.

  • Expose the abdominal cavity and locate the common bile duct.

  • Clamp the common bile duct near the liver and inject 2-3 mL of cold collagenase P solution into the duct to inflate the pancreas.

  • Excise the inflated pancreas and place it in a conical tube on ice.

  • Incubate the pancreas in a 37°C water bath for 10-15 minutes to allow for digestion.

  • Stop the digestion by adding cold HBSS and gently shake the tube to release the islets.

  • Wash the digested tissue several times with cold HBSS by centrifugation and resuspension.

  • Purify the islets from the exocrine tissue using a density gradient (e.g., Histopaque-1077). Layer the cell suspension on top of the gradient and centrifuge. Islets will be found at the interface.

  • Collect the islets, wash them with HBSS, and culture them in RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow islets to recover for at least 1-2 hours before experimental treatment.

Protocol 3: In Vitro Beta-Cell Protection Assay

This protocol details the treatment of isolated islets or beta-cell lines with proinflammatory cytokines and this compound.

Materials:

  • Isolated pancreatic islets (from Protocol 2) or a beta-cell line (e.g., INS-1)

  • Culture medium (as described in Protocol 2)

  • Proinflammatory cytokine cocktail (e.g., recombinant IL-1β, TNF-α, IFN-γ)

  • This compound solution

  • Reagents for assessing cell viability (e.g., TUNEL assay kit for apoptosis)

  • Reagents for Glucose-Stimulated Insulin Secretion (GSIS) assay (see below)

Procedure:

  • Plate the islets or beta-cells in appropriate culture dishes.

  • Divide the plates into experimental groups (e.g., Control, Cytokines only, Cytokines + LSF, LSF only).

  • Pre-incubate the designated groups with this compound (e.g., 20 µM) for a specified period (e.g., 1-2 hours) before adding the cytokines.

  • Add the proinflammatory cytokine cocktail to the appropriate wells. The concentrations should be optimized based on the cell type and desired effect.

  • Incubate the cells for 18-24 hours.

  • After incubation, assess beta-cell viability using methods such as the TUNEL assay for DNA fragmentation (apoptosis) or a LIVE/DEAD viability/cytotoxicity assay.

  • Perform a Glucose-Stimulated Insulin Secretion (GSIS) assay to evaluate beta-cell function.

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • Insulin ELISA kit

Procedure:

  • After the treatment period (Protocol 3), wash the islets/cells twice with KRB buffer containing low glucose.

  • Pre-incubate the cells in low-glucose KRB buffer for 1 hour at 37°C.

  • Collect the supernatant (this represents basal insulin secretion).

  • Add high-glucose KRB buffer and incubate for 1 hour at 37°C.

  • Collect the supernatant (this represents stimulated insulin secretion).

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • The results can be expressed as the amount of insulin secreted or as a stimulation index (stimulated insulin / basal insulin).

Visualizations

G cluster_0 Proinflammatory Cytokine Signaling cluster_1 This compound Action cytokines Proinflammatory Cytokines (IL-1β, TNF-α, IFN-γ) receptors Cytokine Receptors cytokines->receptors jak_stat JAK/STAT Pathway receptors->jak_stat nfkb NF-κB Pathway receptors->nfkb apoptosis Beta-Cell Apoptosis jak_stat->apoptosis dysfunction Beta-Cell Dysfunction jak_stat->dysfunction nfkb->apoptosis nfkb->dysfunction lsf This compound lsf->jak_stat Inhibits stat4 Inhibition of STAT4 Phosphorylation lsf->stat4 il12 Inhibition of IL-12 Signaling lsf->il12 mitochondria Promotion of Mitochondrial Metabolism lsf->mitochondria protection Beta-Cell Protection stat4->protection il12->protection mitochondria->apoptosis Prevents mitochondria->dysfunction Prevents mitochondria->protection

Caption: Proposed signaling pathway of this compound in beta-cell protection.

G acclimatize Acclimatize Mice group Group Assignment (Control, STZ, STZ+LSF) acclimatize->group lsf_pre LSF Pre-treatment (5 days) group->lsf_pre stz STZ Induction (40 mg/kg for 5 days) lsf_pre->stz monitor Blood Glucose Monitoring stz->monitor diabetic Diabetic Endpoint (Blood Glucose ≥ 250 mg/dL) monitor->diabetic analysis Tissue and Blood Collection for Analysis diabetic->analysis

Caption: Experimental workflow for the in vivo mouse study.

G islet_isolation Isolate Pancreatic Islets or Culture Beta-Cell Line plating Plate Cells/Islets islet_isolation->plating lsf_pre Pre-incubate with this compound plating->lsf_pre cytokine_treat Treat with Proinflammatory Cytokines lsf_pre->cytokine_treat incubation Incubate for 18-24 hours cytokine_treat->incubation assessment Assess Beta-Cell Function and Viability incubation->assessment gsis GSIS Assay assessment->gsis viability Viability/Apoptosis Assay assessment->viability

Caption: Experimental workflow for in vitro beta-cell protection assays.

References

Application Notes and Protocols for (S)-Lisofylline in Rat Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline, the biologically active enantiomer of lisofylline, is a novel anti-inflammatory agent with potential therapeutic applications in various inflammatory conditions. It functions by modulating immune responses, primarily through the inhibition of pro-inflammatory cytokine production and their signaling pathways. These application notes provide detailed protocols for administering this compound in two common rat models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The provided methodologies are based on established experimental models and available data on lisofylline and other anti-inflammatory agents.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach. It has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). The downstream effects of this cytokine inhibition are mediated through the modulation of intracellular signaling cascades, notably the p38 mitogen-activated protein kinase (MAPK) and the IL-12/STAT4 pathways. By interfering with these pathways, this compound can effectively dampen the inflammatory response at a molecular level.

Data Presentation

The following tables summarize expected quantitative outcomes based on studies of anti-inflammatory compounds in the described rat models. These tables are intended to serve as a reference for expected efficacy.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Increase (mL) at 3 hours post-carrageenanPercentage Inhibition of Edema (%)
Vehicle Control (Saline)-Subcutaneous1.2 ± 0.150
This compound25Subcutaneous0.6 ± 0.1050
Positive Control (Diclofenac)10Intraperitoneal0.5 ± 0.0858

*Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation in Rats

Treatment GroupDose (mg/kg)Time post-LPS (hours)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control (Saline)-42500 ± 3001800 ± 250
This compound2541300 ± 200950 ± 150
Positive Control (Dexamethasone)1Intraperitoneal800 ± 100600 ± 90

*Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Plethysmometer

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into three groups: Vehicle Control, this compound treated, and Positive Control (e.g., Diclofenac).

  • Preparation of this compound: this compound is water-soluble. Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. A recommended dose, adapted from a streptozotocin-induced diabetic rat model with an inflammatory component, is 25 mg/kg.[1]

  • Drug Administration:

    • Administer the prepared this compound solution (25 mg/kg) via subcutaneous injection 30 minutes before the carrageenan injection.

    • Administer the vehicle (sterile saline) to the control group.

    • Administer the positive control drug (e.g., Diclofenac, 10 mg/kg, i.p.) to the respective group.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer. The peak edema is typically observed around 3-5 hours.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-injection measurements.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Control Mean Paw Volume Increase - Treated Mean Paw Volume Increase) / Control Mean Paw Volume Increase] x 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats

This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammatory responses, particularly cytokine production.

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Lipopolysaccharide (LPS) from E. coli

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • ELISA kits for rat TNF-α and IL-6

  • Blood collection tubes (with anticoagulant)

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in Protocol 1.

  • Preparation of this compound: Prepare a fresh solution of this compound in sterile 0.9% saline at a concentration to deliver a 25 mg/kg dose.[1]

  • Drug Administration:

    • Administer the prepared this compound solution (25 mg/kg) via subcutaneous injection 30 minutes before the LPS injection.

    • Administer the vehicle (sterile saline) to the control group.

    • Administer a positive control if desired (e.g., Dexamethasone, 1 mg/kg, i.p.).

  • Induction of Inflammation:

    • Inject LPS (e.g., 1 mg/kg) intraperitoneally into each rat.

  • Blood Collection:

    • At a predetermined time point (e.g., 4 hours) after LPS injection, collect blood samples from the rats via a suitable method (e.g., cardiac puncture under anesthesia).

    • Collect blood into tubes containing an anticoagulant and centrifuge to obtain plasma.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the mean cytokine concentrations between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

experimental_workflow_carrageenan cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping drug_prep Prepare this compound (25 mg/kg in saline) grouping->drug_prep administer Administer this compound (s.c.) or Vehicle drug_prep->administer measure_initial Measure Initial Paw Volume administer->measure_initial induce Induce Inflammation (0.1 mL 1% Carrageenan) measure_initial->induce measure_final Measure Paw Volume (1-5 hours post-injection) induce->measure_final calculate_edema Calculate Paw Volume Increase measure_final->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition

Experimental Workflow for Carrageenan-Induced Paw Edema Model.

experimental_workflow_lps cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping drug_prep Prepare this compound (25 mg/kg in saline) grouping->drug_prep administer Administer this compound (s.c.) or Vehicle drug_prep->administer induce Induce Inflammation (LPS, 1 mg/kg, i.p.) administer->induce collect_blood Blood Collection (4 hours post-LPS) induce->collect_blood cytokine_analysis Measure Serum TNF-α & IL-6 (ELISA) collect_blood->cytokine_analysis compare_levels Compare Cytokine Levels cytokine_analysis->compare_levels

Experimental Workflow for LPS-Induced Systemic Inflammation Model.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IL12 IL-12 IL12R IL-12R IL12->IL12R p38 p38 MAPK TLR4->p38 STAT4 STAT4 IL12R->STAT4 Transcription Transcription of Pro-inflammatory Genes p38->Transcription STAT4->Transcription S_Lisofylline This compound S_Lisofylline->p38 S_Lisofylline->STAT4 Cytokines TNF-α, IL-6, IFN-γ Transcription->Cytokines

This compound's Inhibition of Pro-inflammatory Signaling Pathways.

References

Application Note: Chiral HPLC Method for the Determination of (S)-Lisofylline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific high-performance liquid chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-Lisofylline. This compound, the (+)-(S)-enantiomer of the metabolite M1 of Pentoxifylline, is of significant interest in pharmaceutical research. This method is adapted from a validated assay for the simultaneous determination of Pentoxifylline and its (-)-(R)-M1 metabolite (lisofylline)[1][2]. The methodology utilizes a normal-phase chiral stationary phase to achieve effective separation of the (S) and (R) enantiomers of Lisofylline, making it suitable for pharmacokinetic studies, formulation analysis, and quality control applications.

Introduction

Lisofylline is a biologically active metabolite of Pentoxifylline, a methylxanthine derivative used as a hemorheologic agent. The biotransformation of Pentoxifylline to its primary active metabolite (M1) is highly stereoselective, predominantly forming the (+)-(S)-M1 enantiomer[1]. Given the potential for enantiomers to exhibit different pharmacological and toxicological profiles, the development of reliable chiral separation methods is crucial for drug development and clinical research[3][4]. This document provides a detailed protocol for the chiral HPLC analysis of this compound, including instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on a previously established method.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-visible detector. The key components and parameters are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System ThermoSeparation Products HPLC system or equivalent
Detector Variable wavelength UV-visible spectrophotometric detector
Column ChiralPak AD (250 mm x 4.6 mm i.d., 5 µm)
Mobile Phase Hexane : 2-Propanol (84:16, v/v) containing 0.01% Diethylamine
Flow Rate 1.5 mL/min
Injection Volume 50 µL
Detection Wavelength 275 nm
Column Temperature Ambient
Integrator SP 4400 ChromJet integrator or equivalent

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 µg/mL to 100 µg/mL.

Sample Preparation (from Serum/Tissue)

This protocol is adapted from a method for extracting Lisofylline from biological matrices.

  • Sample Spiking: To 0.5 mL of the serum or tissue homogenate sample, add a known concentration of an appropriate internal standard.

  • Acidification: Acidify the sample by adding 0.1 mL of 0.1 M Hydrochloric acid.

  • Liquid-Liquid Extraction:

    • Add 3 mL of a Dichloromethane:Chloroform (50:50, v/v) mixture.

    • Vortex for 20 minutes to ensure thorough mixing.

    • Centrifuge at 2000 g for 15 minutes to separate the organic and aqueous phases.

  • Evaporation: Carefully transfer 2 mL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 50 µL aliquot of the reconstituted sample into the HPLC system.

Method Validation Summary

The original method was validated according to Good Laboratory Practice (GLP) procedures for the simultaneous determination of Pentoxifylline and (-)-(R)-M1. The validation parameters are summarized in Table 2 and are expected to be comparable for this compound.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.01 to 100 µg/mL
Lower Limit of Quantification (LLOQ) 0.01 µg/mL
Specificity The method demonstrated good separation between the enantiomers, with an area ratio of 0.998 ± 0.08 for a racemic mixture.
Accuracy & Precision To be determined specifically for this compound, but the original method demonstrated acceptable accuracy and precision.
Recovery To be determined specifically for this compound, but the original method showed good recovery from biological matrices.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Serum/Tissue) Spike Spike with Internal Standard Sample->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (DCM:Chloroform) Acidify->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 50 µL Reconstitute->Inject Prepared Sample Separate Chiral Separation (ChiralPak AD) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Quantify Quantify this compound Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound HPLC analysis.

Logical Relationship of Method Components

This diagram shows the relationship between the key components of the analytical method.

G Analyte This compound Separation Chiral Separation Analyte->Separation StationaryPhase Stationary Phase (ChiralPak AD) StationaryPhase->Separation MobilePhase Mobile Phase (Hexane:Isopropanol) MobilePhase->Separation Detection Detection (UV at 275 nm) Quantification Quantification Detection->Quantification Separation->Detection

Caption: Key components of the HPLC method.

Conclusion

The described HPLC method provides a robust and reliable approach for the chiral separation and quantification of this compound. The use of a ChiralPak AD column with a normal-phase mobile phase allows for excellent resolution of the Lisofylline enantiomers. The detailed protocols for sample preparation and analysis, along with the summarized validation parameters, make this method readily applicable for researchers, scientists, and drug development professionals working with this compound. Further validation specific to this compound is recommended to ensure compliance with regulatory guidelines for new applications.

References

Application Notes: (S)-Lisofylline in Acute Lung Injury (ALI) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), chemically known as 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine, is an anti-inflammatory small molecule investigated for its therapeutic potential in various inflammatory and autoimmune conditions.[1][2][3] In the context of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), LSF has demonstrated significant protective effects in preclinical models.[4][5] Its mechanism of action involves the suppression of pro-inflammatory cytokine expression, inhibition of lipid peroxidation, and modulation of key intracellular signaling pathways. In animal models of ALI induced by sepsis, hyperoxia, or ischemia-reperfusion, LSF treatment has been shown to reduce the severity of lung injury and improve survival.

However, it is crucial for researchers to note that despite promising preclinical data, a large multicenter clinical trial of lisofylline in patients with established ALI/ARDS was terminated early for futility, as it showed no beneficial effects on mortality or other clinical outcomes. This discrepancy highlights the translational gap and underscores the value of LSF primarily as a research tool to investigate the specific pathological mechanisms it targets, such as oxidative stress and cAMP response element-binding protein (CREB) activation, in the pathophysiology of ALI.

Mechanism of Action in Acute Lung Injury

This compound exerts its protective effects in ALI through multiple mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: LSF significantly decreases the expression and release of key cytokines implicated in the inflammatory cascade of ALI, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • Reduction of Oxidative Stress: The compound reduces lipid peroxidation and decreases the circulating levels of oxidized free fatty acids, which are known to contribute to membrane damage and inflammation in the lungs.

  • Modulation of Transcription Factor Activation: In hyperoxia-induced lung injury models, LSF was found to specifically reduce the activation of the cAMP response element-binding protein (CREB), a key transcriptional regulator of inflammation, without affecting NF-κB activation.

  • Inhibition of Phosphatidic Acid Generation: LSF is an inhibitor of de novo phosphatidic acid (PA) generation, an important secondary messenger in inflammatory signaling pathways.

G Proposed Mechanism of this compound in Hyperoxia-Induced ALI cluster_0 ALI Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Cascade Hyperoxia Hyperoxia Lipid_Peroxidation Lipid Peroxidation Hyperoxia->Lipid_Peroxidation CREB_Activation CREB Activation Lipid_Peroxidation->CREB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) CREB_Activation->Cytokines ALI_Outcome Acute Lung Injury (Edema, Inflammation) Cytokines->ALI_Outcome LSF This compound LSF->Lipid_Peroxidation Inhibits LSF->CREB_Activation Inhibits

Mechanism of this compound in ALI.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound in ALI models.

Table 1: Summary of In Vivo Studies

Model Type Species This compound Dosage Key Quantitative Findings Reference
Hyperoxia-Induced ALI Mouse Not specified in abstract Reduced lung wet-to-dry weight ratios; Decreased lung TNF-α, IL-1β, and IL-6 levels; Reduced serum oxidized free fatty acids.
Sepsis-Induced ALI Pig (Hanford minipig) 25 mg/kg bolus, then 10 mg/kg/h infusion Attenuated pulmonary hypertension and hypoxemia; Reduced lung myeloperoxidase (MPO) activity and thiobarbituric acid-reactive material (TBARM).

| Endotoxemia | Mouse | Not specified in abstract | Improves survival even when administered 4 hours after endotoxin challenge. | |

Table 2: Summary of In Vitro Studies

Cell Type Stimulus This compound Concentration Key Quantitative Findings Reference
Peripheral Blood Mononuclear Cells Lipopolysaccharide (LPS) 100 µM Decreased the release of TNF-α, IL-1β, and IL-6.

| Neutrophils | IL-8 | Not specified in abstract | Reduces lung free fatty acid ratios. | |

Experimental Protocols

The following are detailed protocols derived from methodologies reported in the literature for studying the effects of this compound in ALI.

G General Workflow for a Murine Hyperoxia-Induced ALI Study cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Monitoring & Sample Collection cluster_analysis Phase 3: Endpoint Analysis Animals 1. Acclimatize Mice Grouping 2. Randomize into Groups (Control, Hyperoxia, Hyperoxia+LSF) Animals->Grouping Treatment 3. Administer this compound or Vehicle (e.g., via IP injection) Grouping->Treatment Induction 4. Induce ALI via Hyperoxia Exposure (>95% O2) Treatment->Induction Monitor 5. Monitor Survival and Clinical Signs Induction->Monitor Sacrifice 6. Sacrifice at Pre-determined Time Points (e.g., 48-72h) Monitor->Sacrifice Collection 7. Collect Samples (Blood, BALF, Lung Tissue) Sacrifice->Collection WDR Lung Wet/Dry Ratio (for Edema) Collection->WDR Cytokines Cytokine Measurement (ELISA) Collection->Cytokines Histology Lung Histopathology (H&E Staining) Collection->Histology TF_Activity CREB/NF-κB Activation (Western Blot) Collection->TF_Activity

Workflow for a murine hyperoxia-induced ALI study.
Protocol 1: Hyperoxia-Induced Acute Lung Injury in Mice

This protocol is based on murine models used to examine the effects of LSF on oxidative lung damage.

1. Materials and Reagents:

  • This compound (LSF)

  • Sterile saline or appropriate vehicle

  • Airtight polypropylene chamber with oxygen monitoring and delivery system

  • Surgical tools for dissection

  • Reagents for ELISA (TNF-α, IL-1β, IL-6), protein assays, and Western blotting (anti-pCREB, anti-CREB).

2. Animal Model and LSF Administration:

  • Use an appropriate mouse strain (e.g., C57BL/6).

  • Randomly assign animals to control, hyperoxia, and hyperoxia + LSF treatment groups.

  • Administer LSF or vehicle via a suitable route (e.g., intraperitoneal injection) at a pre-determined dose and schedule before and/or during hyperoxia exposure.

  • Place the hyperoxia groups into a chamber and maintain oxygen concentration at >95% for a specified duration (e.g., 48-72 hours). Control animals are kept in room air.

  • Monitor animals regularly for signs of distress and record survival.

3. Sample Collection and Processing:

  • At the end of the exposure period, euthanize the mice.

  • Collect blood via cardiac puncture for serum analysis of oxidized free fatty acids.

  • Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counts and cytokine analysis.

  • Excise the lungs. Use one lung for determining the lung wet-to-dry weight ratio as an index of pulmonary edema.

  • Snap-freeze the other lung in liquid nitrogen and store it at -80°C for subsequent protein or RNA extraction.

4. Endpoint Analysis:

  • Lung Edema: Calculate the wet-to-dry weight ratio by weighing a lung lobe before and after drying in an oven at 60°C for 72 hours.

  • Inflammatory Cytokines: Homogenize lung tissue and measure TNF-α, IL-1β, and IL-6 concentrations using commercially available ELISA kits.

  • Transcription Factor Activation: Prepare nuclear extracts from lung tissue. Analyze the activation of CREB and NF-κB using Western blot for phosphorylated and total protein levels.

  • Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, septal edema, and overall lung architecture.

Protocol 2: Sepsis-Induced Acute Lung Injury in Swine

This protocol is adapted from a study using a porcine model of sepsis-induced ALI.

1. Materials and Reagents:

  • This compound for intravenous infusion

  • Live Pseudomonas aeruginosa culture

  • Anesthetic and surgical supplies for catheterization

  • Physiological monitoring equipment (hemodynamics, blood gases)

  • Reagents for Myeloperoxidase (MPO) assay, TBARM assay, and albumin measurement.

2. Animal Preparation and Sepsis Induction:

  • Use juvenile minipigs (e.g., Hanford, 18-25 kg).

  • Anesthetize, intubate, and mechanically ventilate the animals.

  • Surgically place catheters for drug infusion, blood sampling, and hemodynamic monitoring.

  • After a stabilization period, begin a continuous intravenous infusion of live P. aeruginosa (e.g., 1 x 10^6 CFU/kg/min) for a set duration (e.g., 2 hours) to induce sepsis.

3. LSF Administration and Monitoring:

  • Divide animals into groups: Saline control, Sepsis control, and Sepsis + LSF. LSF treatment can be initiated at different time points relative to the start of bacterial infusion (e.g., 30 min prior, 1h post, 2h post).

  • Administer LSF as an initial intravenous bolus (e.g., 25 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h) for the duration of the experiment (e.g., 6 hours).

  • Continuously monitor hemodynamics (mean arterial pressure, pulmonary arterial pressure) and collect arterial blood samples periodically to measure PaO2 and neutrophil counts.

4. Sample Collection and Analysis:

  • At the end of the experiment (e.g., 6 hours), euthanize the animal.

  • Collect lung tissue samples.

  • Lung Water and Permeability: Measure the lung wet-to-dry weight ratio and the tissue albumin index (TAI) to assess edema and vascular permeability.

  • Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in lung homogenates as an index of neutrophil sequestration.

  • Lipid Peroxidation: Quantify thiobarbituric acid-reactive material (TBARM) content in lung tissue as a marker of oxidative stress.

  • Systemic Inflammation: Measure plasma TNF-α concentrations from blood samples collected throughout the experiment.

References

(S)-Lisofylline: A Research Tool for Investigating Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lisofylline (LSF), a synthetic, small-molecule immunomodulator, has emerged as a valuable tool for investigating the intricate relationship between inflammation and mitochondrial metabolism. Initially explored for its anti-inflammatory properties, recent studies have highlighted its protective effects on mitochondrial function, particularly in cellular models of inflammatory stress. LSF's ability to preserve mitochondrial integrity and function makes it an excellent candidate for studies aimed at understanding the mechanisms of mitochondrial damage in various disease models and for the preclinical evaluation of potential therapeutics targeting mitochondrial health.

These application notes provide a comprehensive overview of how this compound can be utilized to study mitochondrial metabolism. We present quantitative data from key studies, detailed protocols for essential experiments, and visual representations of the signaling pathways potentially modulated by LSF.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial metabolism in the INS-1 pancreatic beta-cell line exposed to proinflammatory cytokines (a combination of IL-1β, TNFα, and IFNγ).

ParameterCondition% of ControlReference
MTT Metabolism (Basal) Cytokine Treatment66.4%[1]
Cytokine + LSF (20 µM)Restored to control levels[1]
LSF (20 µM) alone117.3%[1]
MTT Metabolism (Glucose-Stimulated) Cytokine Treatment55.6%[1]
Cytokine + LSF (20 µM)Restored to control levels[1]
LSF (20 µM) alone116.2%

Table 1: Effect of this compound on Mitochondrial MTT Metabolism in INS-1 Cells.

ParameterConditionOutcomeReference
Mitochondrial Membrane Potential Cytokine TreatmentReduced
Cytokine + LSFRestored to control levels
Intracellular ATP Levels Cytokine TreatmentReduced
Cytokine + LSFRestored to control levels

Table 2: Qualitative Effects of this compound on Mitochondrial Membrane Potential and ATP Levels in INS-1 Cells.

Signaling Pathways

This compound's protective effects on mitochondria are believed to be mediated through the modulation of several key signaling pathways.

G cluster_0 Proinflammatory Cytokines cluster_1 IL-12 Signaling cluster_2 Mitochondrial Dysfunction Cytokines IL-1β, TNFα, IFNγ IL12R IL-12 Receptor Cytokines->IL12R activate STAT4 STAT4 IL12R->STAT4 activates pSTAT4 pSTAT4 STAT4->pSTAT4 phosphorylation Mito_dysfunction Mitochondrial Dysfunction pSTAT4->Mito_dysfunction promotes LSF This compound LSF->IL12R inhibits

This compound's Inhibition of the IL-12/STAT4 Pathway.

G cluster_0 Cellular Stress cluster_1 p38 MAPK Pathway cluster_2 Mitochondrial Response Stress Inflammatory Cytokines, Oxidative Stress p38 p38 MAPK Stress->p38 activates pp38 p-p38 MAPK p38->pp38 phosphorylation Mito_damage Mitochondrial Damage pp38->Mito_damage contributes to LSF This compound LSF->p38 potential inhibition

Potential Modulation of the p38 MAPK Pathway by this compound.

G cluster_0 Metabolic State cluster_1 AMPK Signaling cluster_2 Mitochondrial Outcome Energy_stress Cellular Energy Depletion AMPK AMPK Energy_stress->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation Mito_biogenesis Mitochondrial Biogenesis & Function pAMPK->Mito_biogenesis promotes LSF This compound LSF->AMPK potential activation G cluster_0 Cell Culture & Treatment cluster_1 Mitochondrial Assays cluster_2 Data Analysis start Plate Cells treat Treat with Cytokines &/or this compound start->treat mtt MTT Assay treat->mtt jc1 JC-1 Assay treat->jc1 atp ATP Assay treat->atp analysis Quantify Absorbance, Fluorescence, or Luminescence mtt->analysis jc1->analysis atp->analysis end Interpret Results analysis->end

References

Troubleshooting & Optimization

Addressing solubility issues of (S)-Lisofylline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (S)-Lisofylline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid.[1][2] Its solubility in various organic solvents has been reported and is summarized in the table below.

SolventSolubility
Ethanol≤15 mg/mL[1]
Dimethyl Sulfoxide (DMSO)3 mg/mL[1]
Dimethyl Formamide (DMF)12 mg/mL[1]

Note: The solubility of the racemic (±)-Lisofylline and the (R)-enantiomer has also been reported and may offer some guidance.

CompoundSolventSolubility
(±)-LisofyllineEthanol≤2 mg/mL
DMSO10 mg/mL
Dimethyl Formamide (DMF)10 mg/mL
(R)-LisofyllineDMF15 mg/mL
DMSO20 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)25 mg/mL

Q2: Is this compound soluble in aqueous solutions?

A2: Based on available data for the related compound (R)-Lisofylline, which has a reported solubility of 25 mg/mL in PBS (pH 7.2), it is anticipated that this compound will also exhibit some solubility in aqueous buffered solutions. However, like many small molecules, achieving high concentrations in purely aqueous solutions can be challenging.

Q3: What are the key physicochemical properties of Lisofylline?

A3: Understanding the physicochemical properties of Lisofylline is crucial for addressing solubility challenges.

PropertyValue
Molecular FormulaC13H20N4O3
Molecular Weight280.3 g/mol
Physical AppearanceCrystalline solid

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in my aqueous buffer.

This is a common challenge for crystalline compounds. Here are several strategies to improve dissolution.

Workflow for Enhancing Aqueous Dissolution

cluster_start Initial Observation cluster_methods Troubleshooting Strategies cluster_outcome Desired Outcome start Poor Dissolution of This compound ph_adjustment pH Adjustment start->ph_adjustment Investigate pH dependence cosolvents Use of Co-solvents start->cosolvents Introduce organic solvents solid_dispersion Solid Dispersion Techniques start->solid_dispersion Improve wettability particle_size Particle Size Reduction start->particle_size Increase surface area end Enhanced Aqueous Solubility ph_adjustment->end cosolvents->end solid_dispersion->end particle_size->end

Caption: Troubleshooting workflow for poor aqueous dissolution.

1. pH Adjustment:

  • Experimental Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH to determine the optimal pH range for dissolution.

2. Use of Co-solvents:

  • Rationale: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Experimental Protocol:

    • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.

    • Caution: Be mindful that high concentrations of organic solvents may impact downstream cellular or in vivo experiments.

Issue 2: Precipitation of this compound upon dilution of a stock solution.

This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Logical Flow for Preventing Precipitation

cluster_problem Problem cluster_solutions Mitigation Strategies cluster_goal Goal problem Precipitation upon Aqueous Dilution surfactants Incorporate Surfactants problem->surfactants Reduces interfacial tension cyclodextrins Utilize Cyclodextrins problem->cyclodextrins Forms inclusion complexes sedds Formulate as SEDDS problem->sedds Forms microemulsions goal Stable Aqueous Formulation surfactants->goal cyclodextrins->goal sedds->goal

Caption: Strategies to prevent precipitation upon dilution.

1. Use of Surfactants:

  • Rationale: Surfactants can increase solubility and prevent precipitation by forming micelles that encapsulate the drug molecules.

  • Experimental Protocol:

    • Select a non-ionic surfactant such as Tween® 80 or Polysorbate 20.

    • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% - 1% v/v).

    • Slowly add the concentrated this compound stock solution to the surfactant-containing buffer while vortexing or stirring.

    • Visually inspect for any signs of precipitation.

2. Complexation with Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.

  • Experimental Protocol:

    • Select a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of HP-β-CD.

    • Add this compound to the cyclodextrin solution and stir until dissolved. The molar ratio of drug to cyclodextrin may need to be optimized.

    • This solution can then be further diluted in aqueous buffers.

Issue 3: Inconsistent results in biological assays due to poor solubility.

Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. Advanced formulation strategies may be necessary for in vivo or cell-based assays.

Signaling Pathway of Solubility Enhancement Techniques

cluster_input Input cluster_process Formulation Process cluster_intermediate Intermediate State cluster_output Outcome drug This compound (Poorly Soluble) solid_dispersion Solid Dispersion drug->solid_dispersion with polymer nanosuspension Nanosuspension drug->nanosuspension milling/homogenization amorphous Amorphous State solid_dispersion->amorphous nanoparticles Drug Nanoparticles nanosuspension->nanoparticles bioavailability Improved Bioavailability & Dissolution amorphous->bioavailability nanoparticles->bioavailability

Caption: Advanced formulation pathways to improve bioavailability.

1. Solid Dispersions:

  • Rationale: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and improving wettability.

  • Experimental Protocol (Solvent Evaporation Method):

    • Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., ethanol).

    • Evaporate the solvent under reduced pressure to obtain a solid dispersion.

    • The resulting powder can then be dissolved in an aqueous medium for your experiments.

2. Nanosuspensions:

  • Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.

  • Experimental Protocol (High-Pressure Homogenization):

    • Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

    • Subject the suspension to high-pressure homogenization. This process forces the suspension through a narrow gap at high velocity, causing a reduction in particle size due to cavitation and shear forces.

    • The resulting nanosuspension can be used directly or further processed.

Stability Considerations

Q4: How stable is this compound in aqueous solutions?

A4: While specific degradation studies for this compound were not found in the initial search, it is important to consider potential degradation pathways for any drug in an aqueous solution. Factors such as pH and temperature can influence stability. For xanthine derivatives, hydrolysis and oxidation can be potential degradation routes. It is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocol for a Basic Stability Study:

  • Prepare a solution of this compound in your desired aqueous buffer.

  • Divide the solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of this compound using a stability-indicating HPLC method.

  • A decrease in the concentration of the parent compound over time would suggest degradation.

By systematically applying these troubleshooting strategies and considering the stability of your compound, you can overcome many of the solubility challenges associated with this compound and ensure the reliability and accuracy of your experimental results.

References

Technical Support Center: Optimizing (S)-Lisofylline Treatment Concentrations for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment concentrations of (S)-Lisofylline for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a synthetic small molecule with anti-inflammatory properties. Its mechanism of action involves the modulation of inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and interfere with signaling cascades such as the IL-12/STAT4 pathway, which are crucial in inflammatory responses.[1][2] this compound also impacts mitochondrial function, which can be a key consideration in cell health and viability assays.[3][4]

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

A2: For a new cell line or assay, it is advisable to perform a dose-ranging study to determine the optimal concentration.[5] Based on published literature, a broad range from 0.1 µM to 100 µM is a reasonable starting point for an initial experiment. One study identified an optimal concentration of 30 µM for protecting insulin-secreting cells from cytokine-induced death. Another study reported an IC50 of 0.6 µM for its activity as a lysophosphatidic acid acyltransferase inhibitor.

Q3: How can I determine the optimal treatment duration for this compound?

A3: The optimal incubation time is dependent on the specific cell line and the endpoint being measured. A time-course experiment is recommended. You can treat cells with a mid-range concentration of this compound (e.g., 10-30 µM) and measure the desired effect at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q4: Can the solvent for this compound affect my assay results?

A4: Yes, the solvent used to dissolve this compound can impact your results. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. It is crucial to maintain a consistent and low final DMSO concentration (typically below 0.5%, and for some sensitive cells, below 0.1%) across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations in your results.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for seeding to ensure consistency.
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).
Pipetting Errors Ensure your pipettes are regularly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accuracy.
Incomplete Mixing After adding this compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution.
Issue 2: No Observable Effect of this compound

Symptoms:

  • The dose-response curve is flat.

  • No significant difference between treated and control groups.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Concentration Range The effective concentration may be outside the range you tested. Perform a broader dose-response experiment with concentrations spanning several orders of magnitude (e.g., 0.01 µM to 200 µM).
Compound Inactivity Verify the purity and identity of your this compound. If possible, test a new batch from a reputable supplier. Ensure proper storage of the compound to prevent degradation.
Cell Line Insensitivity The target signaling pathway may not be active or relevant in your chosen cell line. Confirm the expression of relevant targets if possible.
Insufficient Incubation Time The effect of this compound may be time-dependent. Increase the incubation period and perform a time-course experiment.
Issue 3: High Background Signal in Viability/Cytotoxicity Assays

Symptoms:

  • High absorbance or fluorescence in the "no-cell" or vehicle control wells.

Possible Causes and Solutions:

Possible Cause Solution
Reagent Degradation Assay reagents like MTT or Resazurin can degrade if not stored properly or if exposed to light. Store reagents as recommended by the manufacturer.
Media Interference Components in the cell culture medium, such as phenol red or serum, can interfere with the assay. Run a control with medium, the compound, and the assay reagent (without cells) to check for interference.
Compound Interference This compound itself might react with the assay reagent. Perform a control experiment with different concentrations of this compound in cell-free media with the assay reagent to assess any direct chemical reaction.

Quantitative Data Summary

The following table summarizes reported concentrations and IC50 values for Lisofylline from various studies. Note that these values are context-dependent and should be used as a starting point for your own optimization.

CompoundCell Line/SystemAssay TypeConcentration/IC50Reference
(R)-Lisofylline-Lysophosphatidic acid acyltransferase inhibitionIC50: 0.6 µM
LisofyllineINS-1 (insulin-secreting cells)Cytokine-induced cell deathOptimal protective concentration: 30 µM
(R)-LisofyllineHuman ovarian cancer cellsCytotoxicity enhancement (with Cisplatin)20–100 µM
LisofyllineIsolated rat pancreasInsulin secretion20-60 µM

Experimental Protocols & Visualizations

Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines a typical workflow for determining the optimal concentration of this compound for a cell-based assay.

G A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) D Treat with Broad Range of This compound (e.g., 0.1 µM - 100 µM) A->D B Culture Cells to Logarithmic Growth Phase C Seed Cells in 96-well Plate B->C C->D E Incubate for a Standard Duration (e.g., 24-48h) D->E F Perform Viability/Cytotoxicity Assay (e.g., MTT or Resazurin) E->F G Analyze Range-Finding Data F->G H Select Narrower Concentration Range (8-12 points around estimated IC50) G->H Identify approximate effective range I Repeat Experiment with Narrower Concentration Range H->I J Perform Assay and Analyze Data I->J K Determine IC50/EC50 Value J->K Generate dose-response curve

Caption: Workflow for determining the optimal this compound concentration.

Protocol: Determining Cytotoxicity using a Resazurin-Based Assay

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well, opaque-walled, flat-bottom tissue culture plates

  • Resazurin-based cell viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is common to prepare these at 2x the final desired concentration.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 20 µL of the Resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, as recommended by the manufacturer.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

This compound and the NF-κB Signaling Pathway

This compound is known to have anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cytokine_receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex cytokine_receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus IkB_NFkB->NFkB IκBα degradation releases NF-κB S_Lisofylline This compound S_Lisofylline->IKK Potential Inhibition DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

References

Stability of (S)-Lisofylline in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Lisofylline. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research.

Stability of this compound in Experimental Buffers: An Overview

This compound is a synthetic modified methylxanthine with anti-inflammatory properties. Its stability in solution is critical for obtaining reliable and reproducible experimental results. While specific degradation kinetics of this compound in common laboratory buffers are not extensively published, this guide provides a framework based on general principles of small molecule stability. The following sections offer illustrative data and protocols to guide your experimental design.

Illustrative Stability Data of this compound

The following tables present hypothetical stability data for this compound in three commonly used experimental buffers: Phosphate-Buffered Saline (PBS), TRIS Buffer, and Citrate Buffer. This data is intended to be illustrative and should be confirmed by independent stability studies under your specific experimental conditions. The data represents the percentage of intact this compound remaining after incubation for 48 hours.

Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS)

TemperaturepH 6.8pH 7.4pH 8.0
4°C>99%>99%98%
25°C (Room Temp)98%95%90%
37°C95%90%82%

Table 2: Stability of this compound in TRIS Buffer

TemperaturepH 7.0pH 7.5pH 8.0
4°C>99%>99%98%
25°C (Room Temp)97%94%88%
37°C94%88%78%

Table 3: Stability of this compound in Citrate Buffer

TemperaturepH 4.0pH 5.0pH 6.0
4°C>99%>99%>99%
25°C (Room Temp)99%98%97%
37°C97%96%94%

Experimental Protocol for Stability Assessment

This protocol outlines a general method for determining the stability of this compound in a given experimental buffer.

Objective: To evaluate the stability of this compound in a selected buffer at different temperatures over time.

Materials:

  • This compound powder

  • Selected experimental buffer (e.g., PBS, TRIS, Citrate)

  • Calibrated pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[1][2]

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Working Solution Preparation: Dilute the stock solution with the experimental buffer to the final desired concentration.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution for HPLC analysis. This will serve as the initial time point (T=0) reference.

  • Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and temperature condition. Place the vials in the respective incubators/water baths.

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial from each temperature condition.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Simplified Signaling Pathway Modulated by this compound cytokine Pro-inflammatory Cytokines (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor stat4 STAT4 receptor->stat4 Activation inflammation Pro-inflammatory Gene Expression stat4->inflammation lisofylline This compound lisofylline->stat4 Inhibition

Caption: Simplified signaling cascade of pro-inflammatory cytokine action and its inhibition by this compound.

G Figure 2: Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions in Buffers stock->working t0 T=0 Analysis working->t0 incubate Incubate at Different Temperatures working->incubate hplc HPLC Analysis t0->hplc sampling Sample at Time Points incubate->sampling sampling->hplc data Calculate % Remaining hplc->data

Caption: A step-by-step workflow for assessing the stability of this compound in experimental buffers.

Troubleshooting and FAQs

Q1: I am seeing rapid degradation of this compound in my PBS buffer at 37°C. What could be the cause?

A1: Several factors could contribute to the observed degradation:

  • pH Shift: Ensure the pH of your PBS buffer is stable at 37°C. The pH of phosphate buffers can decrease with increasing temperature.

  • Buffer Purity: Use high-purity water and buffer components to avoid contaminants that could catalyze degradation.

  • Microbial Contamination: If the buffer is not sterile, microbial growth can alter the pH and degrade the compound. Consider using a sterile-filtered buffer.

Q2: My this compound peak is disappearing in the HPLC chromatogram over time, but I don't see any new degradation peaks. Why?

A2: This could be due to several reasons:

  • Precipitation: this compound might be precipitating out of solution at the concentration and conditions you are using. Visually inspect your samples for any precipitate.

  • Adsorption: The compound may be adsorbing to the surface of your storage vials. Consider using low-adsorption plasticware or silanized glass vials.

  • Degradation to Non-UV Active Products: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths.

  • Formation of Insoluble Degradants: The degradation products might be insoluble in the mobile phase, causing them to precipitate on the column.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method:

  • Forced Degradation: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Use the stressed samples to develop an HPLC method (e.g., by varying the mobile phase composition, gradient, column type) that achieves baseline separation between the parent drug peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all conditions to ensure it is not co-eluting with any degradants.

Q4: Is it necessary to use a buffered solution for my experiments with this compound?

A4: Yes, using a buffer is highly recommended. Unbuffered solutions can have unstable pH, which can be affected by the dissolution of atmospheric CO2 or by the compound itself if it is acidic or basic. As stability is often pH-dependent, a buffered system will provide a more controlled and reproducible experimental environment.

Q5: What are the expected degradation pathways for this compound?

A5: As a methylxanthine derivative, potential degradation pathways for this compound could include hydrolysis of the amide linkage or oxidation of the alkyl side chains, particularly under harsh conditions of pH and temperature. The specific degradation products would need to be identified using techniques such as mass spectrometry (MS).

References

Troubleshooting inconsistent results in (S)-Lisofylline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with (S)-Lisofylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the biologically active enantiomer of Lisofylline, a synthetic methylxanthine derivative.[1] Its primary mechanism of action is as an anti-inflammatory agent.[1][2][3] It exerts its effects through several pathways, including the inhibition of phosphodiesterases (PDEs), which leads to increased intracellular cyclic AMP (cAMP) levels, and the modulation of pro-inflammatory signaling cascades.[4] Notably, it has been shown to block interleukin-12 (IL-12) signaling and the subsequent activation of STAT4 (Signal Transducer and Activator of Transcription 4).

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in solvents like DMSO or ethanol and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of stock solutions at -20°C is typically for at least one month, and for up to six months at -80°C when stored under nitrogen. Due to its low potency and short half-life, proper storage is critical to ensure experimental reproducibility.

Q3: We are observing significant batch-to-batch variability in our results. What could be the cause?

Inconsistent results with this compound can stem from several factors:

  • Compound Stability: As a methylxanthine derivative, this compound's stability can be influenced by storage conditions and the age of the stock solution. Ensure proper storage and use freshly prepared dilutions for each experiment.

  • Purity of the Compound: Verify the purity of your this compound batch. Impurities can lead to off-target effects and inconsistent activity.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to this compound. Maintain consistent cell culture practices.

  • Assay-Specific Variability: The inherent variability of biological assays, such as ELISAs for cytokine measurement or enzyme assays for PDE activity, can contribute to inconsistent data. Implement robust quality control measures for all assays.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

Question: We are determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in our cell-based assays, but the values are not consistent across experiments. What could be the problem?

Answer: Inconsistent IC50/EC50 values are a common challenge. Here are several factors to consider and troubleshoot:

  • Cell Seeding Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparsely populated cultures can respond differently to the compound.

  • Treatment Duration: The incubation time with this compound can influence the observed effect. Optimize and standardize the treatment duration for your specific cell line and endpoint.

  • Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure it does not compromise cell viability.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Include a vehicle control in all experiments.

  • Assay Endpoint Measurement: The timing of the endpoint measurement is critical. For assays like the MTT assay, which measures metabolic activity, the reading should be taken at a consistent time point after the addition of the reagent.

Experimental Workflow for IC50 Determination

Workflow for Consistent IC50 Determination A Optimize Cell Seeding Density B Standardize Cell Growth Phase (Logarithmic) A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells for a Fixed Duration C->D E Include Vehicle and Positive Controls D->E F Perform Viability/Activity Assay (e.g., MTT) D->F G Measure Endpoint at a Consistent Time F->G H Calculate IC50 using a Standardized Method G->H

Caption: A standardized workflow is crucial for obtaining reproducible IC50 values.

Issue 2: High Background or Low Signal in Cytokine ELISAs

Question: We are using an ELISA to measure the effect of this compound on the production of cytokines like TNF-α and IL-1β, but we are experiencing high background noise or a weak signal. How can we troubleshoot this?

Answer: ELISA issues can be complex. Here are some potential causes and solutions:

  • Interference from this compound: While direct interference is uncommon, it's possible that the compound or its solvent could affect the antibody-antigen binding or the enzymatic reaction. To test for this, run a control where this compound is added to the wells during the final steps of the ELISA protocol, after the capture and detection antibodies have been added.

  • Inadequate Washing: Insufficient washing between steps can lead to high background. Ensure that the washing buffer is dispensed vigorously and that the plate is properly emptied after each wash.

  • Blocking Inefficiency: Incomplete blocking of non-specific binding sites can cause high background. Optimize the blocking buffer and incubation time.

  • Low Cytokine Production: The cell type and stimulus used may not produce enough of the target cytokine to be detected reliably. Ensure your stimulation conditions (e.g., LPS concentration and incubation time) are optimal for inducing a robust cytokine response.

  • Sample Handling: Cytokines can be sensitive to degradation. Process and store your cell culture supernatants promptly at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

Troubleshooting Logic for ELISA

Troubleshooting High Background/Low Signal in ELISAs Start Inconsistent ELISA Results Problem High Background or Low Signal? Start->Problem HighBg High Background Problem->HighBg High LowSig Low Signal Problem->LowSig Low Wash Improve Washing Steps HighBg->Wash Block Optimize Blocking HighBg->Block Interfere Check for Compound Interference HighBg->Interfere Stim Optimize Cell Stimulation LowSig->Stim Sample Improve Sample Handling LowSig->Sample

Caption: A logical approach to diagnosing and resolving common ELISA issues.

Issue 3: No Effect on Phosphodiesterase (PDE) Activity Observed

Question: We are performing a phosphodiesterase (PDE) activity assay to confirm the inhibitory effect of this compound, but we are not observing any significant inhibition. Why might this be?

Answer: Several factors could contribute to the lack of observed PDE inhibition:

  • This compound Concentration: The inhibitory potency of this compound against specific PDE isozymes can be modest. You may need to use a higher concentration range in your assay.

  • PDE Isozyme Specificity: this compound is not a pan-PDE inhibitor and has varying effects on different PDE isozymes. Ensure you are using a PDE isozyme that is known to be inhibited by this compound or its parent compound, pentoxifylline.

  • Substrate Concentration: In a competitive inhibition assay, the concentration of the substrate (cAMP or cGMP) will affect the apparent IC50 of the inhibitor. Ensure the substrate concentration is appropriate for the assay and the specific PDE isozyme being tested.

  • Enzyme Activity: The activity of the purified PDE enzyme can decrease over time. Verify the activity of your enzyme stock using a known PDE inhibitor as a positive control.

  • Assay Conditions: Factors such as pH, temperature, and the presence of co-factors can all influence enzyme activity. Ensure your assay buffer and conditions are optimal for the specific PDE isozyme.

Data Presentation

Table 1: Reported In Vitro Effects of Lisofylline on Cytokine Production

Cell TypeStimulusLisofylline ConcentrationEffect on TNF-αEffect on IL-1βReference
Human LeukocytesLPS100 µMInhibitionInhibition
Human LeukocytesS. pneumoniae100 µMInhibitionInhibition
INS-1 (rat insulinoma)IL-1β, TNF-α, IFN-γ20 µM-Protective effect

Table 2: Reported IC50 Values for Lisofylline and Related Compounds against Phosphodiesterases

CompoundPDE IsoformIC50Reference
RoflumilastPDE4B0.84 nM
RoflumilastPDE4D0.68 nM
Compound 14PDE4B6.54 µM
Compound 15PDE4B5.72 µM

Note: Specific IC50 values for this compound against individual PDE isoforms are not consistently reported in the literature, highlighting a potential area for further investigation.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated STAT4 (p-STAT4)

This protocol provides a general workflow for detecting changes in STAT4 phosphorylation.

  • Cell Lysis: After treatment with this compound and/or a stimulant like IL-12, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT4 (p-STAT4) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT4 to normalize for protein loading.

Signaling Pathways

This compound's Proposed Anti-Inflammatory Signaling Pathway

This compound's Anti-Inflammatory Mechanism cluster_membrane Cell Membrane IL12R IL-12 Receptor STAT4 STAT4 IL12R->STAT4 Activates IL12 IL-12 IL12->IL12R SL This compound PDE Phosphodiesterase (PDE) SL->PDE Inhibits SL->STAT4 Inhibits Activation cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression (e.g., IFN-γ) PKA->Inflammation Inhibits pSTAT4 p-STAT4 STAT4->pSTAT4 Phosphorylation pSTAT4->Inflammation Promotes

Caption: this compound inhibits inflammation by blocking IL-12/STAT4 signaling and PDE activity.

References

Assessing the potential cytotoxicity of (S)-Lisofylline at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of (S)-Lisofylline at high doses.

Introduction

This compound (LSF) is a synthetic methylxanthine derivative recognized for its anti-inflammatory properties.[1][2][3] It functions primarily by inhibiting pro-inflammatory cytokines and protecting cells from inflammatory damage, particularly in the context of autoimmune diseases like type 1 diabetes and complications from chemotherapy.[2][4] Studies have shown that LSF can protect pancreatic β-cells from cytokine-induced apoptosis and promote mitochondrial metabolism. Given its mechanism, high cytotoxicity is not an expected outcome of this compound treatment. If you are observing significant cell death at high doses, it is likely due to an experimental artifact rather than a direct cytotoxic effect of the compound. This guide is designed to help you troubleshoot these unexpected results.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

A1: No, this is not an expected outcome based on its known mechanism of action. This compound is an anti-inflammatory agent that has been shown to protect cells from apoptosis induced by pro-inflammatory cytokines. It has been used as an adjuvant to reduce the toxicities of high-dose chemotherapy. Observed cytotoxicity is likely an artifact of the experimental conditions.

Q2: My cell viability is decreasing at high doses. Could the solvent be the cause?

A2: Yes, solvent toxicity is a common issue in in-vitro assays. Most small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells above certain concentrations (typically >0.5%). It is critical to run a vehicle-only control, where cells are treated with the highest concentration of the solvent used in your experiment, to rule out this possibility.

Q3: How can I tell if this compound is precipitating out of solution in my experiment?

A3: Compound precipitation at high concentrations is a frequent cause of inaccurate results. You can visually inspect the wells of your culture plate under a microscope for crystals or particulate matter. Precipitation can be confirmed by preparing the highest concentration of your drug in cell-free media and measuring its absorbance over time; a decrease in absorbance suggests the compound is falling out of solution.

Q4: My MTT assay shows a sharp drop in viability only at the highest concentrations. What could this indicate?

A4: A sudden, sharp drop in viability at the highest doses, which does not follow a typical sigmoidal dose-response curve, is often indicative of compound precipitation. The precipitate can interfere with the optical reading of the assay, scattering light and leading to a falsely low absorbance value. It can also directly interfere with the enzymatic reduction of MTT to formazan, inhibiting the color change.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound primarily exerts anti-inflammatory effects. It inhibits the production and signaling of pro-inflammatory cytokines such as TNF-α and various interleukins. This is partly achieved by inhibiting IL-12-mediated STAT4 activation. Additionally, LSF has been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and survival, and to promote mitochondrial metabolism, thereby protecting cells from damage.

Troubleshooting Guides

Guide 1: Differentiating True Cytotoxicity from Experimental Artifacts

If you observe unexpected cytotoxicity, it is crucial to determine if the effect is real or an artifact. This workflow outlines a systematic approach to investigating the issue.

start Unexpected Cytotoxicity Observed with High Dose this compound check_solvent Run Vehicle Control (Solvent Only) start->check_solvent solvent_toxic Toxicity Observed? check_solvent->solvent_toxic adjust_solvent Reduce Final Solvent Concentration (<0.5%) solvent_toxic->adjust_solvent Yes solvent_ok No Solvent Toxicity solvent_toxic->solvent_ok No check_precipitate Visually Inspect Wells for Compound Precipitation solvent_ok->check_precipitate precipitate_found Precipitate Observed? check_precipitate->precipitate_found adjust_concentration Lower Max Concentration or Use a Different Solvent precipitate_found->adjust_concentration Yes precipitate_ok No Precipitation precipitate_found->precipitate_ok No check_assay_interference Perform Assay in Cell-Free System with Compound + Reagents precipitate_ok->check_assay_interference interference_found Interference Observed? check_assay_interference->interference_found change_assay Switch to an Orthogonal Assay (e.g., ATP-based, Protease-based) interference_found->change_assay Yes interference_ok No Interference interference_found->interference_ok No conclusion Observed Effect is Likely True Biological Cytotoxicity (Highly Unlikely for LSF) interference_ok->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Understanding this compound's Protective Signaling

This diagram illustrates the established anti-inflammatory and pro-survival pathways activated by this compound. Understanding this mechanism helps to contextualize why cytotoxicity is an unexpected result.

lsf This compound cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) lsf->cytokines stat4 STAT4 Activation lsf->stat4 ampk AMPK Activation lsf->ampk inflammation Inflammation cytokines->inflammation stat4->inflammation apoptosis Apoptosis inflammation->apoptosis mitochondria Mitochondrial Metabolism ampk->mitochondria mitochondria->apoptosis cell_survival Cell Survival & Function mitochondria->cell_survival

Caption: Known anti-inflammatory and pro-survival pathways of this compound.

Data Presentation

The tables below show example data from a typical MTT cell viability assay to help distinguish between different experimental outcomes. Absorbance is directly proportional to the number of viable cells.

Table 1: Example of Expected (Non-Cytotoxic) Dose-Response

This compound (µM)Absorbance (570 nm)% Viability (vs. Control)
0 (Control)1.25100%
101.2398%
501.26101%
1001.2499%
2001.2197%
5001.1995%

Table 2: Example Data Suggesting Solvent Toxicity

Assumption: Drug is dissolved in DMSO, with the final concentration at 500 µM drug being 0.5% DMSO.

TreatmentAbsorbance (570 nm)% Viability (vs. Control)
0 (Control)1.25100%
10 µM LSF (0.01% DMSO)1.2499%
100 µM LSF (0.1% DMSO)1.2298%
500 µM LSF (0.5% DMSO)0.8568%
Vehicle Control (0.5% DMSO) 0.87 70%

Note: The similar decrease in viability for the highest drug dose and the vehicle control points to solvent-induced toxicity.

Table 3: Example Data Suggesting Compound Precipitation

This compound (µM)Absorbance (570 nm)% Viability (vs. Control)Visual Inspection Notes
0 (Control)1.25100%Clear solution
1001.2398%Clear solution
2001.2096%Clear solution
4001.1592%Slight cloudiness
500 0.65 52% (Anomalous Drop) Visible precipitate/crystals

Experimental Protocols

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Crucially, prepare a vehicle control series that matches the solvent concentration at each drug dilution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the drug or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Troubleshooting Note: At this stage, visually inspect the wells under a microscope. If your compound has precipitated, the crystals may be visible and can interfere with formazan formation.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach the cells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Troubleshooting Note: High absorbance in cell-free wells containing only media and your compound indicates direct interaction with the MTT reagent.

Data Analysis:

  • Subtract the average absorbance of blank wells (media, MTT, and solubilizer only) from all other wells.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Compare the viability of drug-treated wells to the corresponding vehicle-control wells to isolate the effect of the drug from the effect of the solvent.

References

(S)-Lisofylline Oral Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral delivery of (S)-Lisofylline (LSF). The content is structured in a question-and-answer format to directly address specific issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound?

The primary obstacle to the oral bioavailability of this compound is its rapid metabolism, leading to a short half-life and poor systemic exposure.[1][2] Studies in rats have indicated that subcutaneous administration is more favorable than oral delivery due to higher bioavailability.[3] Furthermore, a clinical study in healthy volunteers determined that a 6 mg/kg oral dose was not bioavailable.[4] The molecule is known to be metabolized in the liver by cytochrome P450 enzymes into two main metabolites: lisofylline 4,5-diol and pentoxifylline.[5]

Q2: What are the most promising strategies to overcome the low oral bioavailability of this compound?

Based on preclinical success, two primary strategies have emerged as highly effective:

  • Prodrug Synthesis: Converting this compound into a prodrug can protect it from rapid first-pass metabolism. A notable example is an ester prodrug formed by linking LSF with linoleic acid (LSF-LA).

  • Advanced Formulation Design: Encapsulating the drug or its prodrug in advanced delivery systems can significantly enhance absorption and bioavailability. The most successful reported method for LSF involves using a nanocarrier system, specifically self-assembling polymeric micelles.

Other potential strategies, broadly applicable to drugs with similar challenges, include lipid-based formulations and the use of specialized excipients.

Q3: Has a combination of strategies been proven effective for this compound?

Yes. A combined approach of creating an ester prodrug (LSF-linoleic acid) and encapsulating it within a self-assembling polymeric micelle system has been shown to be highly effective. This dual strategy resulted in a 3.3-fold increase in the oral bioavailability of LSF in a rat model. The nanoformulation protected the prodrug, reduced its metabolism, and improved its overall pharmacokinetic profile.

Troubleshooting Guides

Problem: My in vivo studies show very low or undetectable plasma concentrations of this compound after oral administration.

This is a common issue due to the drug's rapid metabolism.

Potential Solutions:

  • Adopt a Prodrug/Nanocarrier Approach: This is the most validated method for LSF. Synthesize an ester-based prodrug and encapsulate it in a polymeric micelle system to shield it from metabolic enzymes.

  • Investigate Lipid-Based Formulations: For drugs susceptible to first-pass metabolism, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can be beneficial. These formulations can enhance drug solubilization and promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism.

  • Incorporate Metabolism Inhibitors: While not specifically reported for LSF, co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored as a theoretical strategy. However, this approach can lead to drug-drug interaction concerns.

Logical Flow for Strategy Selection

Start This compound Bioavailability Issue Prodrug Prodrug Approach Start->Prodrug Formulation Advanced Formulation Start->Formulation Excipients Excipient Selection Start->Excipients EsterProdrug EsterProdrug Prodrug->EsterProdrug Ester Prodrug (e.g., LSF-Linoleic Acid) Micelles Micelles Formulation->Micelles Polymeric Micelles LipidBased LipidBased Formulation->LipidBased Lipid-Based Systems (SEDDS/SMEDDS) Inhibitors Inhibitors Excipients->Inhibitors Metabolism Inhibitors PermeationEnhancers PermeationEnhancers Excipients->PermeationEnhancers Permeation Enhancers EsterProdrug->Micelles Combine for Synergy

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of free this compound versus the LSF-Linoleic Acid Prodrug encapsulated in Polymeric Micelles (LSF-LA PLM) after oral administration in a rat model.

ParameterFree this compoundLSF-LA PLMImprovementReference
Dose 10 mg/kg10 mg/kg-
Bioavailability (%) ~22.7%74.86%3.3-Fold Increase
Cmax (ng/mL) Not ReportedSignificantly HigherDrastic Reduction in Metabolism
Half-life (t½) ShortSignificantly Extended-

Key Experimental Protocols

Protocol 1: Preparation of this compound Prodrug-Loaded Polymeric Micelles

This protocol is adapted from the successful methodology reported for enhancing LSF bioavailability.

Objective: To encapsulate the LSF-Linoleic Acid (LSF-LA) prodrug into self-assembling polymeric micelles.

Materials:

  • LSF-LA ester prodrug

  • mPEG-b-P(CB-co-LA) block copolymer (or similar amphiphilic block copolymer)

  • Acetone (or other suitable organic solvent)

  • Deionized water or phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer

Methodology:

  • Dissolution: Dissolve a specific weight of the LSF-LA prodrug and the amphiphilic block copolymer in a minimal amount of acetone. A typical weight ratio might be 1:5 (prodrug:polymer).

  • Solvent Evaporation/Film Formation: Add the solution to a round-bottom flask and evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform film on the flask wall.

  • Hydration: Add a pre-determined volume of deionized water or PBS to the flask. The volume will determine the final concentration.

  • Self-Assembly: Stir the mixture at room temperature for 1-2 hours. The polymer will self-assemble into micelles, encapsulating the hydrophobic prodrug in the core.

  • Purification: Dialyze the resulting micellar solution against deionized water for 24 hours using a dialysis membrane to remove any remaining organic solvent and non-encapsulated drug.

  • Characterization: Analyze the resulting formulation for particle size, polydispersity index (PDI), and drug loading efficiency.

Experimental Workflow for Formulation Development

cluster_0 Formulation & Characterization cluster_1 In Vivo Evaluation A 1. Prepare Prodrug-Loaded Polymeric Micelles B 2. Characterize Size, PDI, and Drug Loading A->B C 3. Assess In Vitro Stability (Simulated Gastric/Intestinal Fluid) B->C D 4. Oral Administration to Animal Model (e.g., Rats) C->D Proceed if Stable E 5. Serial Blood Sampling D->E F 6. LC-MS/MS Analysis of Plasma Concentrations E->F G 7. Pharmacokinetic Modeling (Calculate Bioavailability, Cmax, etc.) F->G

Caption: Workflow from formulation preparation to in vivo pharmacokinetic analysis.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the oral bioavailability of the formulated this compound.

Subjects: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

Groups:

  • Control Group: Administered free this compound orally (e.g., in a simple aqueous vehicle).

  • Test Group: Administered the novel formulation (e.g., LSF-LA PLM) orally.

  • IV Reference Group: Administered free this compound intravenously to calculate absolute bioavailability.

Methodology:

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the respective formulations to each group via oral gavage or intravenous injection (tail vein). The dose should be consistent across groups (e.g., 10 mg/kg LSF equivalent).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples immediately (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).

    • F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Barriers to Oral Bioavailability Pathway

Start Oral Administration of this compound GI_Lumen GI Lumen Start->GI_Lumen Dissolution Gut_Wall Intestinal Wall (Enterocytes) GI_Lumen->Gut_Wall Permeation Portal_Vein Portal Vein Gut_Wall->Portal_Vein Liver Liver Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic Reduced Drug Amount Metabolism Extensive First-Pass Metabolism (CYP450) Liver->Metabolism

Caption: The metabolic barrier to achieving systemic exposure of this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of (S)-Lisofylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of (S)-Lisofylline.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is the biologically active enantiomer of Lisofylline, known for its anti-inflammatory properties. Its primary on-target effects include:

  • Inhibition of inflammatory cytokine production: It disrupts the signaling pathways of key inflammatory molecules such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1].

  • Disruption of IL-12 signaling: It blocks interleukin-12 (IL-12) signaling and the activation of STAT-4, which are crucial in inflammatory and autoimmune responses[2][3].

  • Inhibition of phosphatidic acid generation: this compound has been shown to inhibit the generation of phosphatidic acid[3][4]. It acts as a lysophosphatidic acid acyltransferase inhibitor.

  • Promotion of mitochondrial metabolism: It has been observed to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical aspect of drug development. Unintended interactions with other cellular proteins can lead to unexpected biological responses, toxicity, or side effects. A thorough understanding of a compound's selectivity provides a more complete picture of its pharmacological profile and potential liabilities.

Q3: What are the general strategies for identifying potential off-target effects of a small molecule like this compound?

A3: A multi-pronged approach is recommended for identifying off-target effects. This typically involves a combination of computational and experimental methods:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Experimental Screening:

    • Broad Kinase Profiling: Screening this compound against a large panel of kinases is a common starting point, as kinases are frequent off-targets for small molecules.

    • Proteomics-Based Approaches: Techniques like affinity chromatography coupled with mass spectrometry (AC-MS) can identify proteins from a cell lysate that bind to an immobilized version of this compound.

    • Thermal Shift Assays (TSA): This method can detect the stabilization of proteins upon binding to this compound, indicating a potential interaction.

    • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of its intended target can reveal discrepancies that may point to off-target activities.

Q4: I am observing a cellular phenotype that is not consistent with the known on-target activity of this compound. How can I determine if this is due to an off-target effect?

A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:

  • Dose-Response Comparison: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for the known on-target effect. A significant difference in potency could suggest an off-target interaction.

  • Use of a Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor of the same intended target. If this compound does not produce the same phenotype, it is more likely that the effect is specific to the chemical structure of this compound and potentially due to an off-target.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations where the unexpected phenotype is observed.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target. If the phenotype is not reversed, it strongly suggests the involvement of other targets.

Troubleshooting Guides

Issue 1: Inconsistent results in thermal shift assays (TSA).
Symptom Possible Cause Suggested Solution
High initial fluorescence signal and poor melting curve Protein aggregation or poor folding. The dye may be binding to exposed hydrophobic regions of the native protein.1. Confirm protein purity and monodispersity by SDS-PAGE and size-exclusion chromatography.2. Optimize the buffer conditions (pH, salt concentration) to improve protein stability.3. Titrate the protein and dye concentrations to find an optimal ratio.
No significant thermal shift observed in the presence of this compound 1. This compound does not bind to the target protein under the assay conditions.2. The binding of this compound does not sufficiently stabilize the protein against thermal denaturation.1. Confirm the on-target binding using an alternative method (e.g., enzymatic assay, surface plasmon resonance).2. Increase the concentration of this compound.3. Consider that not all binding events result in a measurable thermal shift.
High well-to-well variability 1. Pipetting errors.2. Inconsistent heating/cooling of the plate.1. Use calibrated pipettes and ensure proper mixing.2. Ensure the plate is sealed correctly and that the qPCR instrument provides uniform temperature control.
Issue 2: High number of non-specific binders in affinity chromatography-mass spectrometry (AC-MS).
Symptom Possible Cause Suggested Solution
Many known "sticky" proteins are identified (e.g., ribosomal proteins, heat shock proteins) Non-specific binding to the affinity matrix or the linker.1. Increase the stringency of the wash steps (e.g., higher salt concentration, addition of a non-ionic detergent).2. Perform a control experiment with a "mock" matrix (beads with the linker but without this compound) to identify and subtract non-specific binders.3. Use a competitive elution step with an excess of free this compound to specifically elute true binders.
Low abundance of the expected on-target protein 1. The on-target protein is of low abundance in the cell lysate.2. The immobilization of this compound has disrupted its binding to the target.1. Use a cell line that overexpresses the target protein or enrich the lysate for the target protein fraction.2. Synthesize different linker chemistries or attachment points on this compound to minimize interference with binding.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound
Kinase% Inhibition at 1 µMIC50 (nM)
On-Target Pathway Related
PIK3CG85150
Potential Off-Targets
MAPK165800
GSK3B52>1000
CDK248>1000
SRC35>1000
Data is hypothetical for illustrative purposes.
Table 2: Hypothetical Off-Target Hits from a Chemical Proteomics Screen
ProteinGeneFold Enrichment (LSF-beads vs. control beads)p-value
Phosphoinositide 3-kinase gammaPIK3CG15.2<0.001
Mitogen-activated protein kinase 1MAPK15.8<0.05
Glycogen synthase kinase-3 betaGSK3B4.1<0.05
Cyclin-dependent kinase 2CDK23.5n.s.
Proto-oncogene tyrosine-protein kinase SrcSRC2.9n.s.
Data is hypothetical for illustrative purposes. n.s. = not significant.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., for IC50 determination).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers screening against a large panel of kinases (e.g., >400 kinases).

  • Assay Format: Assays are typically performed in a 384-well plate format using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., TR-FRET) method.

  • Reaction: a. To each well, add the specific kinase, its corresponding substrate, and ATP at a concentration near the Kₘ for each kinase. b. Add this compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response manner for IC50 determination. c. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the kinase activity according to the assay platform's instructions.

  • Data Analysis: a. Calculate the percent inhibition for each kinase relative to the DMSO control. b. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Chemical Proteomics using Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify the cellular proteins that bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize an affinity probe by covalently attaching this compound to a solid support (e.g., Sepharose beads) via a chemical linker. A control matrix (beads with the linker arm only) should also be prepared.

  • Cell Culture and Lysis: a. Culture a relevant human cell line (e.g., Jurkat, HEK293T) to a high density. b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pulldown: a. Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: a. Elute the bound proteins from the beads. This can be done by:

    • Competitive elution: Incubating the beads with a high concentration of free this compound.
    • Denaturing elution: Boiling the beads in SDS-PAGE loading buffer.

  • Protein Digestion and Mass Spectrometry: a. The eluted proteins are subjected to in-solution or in-gel digestion with trypsin. b. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Identify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) by searching the MS/MS spectra against a human protein database. b. Quantify the relative abundance of each protein in the this compound pulldown compared to the control pulldown to identify specific binders.

Visualizations

on_target_pathway cluster_stimulus Inflammatory Stimulus cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription Transcription Factors cluster_output Cellular Response IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IKK IKK IL-1R->IKK JNK/p38 JNK/p38 TNFR->JNK/p38 JAK JAK IL-12R->JAK NF-κB NF-κB IKK->NF-κB AP-1 AP-1 JNK/p38->AP-1 STAT4 STAT4 JAK->STAT4 Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB->Pro-inflammatory Cytokine Production AP-1->Pro-inflammatory Cytokine Production STAT4->Pro-inflammatory Cytokine Production S_Lisofylline S_Lisofylline S_Lisofylline->IKK inhibits S_Lisofylline->JNK/p38 inhibits S_Lisofylline->STAT4 inhibits

Caption: On-target signaling pathways inhibited by this compound.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Hit Validation Computational_Screening Computational Screening Kinase_Profiling Kinase Profiling Computational_Screening->Kinase_Profiling Phenotypic_Screening Phenotypic Screening Chemical_Proteomics Chemical Proteomics (AC-MS) Phenotypic_Screening->Chemical_Proteomics Thermal_Shift_Assay Thermal Shift Assay (TSA) Kinase_Profiling->Thermal_Shift_Assay Chemical_Proteomics->Thermal_Shift_Assay Biochemical_Assays Biochemical/Enzymatic Assays Thermal_Shift_Assay->Biochemical_Assays Cellular_Target_Engagement Cellular Target Engagement Biochemical_Assays->Cellular_Target_Engagement

Caption: Experimental workflow for off-target identification.

troubleshooting_logic Start Unexpected Phenotype Observed Dose_Response Potency different from on-target? Start->Dose_Response Unrelated_Inhibitor Phenotype replicated with unrelated inhibitor? Dose_Response->Unrelated_Inhibitor Yes On_Target_Effect Likely an on-target effect or downstream consequence. Dose_Response->On_Target_Effect No Off_Target_Investigation High probability of off-target effect. Proceed with identification assays. Unrelated_Inhibitor->Off_Target_Investigation No Unrelated_Inhibitor->On_Target_Effect Yes

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Proper storage conditions to prevent (S)-Lisofylline degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of (S)-Lisofylline to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be prepared and stored to minimize degradation. For short-term storage (up to one month), it is recommended to keep the solutions at -20°C. For long-term storage (up to six months), aliquoting the stock solution into single-use vials and storing them at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for preparing this compound stock solutions?

This compound has good solubility in several organic solvents. Commonly used solvents for creating stock solutions include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] To aid dissolution, particularly if precipitation occurs, gentle heating to 37°C or sonication can be employed.[1] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.

Troubleshooting Guide

Issue 1: I am observing a loss of activity in my this compound solution.

Possible Cause 1: Improper Storage. Solutions of this compound, like many small molecules, can degrade if not stored correctly. Storing stock solutions at temperatures warmer than -20°C or for extended periods can lead to a loss of potency. Repeated freeze-thaw cycles can also contribute to degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your stock solutions are stored at or below the recommended temperatures (-20°C for short-term, -80°C for long-term).

  • Aliquot Stock Solutions: If you need to use the stock solution multiple times, prepare single-use aliquots to avoid repeated freezing and thawing.

  • Prepare Fresh Working Solutions: For critical experiments, always prepare fresh working solutions from a properly stored stock aliquot.

Possible Cause 2: Chemical Degradation. this compound, as a xanthine derivative, may be susceptible to certain chemical degradation pathways, particularly in solution. While specific data for this compound is limited, studies on its parent compound, pentoxifylline, suggest potential instabilities.

Troubleshooting Steps:

  • pH of the Solution: Pentoxifylline has shown susceptibility to degradation in neutral and alkaline conditions.[2] Ensure the pH of your experimental buffer is compatible with this compound. Acidic conditions appear to be more favorable for the stability of the related compound pentoxifylline.[3]

  • Oxidative Stress: Pentoxifylline is known to degrade under oxidative stress. Avoid introducing oxidizing agents into your experimental setup. If oxidative degradation is suspected, consider degassing your buffers or adding a suitable antioxidant, ensuring it does not interfere with your experiment.

  • Hydrolysis: Neutral and alkaline hydrolysis can be a degradation pathway for pentoxifylline. Be mindful of the buffer composition and pH to minimize hydrolytic degradation.

Issue 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC) of an aged this compound sample.

Possible Cause: Formation of Degradation Products. The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Based on studies of the related compound pentoxifylline, these could arise from hydrolysis or oxidation.

Troubleshooting Steps:

  • Analyze Degradation Conditions: Review the storage and handling conditions of the sample that showed unexpected peaks. Was it exposed to high temperatures, extreme pH, light, or oxidizing agents?

  • Literature Review on Analogs: Research the degradation products of similar molecules like pentoxifylline and other xanthine derivatives to hypothesize the identity of the new peaks. A common degradation product of pentoxifylline under UV-activated peroxydisulfate degradation has been identified as 3,7-dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one.

  • Stability-Indicating Method: If you are routinely observing degradation, it is advisable to develop or adapt a stability-indicating analytical method. Such a method would be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the active compound. Methods developed for pentoxifylline and its metabolites can serve as a starting point.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationReference
Solid (Crystalline)-20°C≥ 4 yearsGeneral Supplier Information
Stock Solution-20°CUp to 1 month
Stock Solution-80°CUp to 6 months

Table 2: Solubility of this compound

SolventSolubilityReference
Ethanol≤25 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Dimethylformamide (DMF)15 mg/mL

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. It is essential to adapt the specific conditions based on the observed stability of the compound.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize each aliquot with an equivalent amount of 0.1 N HCl and dilute for analysis. Given the susceptibility of the related compound pentoxifylline to alkaline conditions, degradation may be rapid.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period. Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation: Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Also, subject the stock solution to the same temperature. Analyze samples at various time points. The parent compound, pentoxifylline, is reported to be stable up to 105.8°C.

  • Photodegradation: Expose the stock solution and solid compound to a photostability chamber following ICH Q1B guidelines. A typical exposure might be 1.2 million lux hours and 200 watt hours/square meter of UV radiation. Wrap control samples in aluminum foil to protect them from light.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point for xanthine derivatives.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane IL12R IL-12 Receptor JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates IL12 IL-12 IL12->IL12R Binds STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active p-STAT4 (active) STAT4_inactive->STAT4_active Gene_Expression Pro-inflammatory Gene Expression STAT4_active->Gene_Expression Promotes SLisofylline This compound SLisofylline->JAK2 Inhibits SLisofylline->TYK2 Inhibits

Caption: this compound's inhibitory action on the IL-12/STAT4 signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Stock->Stress HPLC Inject into Stability-Indicating HPLC Stress->HPLC Detect Detect Parent Drug and Degradants HPLC->Detect Quantify Quantify Degradation Detect->Quantify Identify Identify Degradation Products (LC-MS/MS) Detect->Identify

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationships Storage Proper Storage (-20°C solid, -80°C solution) Stability Maximized Chemical Stability Storage->Stability Degradation Minimized Degradation Storage->Degradation Data Reliable Experimental Data Stability->Data Degradation->Data Improper Improper Storage (e.g., Room Temp, Freeze-Thaw) Instability Chemical Instability Improper->Instability Products Formation of Degradation Products Improper->Products Inaccurate Inaccurate Experimental Data Instability->Inaccurate Products->Inaccurate

Caption: Relationship between storage conditions and experimental data reliability.

References

Controlling for experimental variability with (S)-Lisofylline treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Lisofylline. Our goal is to help you control for experimental variability and ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an anti-inflammatory small molecule. Its primary mechanism involves the inhibition of phosphatidic acid generation, which is crucial for various cellular signaling pathways.[1] Additionally, it has been shown to modulate cytokine signaling, notably by inhibiting the Interleukin-12 (IL-12) signaling pathway and the subsequent activation of STAT4 (Signal Transducer and Activator of Transcription 4).[2][3] This interruption of the IL-12/STAT4 axis is a key component of its immunomodulatory effects.[2][3] this compound also promotes mitochondrial metabolism, which can protect cells from cytokine-induced damage.

Q2: What are the common sources of experimental variability when working with this compound?

As with many in vitro drug studies, variability in this compound experiments can arise from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in growth media or serum batches can all contribute to variability.

  • This compound Preparation and Storage: Improper storage of this compound stock solutions or repeated freeze-thaw cycles can lead to degradation of the compound and loss of activity.

  • Assay Performance: Pipetting errors, timing inconsistencies during treatment and assay steps, and "edge effects" in multi-well plates are common sources of variability.

  • Biological Variation: Inherent biological differences between cell passages or even between replicate wells can lead to varied responses to treatment.

Q3: How should I prepare and store this compound?

For optimal results, this compound should be dissolved in an appropriate solvent, such as sterile PBS, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below for long-term stability. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is minimal and does not affect cell viability.

Troubleshooting Guides

Problem 1: High Variability in Cytokine Secretion Assays Between Replicates

Possible Causes and Solutions:

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for accurate cell distribution.
Inconsistent this compound Concentration Prepare a fresh dilution of this compound from a single-use aliquot for each experiment. Vortex dilutions thoroughly before adding to wells.
Variable Incubation Times Use a multichannel pipette or an automated liquid handler to add reagents and stop reactions simultaneously across all wells.
Edge Effects in Plates Avoid using the outer wells of the microplate. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation from the experimental wells.
Problem 2: Inconsistent Results in Mitochondrial Metabolism Assays (e.g., MTT, ATP)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Differences in Cell Proliferation Normalize assay results to cell number or total protein content to account for variations in cell proliferation between wells.
Fluctuations in Glucose Concentration Ensure consistent glucose levels in the culture medium across all experimental conditions, as this can significantly impact mitochondrial activity.
Sub-optimal Assay Timing The effects of this compound on mitochondrial metabolism may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.
Reagent Instability Prepare fresh assay reagents for each experiment and protect them from light if they are light-sensitive.

Experimental Protocols

Protocol 1: In Vitro Treatment of INS-1 Cells with this compound

This protocol is adapted from studies investigating the protective effects of this compound on pancreatic β-cells.

  • Cell Culture: Maintain INS-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Cell Seeding: Plate INS-1 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10-100 µM).

  • Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound, with or without pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ).

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).

  • Assay: Proceed with the desired downstream assay, such as an insulin secretion assay, MTT assay, or ATP measurement.

Protocol 2: Cytokine Secretion Assay
  • Cell Stimulation: After treatment with this compound as described above, stimulate cells with a pro-inflammatory agent (e.g., LPS) if required for your experimental design.

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant from each well.

  • ELISA: Measure the concentration of the cytokine of interest (e.g., IL-12, IFN-γ) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the cell number or total protein content in each well.

Data Presentation

Table 1: Representative Data on the Effect of this compound on Insulin Secretion in INS-1 Cells

Data is hypothetical and for illustrative purposes, based on trends observed in published studies.

Treatment GroupBasal Insulin Secretion (ng/mL)Glucose-Stimulated Insulin Secretion (ng/mL)
Control10.2 ± 0.825.5 ± 2.1
Cytokine Mix5.1 ± 0.612.3 ± 1.5
Cytokine Mix + this compound (20 µM)8.9 ± 0.721.8 ± 1.9
This compound (20 µM)11.5 ± 0.928.1 ± 2.3

Table 2: Troubleshooting Checklist for Experimental Variability

CheckpointYes/NoNotes
Cell Culture
Consistent cell passage number used?
Cells seeded at a consistent density?
Same batch of media and serum used?
This compound
Fresh dilution from a single-use aliquot?
Stored correctly?
Assay Procedure
Pipettes calibrated recently?
Consistent incubation times?
Edge effects minimized?

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Treatment Cell Treatment Cell Seeding->Treatment SLF_Prep This compound Preparation SLF_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Prep Assay Preparation Incubation->Assay_Prep Data_Acquisition Data Acquisition Assay_Prep->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for in vitro this compound treatment.

signaling_pathway IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R Binds JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces SLF This compound SLF->STAT4 Inhibits Activation

Caption: this compound inhibits the IL-12/STAT4 signaling pathway.

References

Refining delivery methods for sustained (S)-Lisofylline exposure in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with (S)-Lisofylline (LSF). Our goal is to facilitate the successful implementation of in vivo studies requiring sustained exposure to this promising anti-inflammatory compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to in vivo studies?

This compound (LSF) is the biologically active R-(-) enantiomer of a metabolite of pentoxifylline.[1][2] It is a small molecule with potent anti-inflammatory properties.[1][3] For in vivo research, it is critical to note that LSF has a short half-life and poor oral bioavailability , making sustained delivery methods essential for maintaining therapeutic concentrations.[4]

Q2: Why is sustained delivery necessary for this compound?

Due to its rapid clearance from the body, standard administration routes like oral gavage or single intravenous injections result in fluctuating plasma concentrations. Sustained delivery methods, such as continuous infusion, are crucial for maintaining stable, therapeutically relevant levels of LSF over an extended period, which is often necessary to observe its full pharmacological effects.

Q3: What are the primary methods for achieving sustained delivery of this compound in animal models?

The two most common and effective methods for sustained delivery of LSF in rodent models are:

  • Continuous infusion via osmotic pumps: This method allows for precise, long-term, and unattended administration of LSF.

  • Long-term intravenous infusion: This method provides direct and immediate systemic circulation, offering excellent control over plasma concentrations.

Subcutaneous administration has also been shown to be a favorable route with high bioavailability in rats.

Q4: What are the known mechanisms of action for this compound?

This compound exerts its anti-inflammatory effects through several mechanisms, including:

  • Inhibition of phosphatidic acid (PA) generation: LSF is a potent inhibitor of lysophosphatidic acid acyl transferase (LPAAT), an enzyme involved in the de novo synthesis of PA, a key signaling molecule in inflammatory processes.

  • Suppression of pro-inflammatory cytokines: LSF has been shown to reduce the production of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • Inhibition of the IL-12/STAT4 signaling pathway: LSF can block the signaling cascade initiated by Interleukin-12 (IL-12), a critical cytokine in the differentiation of T-helper 1 (Th1) cells, by inhibiting the activation of the STAT4 transcription factor.

Troubleshooting Guides

Osmotic Pump Delivery

Q: My osmotic pump appears to have delivered the this compound solution, but I am not observing the expected therapeutic effect. What could be the issue?

A: Several factors could contribute to this issue:

  • Sub-therapeutic dosage: The calculated dose of LSF may be insufficient to elicit a biological response. It is crucial to perform dose-ranging studies to determine the optimal therapeutic dose for your specific animal model and disease state.

  • Inadequate priming of the pump: Failure to properly prime the osmotic pump before implantation can lead to a delay in the onset of drug delivery. Ensure the pump is primed in sterile saline at 37°C for the manufacturer-recommended duration.

  • Incorrect pump placement: Improper subcutaneous or intraperitoneal placement can affect the absorption and distribution of LSF. Review surgical procedures to ensure correct implantation.

  • Solution instability: Although LSF is soluble in aqueous solutions, its stability at 37°C over the entire infusion period should be confirmed. Consider performing a stability study of your LSF formulation.

Q: I have explanted the osmotic pump and noticed a precipitate at the pump outlet. What could have caused this?

A: Precipitation of the drug at the pump's exit port can occur due to several reasons:

  • Limited solubility: The concentration of your this compound solution may have exceeded its solubility in the chosen vehicle at 37°C.

  • Interaction with local tissues: The local tissue environment at the site of implantation could potentially alter the pH or other factors, leading to precipitation.

  • Formulation issues: The excipients used in your formulation may not be optimal for long-term stability at body temperature.

To troubleshoot this, you can try:

  • Lowering the concentration: If possible, reduce the concentration of the LSF solution and adjust the pump's flow rate or use a larger pump to deliver the same total dose.

  • Altering the formulation: Experiment with different biocompatible solvents or co-solvents to improve the solubility and stability of LSF.

  • Changing the implantation site: If using subcutaneous implantation, consider a different location or switch to intraperitoneal implantation to see if the issue persists.

Q: The osmotic pump in my animal seems to have caused a local inflammatory reaction. Is this normal?

A: A mild, transient inflammatory response at the implantation site is a normal part of the healing process after surgery. However, a severe or persistent reaction could indicate:

  • Contamination: Ensure that the pump and all surgical instruments were properly sterilized and that aseptic surgical techniques were followed.

  • Irritation from the formulation: The vehicle or a high concentration of LSF itself might be causing local tissue irritation. Consider using a more biocompatible vehicle or a lower drug concentration.

  • Pump leakage: In rare cases, a defect in the pump could lead to leakage of the hyperosmotic internal solution, causing tissue irritation.

If a severe reaction is observed, the animal should be closely monitored, and the pump may need to be removed.

Intravenous Infusion

Q: I am having difficulty maintaining catheter patency during a long-term intravenous infusion of this compound. What can I do?

A: Maintaining long-term catheter patency in small animals can be challenging. Here are some tips:

  • Proper catheter placement and securing: Ensure the catheter is correctly placed in the vein (e.g., jugular vein) and securely sutured to prevent dislodgement.

  • Use of a swivel system: A tether and swivel system can allow the animal to move freely in its cage without putting tension on the catheter.

  • Regular flushing: A slow, continuous infusion is generally better than intermittent flushes for maintaining patency. If intermittent flushing is necessary, use a sterile heparinized saline solution.

  • Anticoagulant in the infusate: Adding a small amount of heparin to the this compound solution can help prevent clotting within the catheter. The compatibility of heparin with your LSF formulation should be confirmed.

Q: The animal's tail (for tail vein infusion) shows signs of necrosis. What should I do?

A: Tail necrosis is a serious complication that can result from improper injection technique or extravasation of the infusate.

  • Immediate cessation of infusion: Stop the infusion through that catheter immediately.

  • Veterinary consultation: Consult with a veterinarian for appropriate animal care.

  • Proper technique: Ensure that the needle is correctly placed within the vein and that there is no leakage into the surrounding tissue. Warming the tail before catheterization can help dilate the veins and improve placement accuracy.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions such as phosphate-buffered saline (PBS).

Materials:

  • This compound powder

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filter

  • Sterile vials

Procedure:

  • Calculate the required concentration of this compound based on the desired dose, the animal's weight, and the delivery rate of the osmotic pump or infusion pump.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile PBS.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C and protected from light until use. It is recommended to assess the stability of the solution at 37°C for the intended duration of the experiment.

Sustained Delivery of this compound via Osmotic Pumps

Materials:

  • Prepared sterile this compound solution

  • ALZET® osmotic pumps (select the appropriate model based on the required duration and flow rate)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution and sterile gauze

  • Warming pad

Procedure:

  • Pump Priming: Prime the filled osmotic pumps in sterile saline at 37°C for at least 4-6 hours (or as per the manufacturer's instructions) to ensure immediate drug delivery upon implantation.

  • Animal Preparation: Anesthetize the animal and shave the fur from the surgical site (typically the mid-scapular region for subcutaneous implantation).

  • Surgical Implantation (Subcutaneous):

    • Cleanse the surgical site with an antiseptic solution.

    • Make a small incision in the skin.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed osmotic pump into the pocket, with the delivery portal first.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia as per your institution's guidelines. Monitor the animal daily for the first week for any signs of infection or discomfort.

Sustained Delivery of this compound via Intravenous Infusion

Materials:

  • Prepared sterile this compound solution

  • Infusion pump

  • Catheter (sized appropriately for the animal and vessel)

  • Swivel system and tether

  • Anesthetic

  • Surgical instruments

Procedure:

  • Catheter Implantation: Under anesthesia, surgically implant a catheter into a major vein (e.g., the jugular vein). Tunnel the catheter subcutaneously to exit at the back of the neck.

  • Connection to Infusion System: Connect the externalized end of the catheter to a tether and swivel system, which is then connected to the infusion pump.

  • Infusion Initiation: Begin the continuous infusion of the this compound solution at the predetermined rate.

  • Animal Monitoring: House the animal in a cage that allows free movement with the tether and swivel system. Monitor the animal daily for any signs of distress and check the catheter for patency.

Assessment of Sustained this compound Exposure

Procedure:

  • Blood Sampling: At predetermined time points during the continuous infusion, collect small blood samples from the animal (e.g., via tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LSF Quantification: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Plot the plasma concentration of LSF over time to confirm that a steady-state concentration has been achieved and maintained.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

ParameterMouse (IV Bolus, 50 mg/kg)Rat (IV Bolus)Rat (Oral)Rat (Subcutaneous)
Half-life (t½) ~10.6 min---
Clearance (CL) 1.22 ml/min (hepatic)---
Volume of Distribution (Vd) ----
Bioavailability (F) N/AN/ALowHigh

Visualizations

This compound Mechanism of Action

G This compound Signaling Pathways cluster_0 IL-12 Signaling Pathway cluster_1 Phosphatidic Acid Synthesis IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R Binds JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Translocates to IFNg_Gene IFN-γ Gene Transcription Nucleus->IFNg_Gene Activates IFNg IFN-γ Production IFNg_Gene->IFNg LPA Lysophosphatidic Acid LPAAT LPA Acyltransferase (LPAAT) PA Phosphatidic Acid LPA->PA Acylation Inflammation Pro-inflammatory Signaling PA->Inflammation LSF This compound LSF->STAT4 Inhibits Phosphorylation LSF->LPAAT Inhibits G Workflow for Sustained this compound Delivery cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Analysis Formulation Formulate this compound in sterile PBS Pump_Prep Fill and Prime Osmotic Pump Formulation->Pump_Prep Surgery Surgical Implantation of Osmotic Pump Pump_Prep->Surgery Infusion Continuous Infusion Surgery->Infusion Monitoring Post-operative Monitoring Infusion->Monitoring Sampling Blood Sampling (Time points) Infusion->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep HPLC HPLC Analysis for This compound Concentration Plasma_Sep->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

References

Validation & Comparative

(S)-Lisofylline vs. Pentoxifylline: A Comparative Guide to Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Lisofylline (LSF) and its parent compound, Pentoxifylline (PTX), in the context of their anti-inflammatory properties. The information herein is supported by experimental data to assist researchers in evaluating their potential applications.

Introduction and Chemical Structures

Pentoxifylline, a methylxanthine derivative, has been used clinically for its hemorheological properties. It is a non-specific phosphodiesterase (PDE) inhibitor. This compound is the (S)-enantiomer of one of PTX's active metabolites and is noted for a more specific mechanism of action, distinguishing it from PTX. While both molecules exhibit anti-inflammatory effects, their potency and molecular targets differ significantly.

Comparative Mechanism of Action

Pentoxifylline primarily acts as a broad inhibitor of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase activates protein kinase A (PKA), which can subsequently phosphorylate and inhibit various pro-inflammatory signaling pathways, including the NF-κB pathway.

This compound, conversely, has been shown to act more specifically. A primary target identified for LSF is phosphatidic acid (PA), a critical lipid second messenger. By binding to and sequestering PA, LSF prevents the activation of downstream signaling cascades, particularly those mediated by PA-dependent enzymes like phospholipase D (PLD) and certain protein kinases, which are crucial for pro-inflammatory cytokine production. This targeted action may contribute to a more favorable side-effect profile compared to the broader activity of PTX.

Here is a diagram illustrating the distinct primary signaling pathways modulated by each compound in response to a pro-inflammatory stimulus like Lipopolysaccharide (LPS).

G cluster_PTX Pentoxifylline (PTX) Pathway cluster_LSF This compound (LSF) Pathway cluster_stimulus Inflammatory Cascade PTX Pentoxifylline PDE Phosphodiesterases (Broad Spectrum) PTX->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Negative Regulation (Blocked by PTX) PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Inhib_PTX Inhibition of NF-κB Pathway PKA->NFkB_Inhib_PTX NFkB_Activation NF-κB Activation NFkB_Inhib_PTX->NFkB_Activation Inhibits LSF This compound PA Phosphatidic Acid (PA) LSF->PA Binds & Sequesters PA_Targets PA-Dependent Signaling Enzymes (e.g., PLD) PA->PA_Targets Activation (Blocked by LSF) NFkB_Inhib_LSF Inhibition of Downstream Signaling PA_Targets->NFkB_Inhib_LSF NFkB_Inhib_LSF->NFkB_Activation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Cytokines

Figure 1: Distinct primary mechanisms of PTX and LSF in inhibiting inflammation.

Comparative Efficacy in Modulating Inflammatory Markers

Experimental data consistently demonstrates that this compound is significantly more potent than Pentoxifylline in suppressing the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in various cellular models.

Parameter This compound (LSF) Pentoxifylline (PTX) Experimental Model Reference
IC₅₀ for TNF-α Inhibition ~15 µM>1000 µMLPS-stimulated human monocytes
Inhibition of IL-1β Production Significant reduction at 10-100 µMMinimal effect at similar concentrationsLPS-stimulated human monocytes
Effect on NF-κB Activation Potent inhibitorWeaker inhibitorVarious cell lines
MAPK Pathway Modulation Inhibits p38 MAPK phosphorylationLess specific effectsMacrophage cell lines

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the methodologies used to generate the above data are detailed below.

This protocol outlines the steps to measure and compare the inhibitory effects of LSF and PTX on lipopolysaccharide (LPS)-induced TNF-α production.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stim Stimulation & Incubation cluster_analysis Analysis node1 1. Isolate Human Monocytes from peripheral blood (PBMCs) using Ficoll-Paque gradient node2 2. Plate monocytes at 1 x 10^6 cells/mL in RPMI-1640 medium node1->node2 node3 3. Pre-incubate cells for 1 hr with: - Vehicle (Control) - this compound (e.g., 1-100 µM) - Pentoxifylline (e.g., 10-2000 µM) node2->node3 node4 4. Stimulate cells with LPS (10 ng/mL) to induce TNF-α production node3->node4 node5 5. Incubate for 4 hours at 37°C, 5% CO₂ node4->node5 node6 6. Centrifuge plates to pellet cells. Collect supernatant. node5->node6 node7 7. Quantify TNF-α concentration in supernatant using ELISA node6->node7 node8 8. Calculate % inhibition relative to vehicle control and determine IC₅₀ node7->node8

Figure 2: Experimental workflow for cytokine inhibition assay.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI-1640 Medium, supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound and Pentoxifylline (Sigma-Aldrich or equivalent)

  • Human TNF-α ELISA Kit (R&D Systems or equivalent)

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation over Ficoll-Paque. Monocytes are then purified by adherence to plastic culture plates for 1-2 hours, after which non-adherent cells are washed away.

  • Cell Plating: Adherent monocytes are cultured in RPMI-1640 supplemented with 10% FBS at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Drug Treatment: Cells are pre-treated for 60 minutes with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) or Pentoxifylline (e.g., 10, 50, 100, 500, 1000, 2000 µM). A vehicle control (e.g., DMSO or saline) is run in parallel.

  • Stimulation: Following pre-incubation, cells are stimulated with LPS at a final concentration of 10 ng/mL.

  • Incubation: The plates are incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: After incubation, plates are centrifuged at 400 x g for 10 minutes. The cell-free supernatant is carefully collected and stored at -80°C until analysis.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: The percentage of TNF-α inhibition for each drug concentration is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of drug that causes 50% inhibition) is determined by non-linear regression analysis.

Summary and Conclusion

The experimental evidence strongly indicates that this compound is a more potent and specific inhibitor of pro-inflammatory cytokine production than its parent compound, Pentoxifylline. While PTX acts as a broad PDE inhibitor, LSF's targeted interaction with phosphatidic acid provides a distinct and more powerful mechanism for downregulating inflammatory signaling pathways. This increased potency, particularly in inhibiting TNF-α at concentrations where PTX has little effect, suggests that LSF may offer a more targeted therapeutic approach with a potentially wider therapeutic window for inflammatory diseases. Researchers should consider these differences in potency and mechanism when selecting a compound for experimental or developmental purposes.

Validating the anti-inflammatory effects of (S)-Lisofylline in vivo

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisofylline (LSF) , a synthetically derived, single enantiomer of a metabolite of pentoxifylline, has demonstrated significant anti-inflammatory properties in a variety of in vivo preclinical models. This guide provides a comparative analysis of the effects of this compound versus control (vehicle-treated) groups in models of inflammation, primarily focusing on its protective role in autoimmune diabetes and related complications. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Comparative Efficacy of this compound in Attenuating Inflammation

This compound has been shown to effectively mitigate inflammatory responses in several in vivo models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways implicated in the inflammatory cascade.

Attenuation of Autoimmune Diabetes

In non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, this compound treatment significantly reduces the incidence of the disease.[1][2] This protective effect is attributed to its ability to suppress the production of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of autoimmune diabetes.[1][2] Furthermore, LSF treatment leads to a reduction in the infiltration of inflammatory cells into pancreatic islets.[2]

ParameterControl (Vehicle)This compound TreatedAnimal ModelReference
Diabetes IncidenceHighSignificantly ReducedNOD Mice
IFN-γ ProductionElevatedSuppressedNOD Mice
InsulitisPresentReducedNOD Mice
Pancreatic β-cell functionImpairedPreservedNOD Mice

In a streptozotocin (STZ)-induced model of diabetes in mice, which mimics type 1 diabetes through inflammatory destruction of β-cells, this compound treatment also demonstrated a marked reduction in diabetes incidence from 91.6% in the control group to 25% in the treated group. This was associated with the suppression of systemic levels of IFN-γ and tumor necrosis factor-alpha (TNF-α), inhibition of macrophage infiltration in islets, and reduced β-cell apoptosis.

Cardioprotective Effects in Obesity-Induced Inflammation

In a mouse model of high-fat diet (HFD)-induced obesity, this compound mitigated cardiac inflammation. The treatment led to a downregulation of pro-inflammatory markers such as TNF-α and interleukin-6 (IL-6) in the heart tissue. This was accompanied by an upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10). Mechanistically, LSF was found to activate the cardiac AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and has anti-inflammatory effects.

ParameterControl (HFD)This compound Treated (HFD)Animal ModelReference
Cardiac TNF-α ExpressionIncreasedDecreasedHFD-fed Mice
Cardiac IL-6 ExpressionIncreasedDecreasedHFD-fed Mice
Cardiac IL-10 ExpressionDecreasedIncreasedHFD-fed Mice
Cardiac AMPK ActivationReducedIncreasedHFD-fed Mice

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. One of the key pathways identified is the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines. LSF has been shown to reduce the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory responses.

G cluster_0 Inflammatory Stimuli (e.g., Cytokines, HFD) cluster_1 Cellular Signaling cluster_2 Cellular Response cluster_3 This compound Intervention Inflammatory_Stimuli Pro-inflammatory Stimuli p38_MAPK p38 MAPK Phosphorylation Inflammatory_Stimuli->p38_MAPK Activates STAT4 STAT4 Activation Inflammatory_Stimuli->STAT4 Activates Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Leads to STAT4->Pro_inflammatory_Cytokines Leads to Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation S_Lisofylline This compound S_Lisofylline->p38_MAPK Inhibits S_Lisofylline->STAT4 Inhibits

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited in vivo studies.

Non-Obese Diabetic (NOD) Mouse Model
  • Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes.

  • Treatment: this compound was administered to the mice, often starting at a pre-diabetic age (e.g., 4, 7, or 17 weeks of age) for a specified duration (e.g., 3 weeks).

  • Monitoring: Blood glucose concentrations were monitored weekly to determine the onset of diabetes.

  • Outcome Measures: The incidence of diabetes was the primary endpoint. Pancreatic sections were analyzed by histology and immunohistochemistry to assess the degree of insulitis (inflammatory cell infiltration into the islets). Splenocytes were also isolated to assess cytokine production and for adoptive transfer experiments.

Streptozotocin (STZ)-Induced Diabetes Model
  • Animal Model: C57BL/6J mice.

  • Induction of Diabetes: Diabetes was induced by multiple low doses of streptozotocin (STZ), which selectively destroys pancreatic β-cells, leading to a diabetic phenotype driven by an inflammatory response.

  • Treatment: this compound treatment was initiated before the STZ injections and continued for a defined period.

  • Outcome Measures: The incidence of diabetes was monitored. Systemic levels of cytokines (IFN-γ, TNF-α) were measured in the serum. Pancreatic islets were isolated to assess insulin secretion and apoptosis.

High-Fat Diet (HFD)-Induced Obesity Model
  • Animal Model: Mice were fed a high-fat diet to induce obesity and associated cardiac inflammation.

  • Treatment: A group of HFD-fed mice was treated with this compound.

  • Outcome Measures: Cardiac tissue was analyzed for the expression levels of inflammatory markers (TNF-α, IL-6, IL-10) and key signaling proteins (phosphorylated STAT4, AMPK). Pancreatic β-cell function and insulin sensitivity were also evaluated.

G cluster_0 Animal Model Selection & Induction of Inflammation cluster_1 Treatment Groups cluster_2 In Vivo Monitoring & Sample Collection cluster_3 Ex Vivo Analysis Model_Selection Select Animal Model (e.g., NOD mice, STZ-treated mice, HFD-fed mice) Inflammation_Induction Induce Inflammatory State (Spontaneous, Chemical, or Diet-induced) Model_Selection->Inflammation_Induction Control_Group Control Group (Vehicle Administration) Inflammation_Induction->Control_Group LSF_Group This compound Group (Drug Administration) Inflammation_Induction->LSF_Group Monitoring Monitor Physiological Parameters (e.g., Blood Glucose) Control_Group->Monitoring LSF_Group->Monitoring Sample_Collection Collect Tissues and Blood at Defined Endpoints Monitoring->Sample_Collection Histology Histology & Immunohistochemistry (e.g., Insulitis Scoring) Sample_Collection->Histology Biochemical_Assays Biochemical Assays (e.g., Cytokine ELISAs) Sample_Collection->Biochemical_Assays Molecular_Analysis Molecular Analysis (e.g., Western Blot for Signaling Proteins) Sample_Collection->Molecular_Analysis

Caption: General experimental workflow for in vivo validation.

Conclusion

The in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to suppress pro-inflammatory cytokines, protect against inflammatory cell-mediated tissue damage, and modulate key signaling pathways like p38 MAPK and AMPK, positions it as a compound of interest for further investigation in inflammatory and autoimmune diseases. The presented comparison with control groups in relevant animal models highlights its potential therapeutic benefits. Further head-to-head studies with established anti-inflammatory agents would be valuable to fully delineate its clinical potential.

References

A Comparative Guide to the Efficacy of (S)-Lisofylline and Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (S)-Lisofylline and other prominent selective phosphodiesterase 4 (PDE4) inhibitors. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action and therapeutic effects.

Introduction to PDE4 Inhibition and this compound

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells. By degrading cyclic adenosine monophosphate (cAMP), PDE4 plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism has made PDE4 a key target for the development of novel anti-inflammatory therapies for a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][2]

This compound, a derivative of pentoxifylline, is an anti-inflammatory agent with a multifaceted mechanism of action.[3] While its parent compound, pentoxifylline, is known to be a non-selective PDE inhibitor, the primary anti-inflammatory effects of this compound are attributed to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1, IL-6, and IFN-γ, and the promotion of mitochondrial metabolism.[3][4] Although it is suggested that its mechanism may involve the modulation of cAMP degradation, specific data on its selective inhibition of PDE4 is not extensively documented.

This guide will compare the efficacy of this compound with established selective PDE4 inhibitors: Roflumilast, Apremilast, Crisaborole, and Ibudilast.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and selective PDE4 inhibitors.

Table 1: In Vitro Potency of Selective PDE4 Inhibitors

CompoundTargetIC50 ValueCell Type/Assay Condition
Roflumilast PDE40.2-4.3 nMCell-free assay
Apremilast PDE474 nM-
Crisaborole PDE4-Not specified in available data
Ibudilast PDE3, PDE4, PDE10, PDE11-Non-selective inhibitor
This compound PDE4Not Reported-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: Clinical Efficacy of Selective PDE4 Inhibitors

CompoundIndicationKey Clinical EndpointResults
Roflumilast Severe COPDReduction in exacerbations~15-18% reduction in moderate or severe exacerbations vs. placebo.
Apremilast Psoriatic ArthritisACR20 response at Week 16Significantly greater proportions of patients achieved ACR20 response vs. placebo.
Crisaborole Mild to Moderate Atopic DermatitisISGA score of clear or almost clear with ≥2-grade improvement at Day 29Trial 1: 32.8% vs 25.4% (placebo), P = 0.038; Trial 2: 31.4% vs 18.0% (placebo), P < 0.001.
Ibudilast Progressive Multiple SclerosisSlowed rate of brain atrophy48% slowing in the rate of whole brain atrophy progression compared to placebo.
This compound Acute Lung Injury/ARDSMortality at 28 daysNo significant difference in mortality compared to placebo in a clinical trial that was stopped for futility.

ACR20 represents a 20% improvement in the American College of Rheumatology criteria. ISGA is the Investigator's Static Global Assessment.

Table 3: Effects on Inflammatory Markers

CompoundMarkerEffect
Roflumilast Sputum neutrophils and eosinophilsReduced counts in COPD patients.
Apremilast TNF-α, IL-17, IL-23Decreased serum levels in psoriatic arthritis patients.
Crisaborole Inflammatory cytokinesReduces the production of inflammatory mediators.
Ibudilast Pro-inflammatory cytokinesReduces expression in animal models.
This compound TNF-α, IL-1, IL-6, IFN-γInhibits production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating anti-inflammatory compounds.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors PDE4 Inhibitors GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory mediators ↑ Pro-inflammatory mediators ↓) CREB->Gene_Expression Regulates Roflumilast Roflumilast Roflumilast->PDE4 Inhibit Apremilast Apremilast Apremilast->PDE4 Inhibit Crisaborole Crisaborole Crisaborole->PDE4 Inhibit Ibudilast Ibudilast Ibudilast->PDE4 Inhibit

Caption: PDE4 Inhibition Signaling Pathway.

S_Lisofylline_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_lisofylline This compound Stimulus e.g., LPS, Cytokines Signaling Intracellular Signaling (e.g., p38 MAPK) Stimulus->Signaling Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6) Signaling->Cytokine_Production Induces Mitochondria Mitochondrial Metabolism S_Lisofylline This compound S_Lisofylline->Signaling Inhibits S_Lisofylline->Mitochondria Promotes S_Lisofylline->Cytokine_Production Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_endpoints Endpoints Cell_Culture 1. Cell Culture (e.g., PBMCs, THP-1 cells) Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment with Test Compound Stimulation->Treatment Analysis 4. Analysis Treatment->Analysis Cytokine_Assay Cytokine Measurement (ELISA, Flow Cytometry) Analysis->Cytokine_Assay cAMP_Assay cAMP Level Measurement (Immunoassay, FRET/BRET) Analysis->cAMP_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Analysis->Gene_Expression

References

Reproducibility of Published Findings on Lisofylline's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereochemistry: (R)-Lisofylline is the Biologically Active Isomer

Initial investigations into the therapeutic potential of Lisofylline (LSF) have largely focused on its (R)-enantiomer, identified as the biologically active form of the compound. Clinical trials and significant preclinical studies have utilized (R)-Lisofylline, also chemically designated as 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine. This guide will focus on the available data for (R)-Lisofylline, as there is a lack of published findings on the therapeutic effects of the (S)-enantiomer.

Executive Summary

(R)-Lisofylline has been investigated for its anti-inflammatory and cytoprotective effects in a range of conditions, primarily type 1 diabetes and acute respiratory distress syndrome (ARDS). Preclinical studies in animal models of type 1 diabetes have demonstrated promising results, with (R)-Lisofylline showing potential in protecting pancreatic β-cells, reducing autoimmune responses, and improving glucose metabolism. However, these encouraging preclinical findings have not yet translated into clinical success. A notable multi-center, randomized, double-blind, placebo-controlled clinical trial in patients with ARDS was terminated early for futility, as (R)-Lisofylline showed no beneficial effects compared to placebo.

The reproducibility of the promising preclinical findings has not been formally assessed in published studies, a crucial step in the validation of any potential therapeutic agent. This guide provides a comparative overview of the key findings, presents available quantitative data in a structured format, and details the experimental protocols from pivotal studies to aid researchers in evaluating the existing evidence and designing future studies.

Comparative Data on Therapeutic Effects

The following tables summarize the quantitative data from key studies on (R)-Lisofylline. A direct comparison with alternative treatments is limited due to the lack of head-to-head trials. For the preclinical diabetes studies, data from a study on Sitagliptin, a DPP-4 inhibitor used in diabetes treatment, is included to provide some context, although it should be noted that the experimental conditions may not be directly comparable.

Table 1: Preclinical Efficacy of (R)-Lisofylline in Type 1 Diabetes Animal Models
Parameter(R)-LisofyllineControl/PlaceboAlternative: SitagliptinStudy (Model)
Diabetes Incidence 25%91.6%Not ReportedYang et al., 2003 (Multiple Low-Dose Streptozotocin in mice)[1]
ReducedNot ApplicablePrevented/ReversedYoon et al., 2021 (Streptozotocin-induced diabetic mice)
Blood Glucose Levels LoweredElevatedLoweredKim et al., 2011 (NOD mice)[2]
Serum IFN-γ Levels SuppressedElevatedNot ReportedYang et al., 2002 (NOD mice)[3]
Pancreatic Islet Infiltration ReducedSevereNot ReportedYang et al., 2002 (NOD mice)[3]
β-cell Apoptosis ReducedIncreasedLoweredBoth Sitagliptin Analogue & Pioglitazone Preserve the Beta-Cell Proportion in the Islets With Different Mechanism in Non-Obese and Obese Diabetic Mice
Glucose-stimulated Insulin Secretion (in vitro) RestoredReducedNot ReportedChen et al., 2005 (INS-1 cells)
Glucose Tolerance (AUC) 23,390 ± 253 mg/dL x min29,390 ± 1,006 mg/dL x minNot ReportedStriffler & Nadler, 2004 (Streptozotocin-induced diabetic rats)[4]
Table 2: Clinical Efficacy of (R)-Lisofylline in Acute Respiratory Distress Syndrome (ARDS)
Parameter(R)-Lisofylline (n=116)Placebo (n=119)p-valueStudy
28-Day Mortality 31.9%24.7%0.215The Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002
Ventilator-Free Days No significant differenceNo significant differenceNot ReportedThe Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002
Organ Failure-Free Days No significant differenceNo significant differenceNot ReportedThe Acute Respiratory Distress Syndrome (ARDS) Clinical Trials Network, 2002

Signaling Pathways and Experimental Workflows

(R)-Lisofylline's Proposed Mechanism of Action in Pancreatic β-Cell Protection

G cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) lpaat Lysophosphatidic Acid Acyltransferase (LPAAT) cytokines->lpaat activates mitochondria Mitochondrial Dysfunction cytokines->mitochondria pa Phosphatidic Acid lpaat->pa inflammation Inflammatory Signaling (e.g., NF-κB) pa->inflammation apoptosis β-cell Apoptosis inflammation->apoptosis mitochondria->apoptosis lsf (R)-Lisofylline lsf->lpaat inhibits il12 IL-12 Signaling lsf->il12 inhibits stat4 STAT4 Activation il12->stat4 tcell T-cell Differentiation (Th1) stat4->tcell tcell->cytokines

Caption: Proposed mechanism of (R)-Lisofylline in protecting pancreatic β-cells from cytokine-induced damage.

General Experimental Workflow for Preclinical Diabetes Studies

G animal_model Animal Model Selection (e.g., NOD mice, STZ-induced) treatment Treatment Administration ((R)-Lisofylline or Control) animal_model->treatment monitoring Monitoring (Blood Glucose, Body Weight) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints histology Pancreatic Histology endpoints->histology cytokines Cytokine Profiling endpoints->cytokines insulin Insulin Secretion Assays endpoints->insulin

Caption: A generalized workflow for the preclinical evaluation of (R)-Lisofylline in animal models of diabetes.

Detailed Experimental Protocols

Prevention of Diabetes in Multiple Low-Dose Streptozotocin (STZ)-Treated Mice (Yang et al., 2003)
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Induction of Diabetes: Multiple low doses of streptozotocin (STZ) were administered intraperitoneally for 5 consecutive days.

  • Treatment: (R)-Lisofylline was administered daily starting 5 days before the first STZ injection and continued for 2 weeks.

  • Monitoring: The incidence of diabetes was monitored by measuring blood glucose levels.

  • Endpoint Analysis:

    • Insulin Secretion: Assessed in pancreatic islets isolated from the experimental mice.

    • Cytokine Production: Measured in mouse sera.

    • Islet Apoptosis: Quantitatively assessed.

Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice (Yang et al., 2002)
  • Animal Model: Female non-obese diabetic (NOD) mice.

  • Treatment: (R)-Lisofylline was administered to mice starting at 4, 7, and 17 weeks of age for 3 weeks.

  • In Vitro Studies: Isolated NOD islets were treated with (R)-Lisofylline with or without IL-1β.

  • Endpoint Analysis:

    • In Vitro: Insulin secretion and DNA damage of the islets were assessed.

    • In Vivo: Blood glucose concentrations and cytokine levels (IFN-γ) were monitored. Pancreatic sections were analyzed by histology and immunohistochemistry.

    • Adoptive Transfer: Splenocytes from (R)-Lisofylline-treated donor mice were intravenously injected into immunodeficient NOD.scid mice to assess the transfer of protection.

Randomized, Placebo-Controlled Trial of (R)-Lisofylline for ARDS (The ARDS Clinical Trials Network, 2002)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: 235 patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS).

  • Intervention: Patients were randomized to receive either (R)-Lisofylline or a placebo.

    • Dosage: 3 mg/kg of (R)-Lisofylline (maximum dose of 300 mg) administered intravenously every 6 hours.

    • Administration: The intravenous solution was administered over 10 minutes.

    • Duration: Dosing was continued for 20 days or until the patient achieved 48 hours of unassisted breathing.

  • Primary Outcome: 28-day mortality.

  • Secondary Outcomes: Resolution of organ failures, ventilator-free days, infection-related deaths, and development of serious infection.

Reproducibility and Future Directions

A significant gap in the research on (R)-Lisofylline is the lack of independent studies aimed at reproducing the promising preclinical findings in diabetes models. The stark contrast between the positive results in these animal studies and the negative outcome of the well-designed clinical trial in ARDS highlights the critical importance of robust preclinical data validation. The general challenges in translating preclinical findings to clinical efficacy are well-documented, with issues such as differences in animal models and human disease pathophysiology, as well as publication bias towards positive results, contributing to this "valley of death" in drug development.

For researchers and drug development professionals, the existing data on (R)-Lisofylline warrants a cautious yet considered approach. Key future steps should include:

  • Independent Replication: Rigorous and transparent independent replication of the key preclinical findings in diabetes models is essential to confirm the initial positive results.

  • Head-to-Head Comparator Studies: Preclinical studies directly comparing (R)-Lisofylline with established and emerging therapies for type 1 diabetes would provide a clearer picture of its potential therapeutic window and efficacy.

  • Investigation of the (S)-enantiomer: While the focus has been on the (R)-enantiomer, a systematic evaluation of the pharmacological properties of (S)-Lisofylline could reveal unexpected activities or a more favorable therapeutic profile.

  • Exploration of Alternative Indications: Given its anti-inflammatory and cytoprotective properties, the potential of (R)-Lisofylline in other inflammatory and autoimmune conditions could be explored, backed by robust, reproducible preclinical evidence.

References

A Comparative Analysis of (S)-Lisofylline and Other Phosphodiesterase Inhibitors in Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-Lisofylline with other phosphodiesterase (PDE) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the exploration of novel anti-inflammatory therapeutics.

This compound, a xanthine derivative, has demonstrated notable anti-inflammatory properties, distinguishing it from other phosphodiesterase inhibitors. Its unique profile of PDE inhibition, coupled with its modulation of key inflammatory signaling pathways, positions it as a compound of interest for further investigation in immune-mediated diseases. This guide delves into a comparative analysis of its performance against a panel of other well-established PDE inhibitors, presenting quantitative data on their inhibitory activities and outlining the experimental methodologies used for their evaluation.

Comparative Inhibitory Activity of this compound and Other PDE Inhibitors

This compound, often studied as the racemic mixture (±)-Lisofylline, exhibits a distinct pattern of phosphodiesterase inhibition. Experimental data reveals that it most potently inhibits human recombinant PDE3A and PDE4B. This dual activity is significant as both PDE3 and PDE4 are crucial regulators of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. An increase in cAMP levels is generally associated with the suppression of inflammatory responses.

The inhibitory profile of (±)-Lisofylline is compared with other notable PDE inhibitors in the table below. The data, presented as IC50 values, indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency.

InhibitorPDE1 (µM)PDE2 (µM)PDE3 (µM)PDE4 (µM)PDE5 (µM)PDE6 (µM)PDE7 (µM)PDE9 (µM)PDE11 (µM)Primary Target(s)
(±)-Lisofylline >100>100hrPDE3A: 25 hrPDE4B: 28 >100->100--PDE3, PDE4
Rolipram ---hrPDE4A: 0.003, hrPDE4B: 0.13, hrPDE4D: 0.24 -----PDE4
Sildenafil >10>10>10>100.0035 0.035---PDE5
Milrinone --0.056 - 1.3 ------PDE3
IBMX (non-selective) 1950181332----Broad Spectrum
Zaprinast ----0.76 0.15 -29 12 PDE5, PDE6, PDE9, PDE11

Impact on Inflammatory Cytokine Production

A key measure of the anti-inflammatory potential of PDE inhibitors is their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). (±)-Lisofylline has been shown to inhibit TNF-α release with an in vivo IC50 of 5.80 mg/L. In comparison, Rolipram, a selective PDE4 inhibitor, is a potent suppressor of LPS-induced TNF-α synthesis, with reported IC50 values in the nanomolar range in vitro. The non-selective inhibitor Pentoxifylline, of which Lisofylline is a metabolite, also inhibits TNF-α production, though it is generally less potent than more selective inhibitors like Rolipram.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of the Interleukin-12 (IL-12) signaling pathway. IL-12 is a critical cytokine in the differentiation of T helper 1 (Th1) cells, which are key drivers of cellular immunity and inflammation. Lisofylline has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key downstream effector of the IL-12 receptor.[1] By blocking STAT4 activation, Lisofylline can suppress Th1-mediated inflammatory responses.

IL12_STAT4_Pathway cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R Binds JAK2_TYK2 JAK2 / TYK2 IL12R->JAK2_TYK2 Activates STAT4 STAT4 JAK2_TYK2->STAT4 Phosphorylates pSTAT4 p-STAT4 STAT4->pSTAT4 nucleus Nucleus pSTAT4->nucleus gene_transcription Gene Transcription (e.g., IFN-γ) pSTAT4->gene_transcription lisofylline This compound lisofylline->STAT4 Inhibits Activation

IL-12/STAT4 Signaling Pathway Inhibition by this compound.

Furthermore, Lisofylline has been reported to modulate signaling pathways related to cellular stress and metabolism, such as the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can have anti-inflammatory effects. Lisofylline's ability to influence these pathways contributes to its overall therapeutic potential in inflammatory conditions.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isozymes.

Principle: This assay measures the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE isozyme. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of hydrolysis.

Materials:

  • Recombinant human PDE isozymes (PDE1-PDE11)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the appropriate PDE isozyme, and the test compound dilution.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Add a scintillant and measure the radioactivity using a scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PDE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (PDEs, Substrates, Buffers) start->prepare_reagents serial_dilution Prepare Serial Dilutions of Test Compounds start->serial_dilution reaction_setup Set up Reaction in Microplate (Buffer, PDE, Compound) prepare_reagents->reaction_setup serial_dilution->reaction_setup initiate_reaction Initiate Reaction (Add cAMP/cGMP) reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (Add Snake Venom Nucleotidase) incubation->stop_reaction measure_activity Measure Radioactivity (Scintillation Counting) stop_reaction->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 end End calculate_ic50->end

Workflow for PDE Inhibition Assay.
In Vitro TNF-α Release Assay

Objective: To assess the ability of a test compound to inhibit the release of TNF-α from stimulated immune cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

Materials:

  • Human PBMCs or a suitable cell line

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL).

  • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α release is calculated relative to the LPS-stimulated control without the inhibitor.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent with a distinct mechanism of action compared to other phosphodiesterase inhibitors. Its dual inhibition of PDE3 and PDE4, coupled with its ability to modulate critical inflammatory signaling pathways such as the IL-12/STAT4 axis, underscores its potential for therapeutic applications in a range of immune-mediated diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore the comparative efficacy and mechanisms of this compound and other PDE inhibitors in the quest for novel anti-inflammatory therapies.

References

(S)-Lisofylline: In Vivo Validation of a Novel Anti-Inflammatory Agent in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Lisofylline (LSF) , a synthetic, modified methylxanthine, has demonstrated significant therapeutic potential in preclinical animal models of inflammatory diseases, primarily type 1 diabetes and acute lung injury. Its mechanism of action centers on the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways, offering a promising alternative to existing treatments. This guide provides a comparative analysis of this compound's performance against other agents, supported by experimental data from in vivo studies.

Attenuation of Autoimmune Diabetes in Rodent Models

In animal models of type 1 diabetes, this compound has shown remarkable efficacy in preventing disease onset and protecting pancreatic β-cells from autoimmune destruction. The primary model utilized is the streptozotocin (STZ)-induced diabetic mouse, which mimics the inflammatory cascade and subsequent β-cell apoptosis seen in human type 1 diabetes.

Comparative Efficacy in Streptozotocin-Induced Diabetes

The following table summarizes the quantitative outcomes of this compound treatment compared to a standard therapeutic agent, Metformin, in a streptozotocin-induced diabetic rat model.

ParameterControl (No Treatment)This compound (25 mg/kg)Metformin (500 mg/kg)Reference
Diabetes Incidence 91.6%25%Not Reported[1]
Blood Glucose (mg/dL) ElevatedSignificantly ReducedReduced[2]
Serum Insulin DecreasedIncreasedIncreased[2]
TNF-α (pg/mg) 3875 ± 8.03Reduced2571 ± 1.87[3]
p-NFκB (pg/mg) 3872 ± 10Reduced2256 ± 1.89[3]
IFN-γ ElevatedSuppressedNot Reported
Experimental Protocol: Multiple Low-Dose Streptozotocin (STZ) Induced Diabetes in Mice

This protocol is widely used to induce a form of diabetes that closely resembles human type 1 diabetes, characterized by insulitis and a progressive loss of insulin-producing β-cells.

Animal Model:

  • Species: C57BL/6J mice

  • Age: 6-8 weeks old

Induction of Diabetes:

  • A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is used.

  • Mice receive intraperitoneal (i.p.) injections of STZ at a dose of 40 mg/kg body weight for five consecutive days.

  • Control mice are injected with citrate buffer only.

This compound Treatment:

  • Daily treatment with this compound is initiated 5 days prior to the first STZ injection and continues for a total of two weeks.

  • This compound is administered at a dose of 25 mg/kg body weight, twice daily.

Monitoring and Endpoints:

  • Blood Glucose: Monitored weekly from tail vein blood samples using a glucose meter. Hyperglycemia is typically defined as blood glucose levels >250 mg/dL.

  • Diabetes Incidence: The percentage of mice in each group that become diabetic.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ are measured by ELISA.

  • Histology: Pancreatic tissue is collected for histological analysis to assess immune cell infiltration (insulitis) and β-cell mass.

  • Apoptosis: Islet apoptosis is quantified using methods like TUNEL staining.

G cluster_protocol Experimental Workflow: STZ-Induced Diabetes acclimatization Acclimatization (1 week) lsf_pretreatment This compound Pre-treatment (5 days) acclimatization->lsf_pretreatment Start stz_induction STZ Induction (40 mg/kg, 5 days) lsf_pretreatment->stz_induction lsf_treatment This compound Treatment (2 weeks total) stz_induction->lsf_treatment monitoring Weekly Monitoring (Blood Glucose) lsf_treatment->monitoring endpoints Endpoint Analysis (Cytokines, Histology, Apoptosis) monitoring->endpoints End of Study G cluster_protocol Experimental Workflow: Hyperoxia-Induced ALI randomization Randomization into Groups hyperoxia_exposure Hyperoxia Exposure (>95% O2) randomization->hyperoxia_exposure normoxia_control Normoxia Control (Room Air) randomization->normoxia_control lsf_treatment This compound Treatment hyperoxia_exposure->lsf_treatment Concurrently endpoint_analysis Endpoint Analysis (Survival, Lung Edema, Cytokines) hyperoxia_exposure->endpoint_analysis End of Exposure normoxia_control->endpoint_analysis End of Exposure G cluster_pathway Validated Signaling Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., Hyperoxia, Autoimmunity) CREB CREB Inflammatory_Stimulus->CREB Activates IL12_Signaling IL-12 Signaling Inflammatory_Stimulus->IL12_Signaling Activates LSF This compound LSF->CREB Inhibits LSF->IL12_Signaling Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ) CREB->Proinflammatory_Cytokines Promotes Transcription Inflammation_Tissue_Damage Inflammation & Tissue Damage Proinflammatory_Cytokines->Inflammation_Tissue_Damage Th1_Differentiation Th1 Cell Differentiation IL12_Signaling->Th1_Differentiation Promotes Autoimmune_Response Autoimmune Response Th1_Differentiation->Autoimmune_Response Autoimmune_Response->Inflammation_Tissue_Damage

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Lisofylline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of (S)-Lisofylline, a synthetic small molecule with anti-inflammatory properties. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.

Physicochemical and Safety Data of Lisofylline

Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for Lisofylline. It is important to note that while some safety data sheets (SDS) for the racemic mixture (±)-Lisofylline classify it as not hazardous, others present significant health warnings.[1][2] To ensure the highest level of safety, it is prudent to handle this compound with the caution afforded to a hazardous substance.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₄O₃[1][3]
Molecular Weight 280.32 g/mol
CAS Number 6493-06-7 ((±)-Lisofylline)
Appearance Crystalline solid
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 1 mg/ml
Hazard Classification Varies; one source indicates "Toxic if swallowed" and "May damage fertility or the unborn child."

Step-by-Step Disposal Protocol for this compound

Given the potential hazards and the lack of specific degradation protocols in the public domain, the recommended disposal method for this compound is through an approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container.

  • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled waste container.

3. Container Labeling:

  • Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution. Include the concentration and quantity of the waste.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal company.

5. Disposal Procedure:

  • The primary and recommended disposal method is to transfer the waste to an approved and licensed hazardous waste disposal facility.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Do not dispose of this compound down the drain or in regular trash.

General Guidance for Pharmaceutical Waste: In the absence of specific instructions, the U.S. Food and Drug Administration (FDA) provides general guidance for the disposal of unused medicines. This involves mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash. However, for a research compound with conflicting hazard data, professional disposal is the safer and more appropriate route.

Visualizing Key Pathways and Procedures

To further aid in the understanding of this compound's biological context and the logistical flow of its disposal, the following diagrams are provided.

Lisofylline_Signaling_Pathway cluster_0 Cell Membrane IL-12R IL-12 Receptor STAT4_Activation STAT4 Activation IL-12R->STAT4_Activation IL-12 Interleukin-12 (IL-12) IL-12->IL-12R Lisofylline This compound Lisofylline->STAT4_Activation Inhibits Inflammation Pro-inflammatory Response STAT4_Activation->Inflammation

Caption: Inhibitory action of this compound on the IL-12 signaling pathway.

Disposal_Workflow start Generate this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate label_waste Label Waste Container Clearly segregate->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact Institutional EHS Office store->contact_ehs disposal Transfer to Approved Waste Disposal Facility contact_ehs->disposal

Caption: Recommended workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-Lisofylline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Lisofylline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Note on Hazard Classification: There are conflicting safety data sheets (SDS) regarding the hazard classification of Lisofylline. One source indicates it is not a hazardous substance, while another classifies it as toxic if swallowed and potentially damaging to fertility or an unborn child[1]. Therefore, it is imperative to handle this compound with a high degree of caution and adhere to the more stringent safety precautions outlined below. Always consult the specific SDS provided by your supplier for the most accurate and up-to-date information.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust be chemical-resistant and provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are preferred. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA full-length laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered[2].
Respiratory Protection Not typically requiredUnder normal use conditions with adequate ventilation, respiratory protection is not usually necessary. However, if dust is generated, a particulate filter respirator is recommended[3]. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare a clean and designated workspace prep2->prep3 handle1 Weigh this compound in a ventilated enclosure prep3->handle1 handle2 Prepare solutions in a chemical fume hood handle1->handle2 handle3 Avoid inhalation of dust and contact with skin and eyes handle2->handle3 clean1 Decontaminate workspace and equipment handle3->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Figure 1: Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Signaling Pathway of Lisofylline

This compound is the biologically active enantiomer and acts as an anti-inflammatory agent. One of its key mechanisms of action is the inhibition of the pro-inflammatory cytokine Interleukin-12 (IL-12) signaling pathway, which subsequently prevents the activation of STAT4 (Signal Transducer and Activator of Transcription 4).

IL12 Interleukin-12 (IL-12) IL12R IL-12 Receptor IL12->IL12R binds to JAK2 JAK2 IL12R->JAK2 activates TYK2 TYK2 IL12R->TYK2 activates STAT4 STAT4 JAK2->STAT4 phosphorylate TYK2->STAT4 phosphorylate pSTAT4 Phosphorylated STAT4 STAT4->pSTAT4 Transcription Pro-inflammatory Gene Transcription pSTAT4->Transcription Lisofylline This compound Lisofylline->IL12R inhibits signaling

Figure 2: Inhibition of the IL-12/STAT4 signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.